molecular formula C9H9F2N B584685 3-(3,5-Difluorophenyl)azetidine CAS No. 1203796-99-9

3-(3,5-Difluorophenyl)azetidine

Numéro de catalogue: B584685
Numéro CAS: 1203796-99-9
Poids moléculaire: 169.175
Clé InChI: FNIOEHWSYCXSMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3,5-Difluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . It is classified as a phenylazetidine derivative, a class of compounds where an azetidine ring is substituted with a phenyl group, in this case, a 3,5-difluorophenyl moiety . This structure incorporates both a saturated four-membered azetidine ring, known for its role in modulating the physicochemical properties of molecules, and fluorine atoms, which are often used in medicinal chemistry to fine-tune a compound's metabolic stability, lipophilicity, and bioavailability. As a building block in organic synthesis and drug discovery, this compound is valuable for creating more complex molecules for pharmaceutical and biological research . It is typically stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(3,5-difluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIOEHWSYCXSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747627
Record name 3-(3,5-Difluorophenyl)azetidine
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Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203796-99-9
Record name 3-(3,5-Difluorophenyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203796-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Difluorophenyl)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical properties of 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)azetidine

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block in the design of novel therapeutics.[1] Its incorporation into drug candidates can significantly modulate physicochemical and pharmacological properties. When substituted with a 3,5-difluorophenyl group, the resulting molecule, 3-(3,5-difluorophenyl)azetidine, presents a unique combination of structural rigidity, altered basicity, and metabolic stability. The strategic placement of fluorine atoms is a widely used tactic to fine-tune molecular properties such as lipophilicity and binding affinity, making this compound a subject of considerable interest for drug development professionals.[2] This guide provides a comprehensive overview of the core physicochemical properties of 3-(3,5-difluorophenyl)azetidine, detailing the authoritative experimental methodologies required for their accurate determination. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity. For 3-(3,5-Difluorophenyl)azetidine, this involves a combination of spectroscopic and crystallographic techniques.

Table 1: Core Molecular Identifiers

Parameter Value Source
Molecular Formula C₉H₉F₂N [3]
Molar Mass 169.17 g/mol [3]
CAS Number 1203796-99-9 [3]

| Canonical SMILES | C1C(NC1)C2=CC(=CC(=C2)F)F | N/A (Standard Representation) |

The definitive three-dimensional arrangement of atoms is best determined by single-crystal X-ray crystallography.[4][5] This technique provides precise data on bond lengths, bond angles, and conformation, which are invaluable for computational modeling and understanding structure-activity relationships (SAR).

Experimental Protocol: Single-Crystal X-ray Crystallography

The primary challenge in small molecule crystallography is often the cultivation of a diffraction-quality crystal.[4][6]

Methodology:

  • Crystal Growth:

    • Dissolve 3-(3,5-Difluorophenyl)azetidine in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture).

    • Employ a slow evaporation or solvent-diffusion technique. A common approach is to place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). Vapors of the anti-solvent slowly diffuse into the primary solution, reducing the compound's solubility and promoting the formation of large, well-ordered crystals.[5]

    • The crystal should be of sufficient size, typically greater than 0.1 mm in all dimensions, and free of significant defects.[4]

  • Data Collection:

    • Mount the selected crystal on a goniometer.[5]

    • Place the crystal in a monochromatic X-ray beam.[4]

    • Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) using a detector.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods, which is standard for small molecules.[4]

    • Refine the resulting electron density map to generate a final atomic model of the molecule.[4]

Thermal Properties: Melting Point and Thermal Stability

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point (Tₘ) and assessing the thermal stability of a compound.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a complete thermodynamic profile of thermal transitions.[7][8]

Table 2: Expected Output from DSC Analysis

Parameter Description
Melting Point (Tₘ) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.
Enthalpy of Fusion (ΔHfus) The energy required to induce the melting transition, calculated from the area of the melting peak.

| Decomposition Temperature (Tdegrad) | The temperature at which the compound begins to chemically degrade, often observed as a broad exothermic or endothermic event. |

Experimental Protocol: Melting Point Determination by DSC

Causality: The use of an inert atmosphere (nitrogen) is critical to prevent oxidative degradation of the sample at elevated temperatures and to suppress boiling.[7] A controlled, linear heating rate ensures thermal equilibrium and reproducible results.

Methodology: [9][10]

  • Sample Preparation:

    • Accurately weigh 2-10 mg of dry, solid 3-(3,5-Difluorophenyl)azetidine into an aluminum Tzero pan.[9]

    • Place the corresponding lid on the pan and seal it using a sample press to create a hermetic seal. This prevents sample loss due to sublimation.[9]

    • Prepare an identical empty, sealed pan to serve as the reference.[9]

  • Instrument Setup:

    • Place the sample pan and reference pan into the DSC sample chamber.[10]

    • Turn on the nitrogen purge gas to create an inert atmosphere.[7]

    • Set the experimental parameters in the control software:

      • Starting Temperature: 20°C (or a temperature well below the expected melting point).[7]

      • Ending Temperature: A temperature high enough to ensure all transitions are observed (e.g., 300°C).

      • Scan Rate: A standard rate of 10°C/min.[8]

  • Data Acquisition and Analysis:

    • Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram. The melting point is identified as the onset or peak of the endothermic transition.[9]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis prep1 Weigh 2-10 mg of sample into pan prep2 Hermetically seal pan with lid prep1->prep2 prep3 Prepare empty reference pan prep2->prep3 run1 Load sample and reference into DSC prep3->run1 run2 Set N2 purge and temperature program (e.g., 10°C/min) run1->run2 run3 Initiate heating cycle run2->run3 analysis1 Record differential heat flow vs. temp run3->analysis1 analysis2 Identify endothermic peak for melting (Tm) analysis1->analysis2 analysis3 Calculate enthalpy of fusion (ΔHfus) analysis2->analysis3

Caption: Workflow for DSC analysis of thermal properties.

Ionization Constant (pKa)

The basicity of the azetidine nitrogen is a critical physicochemical parameter, as it dictates the compound's charge state at physiological pH (approx. 7.4).[11] This, in turn, profoundly influences solubility, membrane permeability, and receptor binding. The electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring is expected to decrease the electron density on the nitrogen, thereby lowering its basicity (i.e., lowering the pKa of its conjugate acid) compared to unsubstituted azetidine (pKa of conjugate acid = 11.29).[12] Potentiometric titration is the most direct and reliable method for pKa determination.[13][14]

Table 3: Expected Output from Potentiometric Titration

Parameter Description

| pKa | The negative logarithm of the acid dissociation constant of the protonated azetidine. It is the pH at which 50% of the compound is in its ionized form. |

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients during the titration.[11][15] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of a base.[15]

Methodology: [11][15]

  • Preparation:

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[11]

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[15]

    • Prepare a 0.15 M KCl solution to maintain ionic strength.[15]

    • Dissolve an accurately weighed amount of 3-(3,5-Difluorophenyl)azetidine in water (or a water/co-solvent mixture if solubility is low) containing 0.15 M KCl to achieve a final concentration of approximately 1 mM.[11][15]

  • Titration Procedure:

    • Place 20 mL of the sample solution into a reaction vessel equipped with a magnetic stirrer.[11]

    • Purge the solution with nitrogen gas for 5-10 minutes.[15]

    • Immerse the calibrated pH electrode into the solution.

    • Since the compound is a base, titrate by adding small, precise increments of 0.1 M HCl.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[13]

    • Perform the titration in triplicate to ensure reproducibility.[15]

Visualization: Potentiometric Titration Workflow

pKa_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare 1 mM sample solution in 0.15 M KCl prep1->prep2 prep3 Prepare standardized 0.1 M HCl titrant prep2->prep3 titr1 Purge sample with N2 to remove CO2 prep3->titr1 titr2 Add 0.1 M HCl in small increments titr1->titr2 repeat titr3 Record stabilized pH after each addition titr2->titr3 repeat titr3->titr2 repeat analysis1 Plot pH vs. Volume of HCl added titr3->analysis1 analysis2 Determine inflection point of the sigmoid curve analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination via titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable in drug design, governing absorption, distribution, metabolism, and excretion (ADME). It is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[16] For an ionizable compound like 3-(3,5-Difluorophenyl)azetidine, the distribution coefficient (logD) at a specific pH is more pharmacologically relevant.[17] The shake-flask method is the universally recognized standard for experimental logP/logD determination.[16][18]

Table 4: Expected Output from Lipophilicity Measurement

Parameter Description
logP The logarithm of the ratio of the concentration of the neutral species in n-octanol to its concentration in water at equilibrium.

| logD₇.₄ | The logarithm of the ratio of the sum of all species (neutral and ionized) in n-octanol to the sum of all species in water at pH 7.4. |

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

Causality: Pre-saturating the n-octanol and aqueous buffer phases with each other is a critical step to prevent volume changes during the partitioning experiment, which would lead to inaccurate concentration measurements.[18] Allowing the mixture to sit overnight ensures that true thermodynamic equilibrium is reached.[18]

Methodology: [17][19]

  • Phase Preparation:

    • Prepare a 0.01 M phosphate buffer solution at pH 7.4.[17]

    • Mix equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.[17]

    • Allow the phases to separate completely before use.[17]

  • Partitioning:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[17]

    • In a vial, add a small aliquot of the stock solution to a known volume of the pre-saturated buffer (e.g., 1 mL).

    • Add an equal volume of pre-saturated n-octanol (1 mL).

    • Shake the vial vigorously for several hours (e.g., 2-4 hours) to facilitate partitioning.

    • Allow the mixture to stand undisturbed overnight (approx. 16 hours) to ensure complete phase separation and equilibrium.[18][20]

  • Quantification:

    • Carefully separate the two phases. Centrifugation can aid in achieving a clean separation.[18]

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

  • Calculation:

    • Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Visualization: Shake-Flask logD Workflow

logD_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Prepare pH 7.4 phosphate buffer prep2 Mix buffer and n-octanol and shake for 24h prep1->prep2 prep3 Allow phases to separate (pre-saturation) prep2->prep3 part1 Add compound to equal volumes of pre-saturated phases prep3->part1 part2 Shake vigorously for 2-4 hours part1->part2 part3 Let stand overnight to reach equilibrium part2->part3 analysis1 Separate phases (centrifuge if needed) part3->analysis1 analysis2 Quantify compound conc. in each phase via HPLC analysis1->analysis2 analysis3 Calculate logD = log10(Coct / Cwater) analysis2->analysis3

Caption: Workflow for logD determination via shake-flask.

Safety and Handling

Fluorinated organic compounds require careful handling due to their unique reactivity and potential toxicity.[21] All work should be conducted in accordance with established laboratory safety protocols.

  • Engineering Controls: Always handle 3-(3,5-Difluorophenyl)azetidine in a properly functioning chemical fume hood to minimize inhalation exposure.[21]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[21]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling neat material.[21]

    • Body Protection: A flame-resistant lab coat must be worn at all times.[21]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[21][22] The recommended storage condition is often 2-8°C.[3][22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid environmental release.[23]

Conclusion

The physicochemical properties of 3-(3,5-Difluorophenyl)azetidine—its molecular structure, thermal stability, basicity, and lipophilicity—are interdependent parameters that collectively define its potential as a drug candidate. Accurate experimental determination of these properties, using the validated protocols outlined in this guide, is not merely a characterization exercise; it is an essential component of rational drug design. The data obtained from these studies provide the critical insights needed to build robust structure-activity relationships, optimize ADME profiles, and ultimately advance the development of safer and more effective medicines.

References

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  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

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  • ChemBK. 3-(3,5-Difluorophenyl)azetidine. [Link]

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  • Creative BioMart. X-ray Crystallography. [Link]

  • Journal of Visualized Experiments. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Williams College. Expt. 8: Differential Scanning Calorimetry. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Lokey Lab Protocols. Shake Flask logK. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]

  • European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases. [Link]

  • National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

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  • Purdue University. Fluorine Safety. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • PubChemLite. 2-(3,5-difluorophenyl)azetidine (C9H9F2N). [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

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  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]

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The Ascendancy of Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)azetidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Difluorophenyl)azetidine, a key building block in modern medicinal chemistry. We will explore its physicochemical properties, delve into robust synthetic and characterization methodologies, and discuss its strategic application in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated azetidine scaffold. The CAS Number for the free base of this compound is 1203796-99-9[1]. The hydrochloride salt is also commercially available under CAS Number 1203682-20-5[2].

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become vital motifs in the design of contemporary therapeutics.[3] Their value lies in a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than highly reactive aziridines, yet reactive enough for specific synthetic manipulations.[4]

This strained, sp3-rich scaffold offers several advantages in drug design:

  • Improved Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often enhancing the aqueous solubility of a parent molecule.

  • Metabolic Stability: The compact, rigid structure can block metabolic pathways that might otherwise degrade a drug candidate.

  • Novel Chemical Space: Azetidines provide a three-dimensional exit vector from a core structure, allowing chemists to explore novel binding pockets within a target protein.

  • Bioisosterism: The azetidine ring can serve as a bioisostere for other common groups, such as gem-dimethyl or carbonyl groups, while introducing unique conformational constraints.

Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine moiety, underscoring the scaffold's proven utility in producing safe and effective medicines.[3]

Physicochemical Profile: 3-(3,5-Difluorophenyl)azetidine

The subject of this guide, 3-(3,5-Difluorophenyl)azetidine, combines the beneficial properties of the azetidine core with the strategic placement of fluorine atoms—a classic medicinal chemistry tactic. The 3,5-difluoro substitution pattern is particularly effective at blocking metabolic oxidation on the phenyl ring, which can significantly improve a compound's pharmacokinetic profile.

PropertyValueSource
CAS Number 1203796-99-9ChemBK[1]
Molecular Formula C₉H₉F₂NChemBK[1]
Molar Mass 169.17 g/mol ChemBK[1]
Appearance (Typically) Off-white to yellow solid or oilGeneral Knowledge
Storage 2-8°C, under inert gasChiralen[2]

Synthesis and Mechanistic Considerations

The construction of 3-aryl azetidines can be accomplished through various synthetic strategies.[5] A highly effective and modular approach involves the cross-coupling of an azetidine-containing organometallic reagent with an aryl halide. The Hiyama cross-coupling, which utilizes an organosilane, is one such mild and efficient method for creating the C(sp²)-C(sp³) bond required for 3-aryl azetidines.[6]

Below is a representative synthetic workflow for preparing N-Boc-protected 3-(3,5-Difluorophenyl)azetidine, a common intermediate that allows for subsequent functionalization of the azetidine nitrogen.

G cluster_0 Step 1: Preparation of Azetidine Precursor cluster_1 Step 2: Hiyama Cross-Coupling cluster_2 Step 3: Deprotection (Optional) SM1 N-Boc-3-iodoazetidine Reagent1 PdCl₂(dppf) KOAc, Dioxane SM1->Reagent1 SM2 Bis(pinacolato)diboron SM2->Reagent1 Product1 N-Boc-3-(pinacolboronic ester)azetidine Reagent1->Product1 Reagent2 Pd(OAc)₂ c-di-t-Bu-biphenyl-P(Ph)₂ KF, THF/H₂O Product1->Reagent2 SM3 1-Bromo-3,5-difluorobenzene SM3->Reagent2 Product2 N-Boc-3-(3,5-Difluorophenyl)azetidine Reagent2->Product2 Reagent3 TFA or HCl in Dioxane/DCM Product2->Reagent3 FinalProduct 3-(3,5-Difluorophenyl)azetidine Reagent3->FinalProduct

Caption: Synthetic workflow for 3-(3,5-Difluorophenyl)azetidine.

Mechanistic Rationale:

  • Step 1 (Borylation): The palladium-catalyzed borylation of N-Boc-3-iodoazetidine creates a stable, handleable boronic ester. Potassium acetate (KOAc) acts as the base.

  • Step 2 (Cross-Coupling): The Suzuki-Miyaura or a related cross-coupling reaction is the key C-C bond-forming step. The palladium catalyst, supported by a sterically hindered phosphine ligand, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to couple the azetidine boronic ester with the difluorobromobenzene. Potassium fluoride (KF) serves as the activating base for the boronic ester.

  • Step 3 (Deprotection): The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final free amine, which can then be used in subsequent reactions.[7]

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools. In the ¹H NMR spectrum, the protons on the azetidine ring will appear as a complex multiplet pattern in the aliphatic region (typically 3.5-4.5 ppm). The aromatic protons will show a characteristic "triplet" and "doublet of triplets" pattern due to coupling with the two fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₉H₉F₂N).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the N-H stretch (for the deprotected amine) and C-F stretches.[8]

Experimental Protocol 4.1: Characterization by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3,5-Difluorophenyl)azetidine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

  • Interpretation:

    • Confirm the aromatic region shows the expected splitting pattern for a 3,5-disubstituted fluorophenyl ring.

    • Verify the integration of the aromatic and aliphatic regions corresponds to the correct proton count (3H aromatic, 6H aliphatic).

    • Analyze the coupling constants (J-values) to confirm the connectivity.

Strategic Application in Drug Discovery

3-(3,5-Difluorophenyl)azetidine is not an end-product but a versatile starting point for creating libraries of potential drug candidates. Its primary use is as a core scaffold that can be elaborated upon, typically through functionalization of the azetidine nitrogen.

The workflow below illustrates how this building block serves as a critical intermediate in a typical drug discovery campaign.

G cluster_0 Scaffold Elaboration cluster_1 Library of Drug Candidates Start 3-(3,5-Difluorophenyl)azetidine (Core Scaffold) Reaction1 Reductive Amination Start->Reaction1 Reaction2 Amide Coupling Start->Reaction2 Reaction3 Sulfonamide Formation Start->Reaction3 Reaction4 Alkylation Start->Reaction4 CandidateA Candidate A Reaction1->CandidateA CandidateB Candidate B Reaction2->CandidateB CandidateC Candidate C Reaction3->CandidateC CandidateD Candidate D Reaction4->CandidateD Assay Biological Screening (e.g., Kinase Assays, Receptor Binding) CandidateA->Assay CandidateB->Assay CandidateC->Assay CandidateD->Assay

Caption: Role of the core scaffold in a drug discovery workflow.

By employing various synthetic reactions on the secondary amine, chemists can rapidly generate a diverse library of compounds. Each new molecule retains the favorable azetidine and difluorophenyl core while presenting a different functional group ("R-group") to the biological target. This process is central to establishing a Structure-Activity Relationship (SAR), where the biological activity of each compound is measured to guide the design of more potent and selective molecules. The azetidine scaffold has proven valuable in developing agents for CNS disorders, inflammatory diseases, and oncology.[3][9]

Conclusion

3-(3,5-Difluorophenyl)azetidine is a high-value chemical tool for the modern medicinal chemist. Its design incorporates several features—a strained polar ring and metabolic blockers—that are known to improve the drug-like properties of molecules. A firm understanding of its synthesis, characterization, and strategic deployment allows research and development teams to accelerate the discovery of next-generation therapeutics. The continued exploration of novel synthetic routes and applications for functionalized azetidines ensures that this scaffold will remain a cornerstone of drug design for the foreseeable future.[4][10]

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Spectroscopic Characterization of 3-(3,5-Difluorophenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3,5-Difluorophenyl)azetidine, a key building block in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Lacking publicly available experimental spectra, this guide leverages advanced predictive modeling to generate a reliable spectroscopic profile. Each section includes detailed, field-proven experimental protocols for data acquisition, in-depth interpretation of the predicted spectral data, and the underlying scientific principles. The causality behind experimental choices and spectral features is explained to provide a deeper understanding of the molecule's structural properties. This guide is designed to serve as a practical reference for the synthesis, identification, and quality control of 3-(3,5-Difluorophenyl)azetidine and structurally related compounds.

Introduction

The azetidine motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1] When functionalized with a 3,5-difluorophenyl group, the resulting molecule, 3-(3,5-Difluorophenyl)azetidine, combines the benefits of the strained four-membered ring with the unique electronic properties of the difluorinated aromatic system. The fluorine atoms can modulate pKa, improve binding affinity through hydrogen bonding and dipole-dipole interactions, and block metabolic oxidation.[2]

Accurate and unambiguous structural confirmation of such molecules is paramount in the drug development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed spectroscopic analysis of 3-(3,5-Difluorophenyl)azetidine, offering a predictive yet robust dataset for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(3,5-Difluorophenyl)azetidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Data

The following tables summarize the predicted NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 3-(3,5-Difluorophenyl)azetidine. Predictions were generated using established computational algorithms.[3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-1 (NH)~2.5 - 3.5br s-
H-2, H-4~3.8 - 4.0t~8.0
H-2', H-4'~3.6 - 3.8t~8.0
H-3~3.9 - 4.1p~7.5
H-2'', H-6''~6.8 - 7.0d~8.5 (³JHF)
H-4''~6.6 - 6.8t~9.0 (³JHF)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted δ (ppm)MultiplicityPredicted J (Hz)
C-2, C-4~55 - 60t-
C-3~35 - 40d-
C-1''~145 - 150t~12 (²JCF)
C-2'', C-6''~110 - 115dd~25 (²JCF), ~5 (⁴JCF)
C-3'', C-5''~160 - 165d~245 (¹JCF)
C-4''~102 - 107t~25 (³JCF)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorinePredicted δ (ppm)Multiplicity
F-3'', F-5''~ -110 to -115t
Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(3,5-Difluorophenyl)azetidine into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a 500 MHz (or higher field) NMR spectrometer equipped with a multinuclear probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire with a spectral width of approximately 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-1.5 seconds. Proton decoupling should be applied. Several hundred to a few thousand scans may be necessary depending on the sample concentration.

    • ¹⁹F NMR: Acquire with a spectral width of approximately 50 ppm (centered around the expected chemical shift), a relaxation delay of 1-2 seconds, and an acquisition time of 1-2 seconds. Proton decoupling is recommended to simplify the spectrum. Typically, 32-64 scans are sufficient.

Interpretation of NMR Spectra

The proton NMR spectrum provides a wealth of information about the connectivity and local environment of the hydrogen atoms.

  • Azetidine Ring Protons: The protons on the four-membered ring are expected to appear in the aliphatic region. The protons at C-2 and C-4 (adjacent to the nitrogen) are deshielded and should appear as triplets around 3.6-4.0 ppm due to coupling with the protons on the adjacent methylene group. The methine proton at C-3, which is attached to the phenyl ring, will be a pentet (or multiplet) in the range of 3.9-4.1 ppm, coupled to the four protons on C-2 and C-4. The NH proton (H-1) is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and the presence of any acidic or basic impurities.

  • Aromatic Protons: The 3,5-difluorophenyl group gives rise to a characteristic pattern in the aromatic region. The proton at C-4'' is a triplet due to coupling with the two equivalent fluorine atoms at C-3'' and C-5''. The protons at C-2'' and C-6'' will appear as a doublet due to coupling with the fluorine atoms.

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected in the aliphatic region. C-2 and C-4, being adjacent to the electronegative nitrogen, will be downfield shifted to around 55-60 ppm. The C-3 carbon, bearing the aromatic substituent, will be found at approximately 35-40 ppm.

  • Aromatic Carbons: The carbons of the difluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbons directly bonded to fluorine (C-3'' and C-5'') will exhibit a large one-bond coupling constant (¹JCF) of around 245 Hz and will be the most downfield in the aromatic region (160-165 ppm). The other aromatic carbons will show smaller, long-range couplings to the fluorine atoms.

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atoms. A single triplet is expected in the range of -110 to -115 ppm, confirming the presence of two equivalent fluorine atoms in a meta-relationship to the point of attachment to the azetidine ring.

NMR Visualization

Caption: Key predicted NMR correlations for 3-(3,5-Difluorophenyl)azetidine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350MediumN-H StretchSecondary Amine
~3050MediumC-H StretchAromatic
~2950MediumC-H StretchAliphatic (Azetidine)
~1620StrongC=C StretchAromatic Ring
~1450MediumC-H BendAliphatic (Azetidine)
~1300StrongC-N StretchAromatic Amine
~1150Very StrongC-F StretchAryl Fluoride
Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid 3-(3,5-Difluorophenyl)azetidine onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Interpretation of IR Spectrum

The IR spectrum of 3-(3,5-Difluorophenyl)azetidine is expected to show several characteristic absorption bands.

  • N-H Stretch: A medium intensity band around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the azetidine ring.[9]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring will appear just below 3000 cm⁻¹.[10]

  • Aromatic C=C Stretch: A strong band around 1620 cm⁻¹ corresponds to the carbon-carbon double bond stretching within the aromatic ring.

  • C-N Stretch: The stretching vibration of the C-N bond in the aromatic amine is expected to be a strong band around 1300 cm⁻¹.[9]

  • C-F Stretch: The most intense and characteristic bands for this molecule will be the C-F stretching vibrations, which are expected to be very strong and appear in the region of 1150 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 5: Predicted Key Fragments in ESI-MS

m/z (Predicted)Ion FormulaFragmentation Pathway
170.0776[C₉H₁₀F₂N]⁺[M+H]⁺ (Molecular Ion)
142.0827[C₉H₈F₂]⁺Loss of NH₂
113.0176[C₆H₄F₂]⁺Loss of azetidine ring
Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 3-(3,5-Difluorophenyl)azetidine.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid, like formic acid (0.1% v/v), can be added to promote protonation.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

Interpretation of Mass Spectrum
  • Molecular Ion: The protonated molecular ion ([M+H]⁺) is expected at an m/z of approximately 170.0776, which corresponds to the molecular formula C₉H₁₀F₂N⁺. High-resolution mass spectrometry can confirm this elemental composition.

  • Fragmentation Pattern: The fragmentation of 3-(3,5-Difluorophenyl)azetidine is likely to involve the cleavage of the strained azetidine ring. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules.[12][13][14] Key predicted fragments include the loss of an amino group and the cleavage of the bond between the azetidine ring and the phenyl group.

Mass Spectrometry Visualization

MS_Fragmentation M [C₉H₁₀F₂N]⁺ m/z = 170.0776 [M+H]⁺ F1 [C₉H₈F₂]⁺ m/z = 142.0827 M->F1 - NH₂ F2 [C₆H₄F₂]⁺ m/z = 113.0176 M->F2 - C₃H₆N

Caption: Predicted major fragmentation pathways for 3-(3,5-Difluorophenyl)azetidine.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-(3,5-Difluorophenyl)azetidine. The presented NMR, IR, and MS data, along with the provided experimental protocols and in-depth interpretations, serve as a valuable resource for scientists working with this important chemical entity. The logical framework for spectral interpretation, grounded in fundamental principles and supported by literature on related compounds, offers a robust template for the analysis of novel azetidine derivatives in drug discovery and development.

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An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)azetidine: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural properties, including ring strain and a three-dimensional conformation, offer advantages in designing novel therapeutic agents with improved physicochemical and pharmacokinetic profiles.[1][2] Among the vast array of substituted azetidines, 3-(3,5-Difluorophenyl)azetidine has emerged as a valuable building block. The presence of the difluorophenyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive technical overview of the commercial availability, synthetic strategies, and potential applications of 3-(3,5-Difluorophenyl)azetidine for researchers, scientists, and drug development professionals.

Commercial Availability

3-(3,5-Difluorophenyl)azetidine is commercially available, primarily as its hydrochloride salt, which enhances its stability and handling properties. Several chemical suppliers offer this compound in various quantities, typically with a purity of 97% or higher.

SupplierProduct NameCAS NumberPurityNotes
Chiralen 3-(3,5-Difluorophenyl)azetidine hydrochloride1203682-20-597%Offered in various quantities.[3]
CymitQuimica 3-(3,5-Difluorophenyl)azetidine hydrochloride1203682-20-597%Marketed by Fluorochem.
Pharmablock (via Fisher Scientific) 3-(3,5-difluorophenyl)azetidine;hydrochloride1203682-20-5Not specifiedAvailable in gram quantities.

The free base form of 3-(3,5-Difluorophenyl)azetidine has the CAS number 1203796-99-9. Researchers should verify the specific form (free base or salt) and purity when sourcing this chemical.

Synthetic Strategies: A Plausible Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Boc Deprotection N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine Pd_catalyst_base Pd Catalyst, Base N-Boc-3-iodoazetidine->Pd_catalyst_base Reactant 1 3,5-Difluorophenylboronic_acid 3,5-Difluorophenylboronic_acid 3,5-Difluorophenylboronic_acid->Pd_catalyst_base Reactant 2 N-Boc-3-(3,5-difluorophenyl)azetidine N-Boc-3-(3,5-difluorophenyl)azetidine Pd_catalyst_base->N-Boc-3-(3,5-difluorophenyl)azetidine Yields N-Boc-3-(3,5-difluorophenyl)azetidine_intermediate N-Boc-3-(3,5-difluorophenyl)azetidine Acidic_conditions Acidic Conditions (e.g., TFA or HCl) N-Boc-3-(3,5-difluorophenyl)azetidine_intermediate->Acidic_conditions 3-(3,5-Difluorophenyl)azetidine 3-(3,5-Difluorophenyl)azetidine Acidic_conditions->3-(3,5-Difluorophenyl)azetidine

Caption: Proposed two-step synthesis of 3-(3,5-Difluorophenyl)azetidine.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In this proposed synthesis, N-Boc-3-iodoazetidine would be coupled with (3,5-difluorophenyl)boronic acid.

Experimental Protocol (General)

  • Reaction Setup: To an oven-dried flask, add N-Boc-3-iodoazetidine, (3,5-difluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(3,5-difluorophenyl)azetidine.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen from participating in side reactions and allows for controlled functionalization at the 3-position.

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Base: The base is required to activate the organoboron species for transmetalation to the palladium center.

Step 2: N-Boc Deprotection

The final step involves the removal of the N-Boc protecting group to yield the desired 3-(3,5-Difluorophenyl)azetidine. This is typically achieved under acidic conditions.

Experimental Protocol (General)

  • Reaction Setup: Dissolve the purified N-Boc-3-(3,5-difluorophenyl)azetidine in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If the hydrochloride salt is desired, trituration with a solvent like diethyl ether may be necessary to precipitate the product.

  • Purification: The final product can be further purified by recrystallization or precipitation to obtain 3-(3,5-Difluorophenyl)azetidine or its hydrochloride salt.

Quality Control and Characterization

Ensuring the purity and identity of 3-(3,5-Difluorophenyl)azetidine is crucial for its application in research and development. A combination of analytical techniques should be employed for comprehensive quality control.

Analytical Methods
TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak corresponding to the desired product with minimal impurity peaks.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.A molecular ion peak corresponding to the calculated mass of 3-(3,5-Difluorophenyl)azetidine (C₉H₉F₂N, MW: 169.17) or its protonated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.¹H and ¹³C NMR spectra with chemical shifts and coupling constants consistent with the structure of 3-(3,5-Difluorophenyl)azetidine.

Potential Impurities:

  • Starting materials: Unreacted N-Boc-3-iodoazetidine or (3,5-difluorophenyl)boronic acid.

  • Side-products from coupling: Homocoupling products of the boronic acid.

  • Incomplete deprotection: Residual N-Boc-3-(3,5-difluorophenyl)azetidine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(3,5-difluorophenyl)azetidine scaffold is a valuable building block in the design of novel therapeutic agents due to the unique properties conferred by both the azetidine ring and the difluorophenyl group.

  • Metabolic Stability: The fluorine atoms on the phenyl ring can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates.

  • Increased Potency: Fluorine substitution can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity to biological targets through favorable interactions such as hydrogen bonding or dipole-dipole interactions.

  • Improved Physicochemical Properties: The azetidine moiety can improve aqueous solubility and reduce the lipophilicity of a molecule compared to larger, more flexible linkers, which is often desirable for oral drug candidates.

  • CNS Penetration: The small, rigid nature of the azetidine ring can be advantageous for designing molecules that can cross the blood-brain barrier.

While specific biological activities of 3-(3,5-difluorophenyl)azetidine itself are not extensively documented in publicly available literature, its derivatives are of interest in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[4] The incorporation of this moiety into larger molecules allows for the exploration of new chemical space and the development of next-generation therapeutics.

Conclusion

3-(3,5-Difluorophenyl)azetidine is a commercially available and synthetically accessible building block with significant potential in drug discovery. This guide has provided a comprehensive overview of its commercial sourcing, a plausible and robust synthetic strategy, and its key applications. By understanding the chemical principles behind its synthesis and the strategic advantages of its incorporation into novel molecular designs, researchers can effectively leverage this valuable scaffold to advance their research and development programs.

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The Diverse Biological Activities of Substituted Phenylazetidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in modern drug discovery.[1] Its unique combination of high ring strain, significant sp³ character, and conformational rigidity makes it a highly attractive scaffold for designing novel bioactive molecules.[1][2] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers a better balance of stability and reactivity, allowing for easier handling and chemical modification.[2] This structural rigidity helps to pre-organize substituents in a defined spatial orientation, which can reduce the entropic penalty of binding to a biological target and potentially lead to higher affinity and selectivity.[3]

The incorporation of azetidine motifs into drug candidates has been shown to enhance crucial pharmacokinetic properties, including metabolic stability, solubility, and receptor selectivity.[1] This has led to the successful development of several FDA-approved drugs containing the azetidine core, such as the anticancer agent cobimetinib and the calcium channel blocker azelnidipine.[1][4] This guide provides an in-depth exploration of the diverse biological activities of a specific class of these compounds—substituted phenylazetidines—offering field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to aid researchers in the ongoing quest for next-generation therapeutics.

Chapter 1: Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial and antiviral agents. Substituted phenylazetidines, particularly the azetidin-2-one (β-lactam) subclass, have shown considerable promise in this arena.

Antibacterial and Antifungal Potential

The antibacterial activity of many azetidin-2-one derivatives stems from their structural analogy to penicillin and cephalosporins, allowing them to inhibit bacterial cell wall synthesis.[5] However, the pharmacological spectrum is broad, with various derivatives demonstrating significant activity against both bacterial and fungal strains.[6][7]

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the nature and position of substituents on the phenyl ring and the azetidine core are critical for antimicrobial potency. For instance, the synthesis of pyridine-containing substituted phenyl azetidin-2-ones showed that compounds with electron-withdrawing groups like fluoro and chloro at the para-position of the N-phenyl ring exhibited the most potent activity against both bacteria and fungi.[6][8] Specifically, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one and its 4-chloro analog were identified as the most active in their series.[6][9] This highlights the importance of electronegative substituents in modulating the electronic properties of the molecule to enhance its interaction with microbial targets.

Featured Data:

Compound IDN-Phenyl SubstitutionC4-SubstitutionTarget OrganismActivity (Zone of Inhibition / MIC)Reference
4a 4-FluoroPyridin-3-ylS. aureus, E. coliMild to Moderate Activity[6]
4b 4-ChloroPyridin-3-ylS. aureus, E. coliMild to Moderate Activity[6]
9e 2-Nitro, 5-ChloroBenzophenone derivativeVarious strainsGood Inhibition at Lower Concentration[5]
9g 3-Bromo (on benzoyl)Benzophenone derivativeVarious strainsGood Inhibition at Lower Concentration[5]
Antiviral Activity

Azetidine-containing compounds have demonstrated notable activity against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[10][11][12] The mechanism often involves the inhibition of viral replication processes.

Structure-Activity Relationship (SAR) Insights: For azetidine-containing dipeptides acting as HCMV inhibitors, specific structural features were found to be essential for activity. These include a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus.[10][11] A key finding was that the conformational restriction imposed by the azetidine ring, which induces a γ-type reverse turn, appears crucial for antiviral efficacy.[10][11] This demonstrates that beyond simple substituent effects, the overall three-dimensional conformation governed by the azetidine scaffold is a primary driver of biological function.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a self-validating system for the preliminary screening of novel compounds for antimicrobial activity.

Causality: The agar well diffusion method is chosen for its simplicity and ability to provide a qualitative and semi-quantitative assessment of antimicrobial potency. The size of the inhibition zone, where microbial growth is prevented, directly correlates with the compound's effectiveness.

  • Preparation of Media: Prepare Nutrient Agar for bacteria or Potato Dextrose Agar for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri plates. Allow the media to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Seeding of Plates: Using a sterile cotton swab, uniformly spread the microbial inoculum over the entire surface of the agar plates to create a lawn.

  • Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the seeded agar.

  • Compound Loading: Prepare stock solutions of the test phenylazetidine derivatives in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) as a positive control.[6]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone indicates greater antimicrobial activity.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow A Prepare & Sterilize Nutrient Agar C Pour Plates & Solidify A->C B Prepare Standardized Microbial Inoculum D Lawn Culture Inoculum on Plates B->D C->D E Punch Wells in Agar D->E F Load Test Compounds, Positive & Negative Controls E->F G Incubate Plates (e.g., 37°C, 24h) F->G H Measure Zone of Inhibition (mm) G->H

Caption: Agar Well Diffusion Assay Workflow.

Chapter 2: Anticancer Activity

The unique structural properties of phenylazetidines make them versatile scaffolds for the design of anticancer agents that act through diverse mechanisms, including microtubule disruption, enzyme inhibition, and modulation of key signaling pathways.

Mechanism 1: Microtubule Inhibition

Microtubules are essential for cell division, making them a prime target for chemotherapy. Phenylahistin, a natural product, binds to the colchicine site of tubulin, inhibiting microtubule polymerization.[13] Novel phenylazetidine derivatives based on this scaffold have been developed as potent microtubule inhibitors. SAR studies on these compounds have shown that introducing unsaturated substituents, such as an allyl group, at the 1-position of an associated imidazole ring can dramatically increase cytotoxic activity against cancer cell lines like human lung cancer (NCI-H460).[13]

Mechanism 2: STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is often persistently activated in many cancers, promoting cell proliferation and survival. Azetidine-based compounds have been identified as potent, selective, and irreversible inhibitors of STAT3.[14]

Causality: These compounds are designed to form a covalent bond with key cysteine residues (Cys426 and Cys468) in the STAT3 protein. This irreversible binding locks the protein in an inactive state, preventing its phosphorylation and downstream signaling. This targeted covalent inhibition leads to high potency and a durable anti-tumor response.[14] In triple-negative breast cancer (TNBC) models, these inhibitors effectively suppressed STAT3 signaling, leading to tumor cell death and significant tumor growth inhibition in vivo.[14]

Signaling Pathway Diagram:

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocates Azetidine Phenylazetidine Inhibitor Azetidine->STAT3 Irreversibly Binds (Covalent) DNA DNA pSTAT3_n->DNA TargetGenes Target Gene Transcription (Proliferation, Survival) DNA->TargetGenes Cytokine Cytokine Cytokine->CytokineReceptor Cytokine (e.g., IL-6)

Caption: Phenylazetidine Inhibition of the JAK-STAT3 Signaling Pathway.

Mechanism 3: Hypoxia-Activated Radiosensitizers

Solid tumors often contain hypoxic (low-oxygen) regions that are resistant to radiation therapy. Dinitroazetidine derivatives have been developed as novel anticancer agents that are activated under hypoxic conditions.[15] For example, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ) generates reactive free radicals, leading to apoptosis. This compound exhibited greater cytotoxicity than cisplatin under hypoxic conditions and enhanced the efficacy of radiation therapy in preclinical models.[15]

Featured Data:

Compound IDMechanism of ActionCancer Cell LineActivity (IC₅₀)Reference
15p Microtubule InhibitorNCI-H460 (Lung)1.03 nM[13]
16d Microtubule InhibitorNCI-H460 (Lung)5.38 nM[13]
H172 (9f) STAT3 InhibitorTNBC Models0.38 - 0.98 µM[14]
ABDNAZ Hypoxia-Activated AgentSquamous Cell CarcinomaPotent tumor inhibition[15]
4e / 4f Kinase InhibitorMCF-7 (Breast), SK-MEL-28 (Melanoma)1 - 10 µM[16][17]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust, quantitative method for assessing the cytotoxic effect of compounds on cancer cell lines.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

  • Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7) under standard conditions. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test phenylazetidine compounds in culture medium. Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., cisplatin).[18]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Chapter 3: Neuroprotective and CNS Activities

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating central nervous system (CNS) disorders. The physicochemical properties of the azetidine scaffold make it suitable for developing CNS-active agents.[1]

Neuroprotective Effects

Substituted phenylazetidines have shown promise in protecting neurons from damage associated with neurodegenerative diseases like Parkinson's and Alzheimer's. One such compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has demonstrated significant neuroprotective effects in models of brain ischemia and β-amyloid-induced toxicity.[19][20]

Mechanism of Action: The neuroprotective effects are often multifactorial. KHG26792 has been shown to:

  • Reduce Oxidative Stress: It scavenges free radicals and upregulates the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[19]

  • Inhibit Inflammation: It attenuates the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide in microglial cells.[20]

  • Modulate Signaling Pathways: It increases the phosphorylation of the pro-survival Akt/GSK-3β signaling pathway while decreasing the translocation of the inflammatory transcription factor NF-κB.[20]

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was shown to protect against glutamate-induced neurodegeneration by reducing oxidative stress and caspase-3/7 activity.[21]

Cholinesterase Inhibition

Several azetidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[21] Inhibiting AChE is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies suggest these compounds bind effectively within the active site of the AChE enzyme.[21]

Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This protocol assesses a compound's ability to protect neuronal cells from a specific neurotoxin.

Causality: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, mimicking some aspects of Parkinson's disease. It induces cell death primarily through the generation of intense oxidative stress. This assay measures the ability of a test compound to preserve cell viability and levels of the key endogenous antioxidant, glutathione (GSH), in the presence of this toxin.[22]

  • Synaptosome Isolation: Isolate brain synaptosomes (sealed nerve terminals) from rat brain tissue using a Percoll gradient centrifugation method. Resuspend the synaptosomes in a suitable buffer.

  • Compound Pre-treatment: Aliquot the synaptosomal suspension into microcentrifuge tubes. Pre-treat the samples with the test phenylazetidine derivatives at various concentrations for a defined period (e.g., 30 minutes). Include a vehicle control.

  • Toxin Induction: Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the samples (excluding the absolute control group).

  • Incubation: Incubate all samples at 37°C for a specified time (e.g., 1 hour).

  • Assessment of Viability: Measure synaptosomal viability using an appropriate method, such as the MTT assay described in Chapter 2.

  • Assessment of Oxidative Stress: Measure the levels of reduced glutathione (GSH) in the synaptosomes using a commercially available kit or a colorimetric assay involving DTNB (Ellman's reagent).

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability and GSH levels in compound-treated groups to the 6-OHDA-only group.

Workflow Diagram:

Neuroprotection_Assay_Workflow A Isolate Rat Brain Synaptosomes B Pre-treat Synaptosomes with Test Compounds A->B C Induce Neurotoxicity with 6-OHDA B->C D Incubate at 37°C C->D E Assess Viability (MTT Assay) D->E F Assess Oxidative Stress (GSH Levels) D->F G Calculate % Neuroprotection E->G F->G

Caption: Workflow for 6-OHDA-Induced Neurotoxicity Assay.

Chapter 4: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenylazetidine derivatives have demonstrated significant anti-inflammatory properties, acting through the modulation of inflammatory pathways and the reduction of oxidative stress.

Mechanism of Action: The anti-inflammatory effects of azetidine derivatives are often linked to their ability to reduce the production of inflammatory mediators. In models of β-amyloid-induced microglial activation, the azetidine derivative KHG26792 was shown to downregulate pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and nitric oxide.[20] Other studies on azetidin-2-one derivatives of ferulic acid have confirmed potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema test.[23] The activity of some derivatives was found to be comparable or even slightly more intense than the standard NSAID, diclofenac.[23]

Featured Data:

Compound IDIn Vivo ModelActivity (% Edema Inhibition)Reference
6b (R=4-F) Granuloma Tissue Formation76.02%[23]
6c (R=4-Cl) Carrageenan Paw EdemaComparable to Diclofenac[23]
16 Carrageenan Paw Edema46.2%[24]
31 Carrageenan Paw Edema48.0% (less ulcerogenic)[24]

Conclusion and Future Perspectives

The substituted phenylazetidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its unique structural and physicochemical properties have enabled the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, neuroprotective, and anti-inflammatory effects.[1][7]

The key to unlocking the full potential of this scaffold lies in a deep understanding of its structure-activity relationships. As demonstrated throughout this guide, minor modifications to the substitution pattern on either the phenyl ring or the azetidine core can lead to profound changes in biological activity, potency, and selectivity. Future research should focus on:

  • Mechanism-Driven Design: Moving beyond broad screening to the rational design of inhibitors for specific, validated biological targets.

  • Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhancing oral bioavailability and in vivo efficacy.

  • Stereoselective Synthesis: Exploring the biological activities of individual enantiomers, as stereochemistry often plays a critical role in target engagement.

By integrating advanced synthetic chemistry with robust biological evaluation and a clear understanding of molecular mechanisms, the research community can continue to leverage the phenylazetidine core to develop innovative and effective treatments for a wide range of human diseases.

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In silico modeling of 3-(3,5-Difluorophenyl)azetidine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Silico Modeling of 3-(3,5-Difluorophenyl)azetidine Interactions

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 3-(3,5-Difluorophenyl)azetidine, a synthetically accessible small molecule featuring a privileged heterocyclic scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and metabolic stability, making it a highly sought-after motif in modern medicinal chemistry.[1][2] The incorporation of a 3,5-difluorophenyl moiety is a strategic choice designed to modulate physicochemical properties, enhance binding affinity through potential fluorine-specific interactions, and improve metabolic resistance. This document outlines a rigorous, multi-stage computational workflow designed for drug development professionals. It begins with target identification and proceeds through molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. Each protocol is presented not merely as a series of steps, but as a self-validating system, with causal explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is a decade-long, multi-billion dollar endeavor, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[3][4] In silico drug design, or computer-aided drug design (CADD), has become an indispensable pillar of the discovery process, offering a cost-effective and rapid methodology to prioritize candidates, elucidate mechanisms of action, and predict potential liabilities before significant resources are committed to synthesis and in vitro testing.[3][5][6]

The subject of this guide, 3-(3,5-Difluorophenyl)azetidine, represents a class of compounds with significant therapeutic potential across various disease areas, including oncology and inflammation, owing to the versatility of the azetidine scaffold.[2][7][8][9][10][11] This guide provides a robust computational strategy to unlock that potential by systematically characterizing its interactions with plausible biological targets.

Foundational Workflow: From Target Hypothesis to Dynamic Interaction

The core of our investigation is a multi-layered approach that increases in computational complexity and predictive power at each stage. We begin with a broad search for potential protein targets, refine our focus with static binding predictions (docking), and finally, validate the stability and dynamics of the most promising complex in a simulated physiological environment (molecular dynamics).

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Static Binding Prediction cluster_2 Phase 3: Dynamic System Simulation cluster_3 Phase 4: Refined Energetics Target_ID Target Identification (Ligand-Based & Reverse Screening) Target_Validation Target Validation (Literature & Pathway Analysis) Target_ID->Target_Validation Prioritize Docking Molecular Docking Target_Validation->Docking Select Target Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Generate Poses MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Select Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory_Analysis Generate Trajectory Free_Energy Binding Free Energy (MM/GBSA) Trajectory_Analysis->Free_Energy Calculate ΔG Experimental_Validation Experimental Validation Free_Energy->Experimental_Validation Hypothesis

Caption: Overall In Silico Modeling Workflow.

Phase 1: Target Identification and Selection

Before any simulation can begin, we must identify a biologically relevant protein target. For a novel compound like 3-(3,5-Difluorophenyl)azetidine, this is a critical exploratory step.

Methodology: A Two-Pronged Approach
  • Ligand-Based Virtual Screening: This technique operates on the principle that structurally similar molecules often have similar biological activities. The 2D/3D structure of our compound is used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for known compounds with high similarity. The annotated targets of these "hit" compounds become our primary list of potential targets.

  • Reverse Docking: Here, our single ligand is docked against a large library of protein structures representing diverse target families. This method can uncover unexpected targets that might not be found through similarity searching alone.

Expert Insight: Target Prioritization

A raw list of potential targets is not enough. The list must be curated based on biological plausibility. For this guide, we will hypothesize that our screening efforts identified the Epidermal Growth Factor Receptor (EGFR) kinase domain as a high-potential target. This choice is informed by literature showing that other azetidine-containing molecules can act as kinase inhibitors.[12] We will use the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17) as our receptor model.

Phase 2: Molecular Docking – Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation (the "pose") and the strength of binding (the "score") of a ligand to a protein.[13] It provides the foundational static hypothesis of how the interaction occurs at an atomic level.

Protocol: Structure-Based Docking Workflow

G PDB 1. Fetch Protein Structure (e.g., PDB: 1M17) Prep_P 2. Prepare Protein (Remove water, add hydrogens) PDB->Prep_P Grid 4. Define Binding Site (Generate Grid Box) Prep_P->Grid Lig 3. Prepare Ligand (Generate 3D conformer, assign charges) Run_Dock 5. Execute Docking (e.g., AutoDock Vina) Lig->Run_Dock Grid->Run_Dock Analyze 6. Analyze Results (Binding Energy, Pose Visualization) Run_Dock->Analyze

Caption: Molecular Docking Experimental Workflow.

Step 1: Protein Preparation

  • Action: Download the PDB file (1M17). Using software like AutoDock Tools or UCSF Chimera, remove all water molecules and co-crystallized ligands.[13] Add polar hydrogens and assign atomic charges.

  • Causality: Water molecules are typically removed because their positions in a static crystal structure are not necessarily representative of their dynamic state in solution and can interfere with the docking algorithm. Correct protonation states are essential for accurate electrostatic and hydrogen bond calculations.

Step 2: Ligand Preparation

  • Action: Draw 3-(3,5-Difluorophenyl)azetidine in a chemical sketcher and generate its 3D coordinates. Perform an energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges (e.g., Gasteiger charges).

  • Causality: Energy minimization ensures the ligand starts in a low-energy, sterically favorable conformation. Accurate partial charges are crucial for calculating the electrostatic component of the binding score.

Step 3: Grid Generation and Docking Execution

  • Action: Define a "grid box" that encompasses the known binding site of Erlotinib in the EGFR structure. This box defines the search space for the ligand. Execute the docking run using a program like AutoDock Vina.[13][14]

  • Causality: A well-defined grid (targeted docking) focuses computational effort on the region of interest, increasing efficiency and accuracy compared to searching the entire protein surface (blind docking).

Step 4: Results Analysis and Validation

  • Docking Validation: A crucial step for trustworthiness is to first dock the co-crystallized ligand (Erlotinib) back into the prepared EGFR structure. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[15][16] This validates that the chosen parameters can accurately identify the correct binding mode.

  • Pose Analysis: Analyze the top-scoring poses of 3-(3,5-Difluorophenyl)azetidine. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) using PyMOL or Discovery Studio.[17]

Data Presentation: Hypothetical Docking Results
MetricErlotinib (Control)3-(3,5-Difluorophenyl)azetidine
Binding Affinity (kcal/mol) -9.5-7.8
RMSD from Crystal Pose (Å) 1.15N/A
Key Interacting Residues Met769, Leu768, Gln767Leu703, Val702, Ala719, Lys721
Predicted Interactions H-bond with Met769H-bond with Lys721, Hydrophobic contacts

Phase 3: Molecular Dynamics – From a Static Pose to a Dynamic System

While docking provides a valuable snapshot, it does not capture the dynamic nature of protein-ligand interactions. Molecular Dynamics (MD) simulations model the movement of every atom in the complex over time, providing a much more realistic view of the binding stability and conformational changes.[18][19]

Protocol: All-Atom MD Simulation

G Start 1. Input: Best Docked Pose FF 2. System Building (Assign Force Fields, Add Solvent & Ions) Start->FF Min 3. Energy Minimization FF->Min NVT 4. NVT Equilibration (Temp) Min->NVT NPT 5. NPT Equilibration (Pressure) NVT->NPT Prod 6. Production MD Run (e.g., 100 ns) NPT->Prod Analysis 7. Trajectory Analysis Prod->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Step 1: System Preparation

  • Action: Take the top-ranked docked pose of the EGFR-ligand complex. Using a simulation package like GROMACS, immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.[20][21][22]

  • Causality: An explicit solvent environment is essential for accurately modeling solvation effects and water-mediated hydrogen bonds. Neutralizing the system is required for stable and accurate electrostatic calculations using algorithms like Particle Mesh Ewald (PME).

Step 2: Force Field Parametrization

  • Action: Assign a force field to describe the potential energy of the system. For the protein, use a standard biomolecular force field like CHARMM36 or AMBER14SB. For the ligand, generate specific parameters using a tool like the CGenFF server or ANTECHAMBER.[20]

  • Causality: The force field is the "engine" of the simulation. Using a well-validated protein force field is standard, but small molecules require custom parameters to accurately describe their bond lengths, angles, dihedrals, and charges. This is one of the most critical steps for a meaningful simulation.

Step 3: Minimization and Equilibration

  • Action: Perform energy minimization to remove any steric clashes. Then, conduct a two-stage equilibration: first in an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the correct level.

  • Causality: This careful, step-wise process ensures the simulation starts from a relaxed, energetically favorable state and prevents instabilities that could cause the simulation to crash. It is analogous to gently warming a frozen sample in the lab rather than flash heating it.

Step 4: Production Simulation and Analysis

  • Action: Run the production simulation for a duration sufficient to observe the system's stable behavior (typically 100-500 nanoseconds). Analyze the resulting trajectory.[23][24]

  • Key Analyses:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to assess the stability of key interactions.

Data Presentation: Hypothetical MD Simulation Analysis
Analysis MetricObservationInterpretation
Protein Backbone RMSD Converged at 2.1 Å after 20 nsThe protein-ligand complex is structurally stable over the simulation timescale.
Ligand RMSD Stable within the binding pocket (fluctuations < 1.5 Å)The ligand remains securely bound and does not dissociate.
Hydrogen Bond Occupancy H-bond with Lys721 present > 85% of the timeThe predicted hydrogen bond from docking is stable and likely a key anchor for binding.
RMSF of Catalytic Loop Reduced fluctuation compared to apo-protein simulationLigand binding induces a conformational stabilization of a functionally important region.

Conclusion and Forward Look

This guide has detailed a systematic and robust in silico workflow to investigate the molecular interactions of 3-(3,5-Difluorophenyl)azetidine. By progressing from broad target identification to static docking and finally to dynamic MD simulations, we can build a comprehensive, high-confidence model of the compound's potential mechanism of action.

The results from this computational cascade—a prioritized target, a stable binding pose, and a dynamic interaction profile—provide a strong, data-driven hypothesis. This hypothesis is not an endpoint but a critical starting point. It enables medicinal chemists to design more potent and selective analogues and empowers biologists to design focused, efficient in vitro and in vivo experiments for validation. This synergy between computational prediction and experimental validation is the cornerstone of modern, accelerated drug discovery.[6]

References

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  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • In Silico Drug Design Methods. (2021). AZoLifeSciences. Available at: [Link]

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. (2023). ResearchGate. Available at: [Link]

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2015). ResearchGate. Available at: [Link]

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  • Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. (2023). NIH. Available at: [Link]

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An In-Depth Technical Guide to the Toxicity Profile of Fluorinated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Apprehension of Fluorinated Azetidines

In the landscape of modern medicinal chemistry, the quest for molecules with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Fluorinated azetidine compounds have emerged as a compelling scaffold, offering a unique convergence of desirable attributes. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][2][3] Simultaneously, the azetidine ring, a strained four-membered heterocycle, provides a rigid, three-dimensional exit vector that can improve ligand efficiency and solubility.[4]

However, this same combination of chemical features necessitates a nuanced and proactive toxicological assessment. The high ring strain of azetidines can predispose them to unique metabolic pathways, such as ring-opening, which may not be prevalent in larger heterocyclic systems.[5][6] Furthermore, while the carbon-fluorine bond is exceptionally strong, its influence on adjacent atoms and the potential for metabolic defluorination or the formation of reactive metabolites under specific enzymatic conditions cannot be overlooked.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the toxicity profile of novel fluorinated azetidine compounds. Moving beyond a simple checklist of assays, this document elucidates the causal reasoning behind experimental choices, outlines self-validating protocols, and grounds its claims in authoritative scientific literature. Our objective is to equip discovery teams with the strategic foresight needed to identify and mitigate potential toxicological liabilities early in the development pipeline.

Section 1: The Foundational Toxicity Assessment Strategy

A robust toxicological evaluation of a novel chemical class like fluorinated azetidines must be systematic and tiered. The strategy is designed to move from broad, high-throughput in vitro screens to more specific, mechanistic, and finally, in vivo studies. The initial phase focuses on identifying major liabilities such as overt cytotoxicity, genetic damage, and cardiovascular risk.

Toxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & Metabolic Investigation cluster_2 Tier 3: In Vivo Confirmation A Cytotoxicity Assays (e.g., MTT, XTT) Determine IC50 D Metabolic Stability (Microsomes, Hepatocytes) A->D Proceed if IC50 > desired therapeutic concentration B Genotoxicity Panel (Ames & Micronucleus) G Rodent Acute Toxicity & Dose Range Finding B->G Proceed if negative C Cardiotoxicity (hERG Assay) Determine IC50 C->G Proceed if sufficient safety margin (hERG IC50/Cmax) E Metabolite Identification (LC-MS/MS, 19F NMR) D->E Investigate if stability is low or high F Reactive Metabolite Trapping (GSH, Cyanide) E->F If unstable metabolites are suspected H Repeat-Dose Toxicology (Target Organ ID) F->H G->H Guides dose selection

Caption: Tiered toxicological assessment workflow for novel compounds.

Section 2: Key Metabolic Liabilities and Mechanistic Considerations

The unique chemical architecture of fluorinated azetidines—the interplay between the strained ring and the highly electronegative fluorine atom—gives rise to specific metabolic hypotheses that must be experimentally validated.

Cytochrome P450-Mediated Oxidation vs. Direct Glutathione Conjugation

The primary concern for many nitrogen heterocycles is oxidation by cytochrome P450 (CYP) enzymes, the body's main engine for drug metabolism.[9][10] However, the strained azetidine ring introduces an alternative, P450-independent metabolic pathway: direct nucleophilic ring-opening by glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs).[6]

Causality Behind the Investigation: The ring strain makes the carbon atoms adjacent to the nitrogen electrophilic and susceptible to attack. This pathway does not require prior enzymatic activation and can lead to the formation of a linear amino-thioether conjugate.[6] It is critical to determine which of these pathways predominates, as this dictates the nature of the metabolites formed and the potential for bioactivation. Fluorine substitution can influence this balance; its electron-withdrawing nature can further increase the electrophilicity of the ring, potentially favoring the GSH conjugation pathway.

Metabolic_Pathways cluster_p450 Pathway A: CYP450 Oxidation cluster_gst Pathway B: GST-Mediated Ring-Opening Parent Fluorinated Azetidine Compound C-F Bond Strained Ring P450_Met Oxidized Metabolite e.g., N-dealkylation, hydroxylation, or potential defluorination Parent->P450_Met CYP450 Enzymes (e.g., CYP3A4) GSH_Met Glutathione Conjugate Linear Amino-Thioether (P450-Independent) Parent->GSH_Met Glutathione S-Transferases (GSTs) + GSH

Caption: Competing metabolic pathways for fluorinated azetidine compounds.

Potential for Bioactivation and Defluorination

While blocking sites of metabolism is a primary reason for fluorination, the process is not always perfect.[11] Oxidative metabolism can sometimes occur at a fluorinated carbon, leading to unstable intermediates that eliminate fluoride.[7] This can result in two toxicological concerns:

  • Formation of Reactive Metabolites: The loss of fluoride can unmask reactive species like aldehydes or quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity.[3][7]

  • Fluoride Ion Toxicity: While unlikely to be an issue at therapeutic doses unless metabolism is extensive, the release of free fluoride ions can be toxic in high concentrations.

Therefore, metabolite identification studies must specifically look for evidence of defluorination. The use of techniques like ¹⁹F NMR is exceptionally powerful for this purpose, as it can track the fate of every fluorine-containing species in a biological sample.[6][12]

Section 3: Core In Vitro Toxicity Profiling

The initial tier of safety assessment relies on a battery of standardized in vitro assays. It is crucial not only to perform these assays but to understand their underlying principles and how to interpret the results in the context of a fluorinated azetidine scaffold.

Cytotoxicity Assessment

This is the first and most fundamental screen, determining the concentration at which a compound causes cell death. The goal is to ensure a sufficient therapeutic window between the concentration required for efficacy and the concentration that induces cytotoxicity.

Data Presentation: Comparative In Vitro Cytotoxicity

CompoundStructure (or Class)Cell LineAssay TypeIC₅₀ (µM)Reference
Compound A Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dioneMDA-MB-468 (Breast Cancer)MTT~170 (76.72 µg/ml)[5]
Compound B Fluorinated Pyrrolidine DerivativeCAPAN-1 (Pancreatic Cancer)MTT11.4[13]
Doxorubicin Positive ControlMDA-MB-468MTT<10[5]

Experimental Protocol: MTT Cytotoxicity Assay This assay measures the metabolic activity of cells as an indicator of viability.[12]

  • Cell Seeding: Plate a human liver carcinoma cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated azetidine test compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Genotoxicity Assessment

Genotoxicity assays are a regulatory requirement designed to detect compounds that can damage genetic material (DNA), potentially leading to cancer.[15] A standard battery includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay.[16][17]

Data Presentation: Genotoxicity Assay Panel

AssayOrganism/Cell LineEndpointResultReference
Ames Test Salmonella typhimurium (strains TA98, TA100, etc.)Gene MutationTo be determinedOECD 471[18]
In Vitro Micronucleus Test Human peripheral blood lymphocytes or CHO-K1 cellsChromosomal DamageTo be determinedOECD 487[17]

Note: The safety data sheet for the parent scaffold, 3-fluoroazetidine hydrochloride, indicates that no data is available for germ cell mutagenicity, highlighting the critical need for these tests.[3][19]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations that cause a reversion to a prototrophic (his+) state.[8][18]

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies over the negative control, typically a two-fold or greater increase.

Cardiotoxicity Assessment (hERG Assay)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias (Torsade de Pointes).[7][9] Many nitrogen-containing heterocyclic drugs are implicated in hERG blockade. Fluorination can be a strategy to mitigate this risk by reducing the basicity (pKa) of the azetidine nitrogen, thereby disfavoring the key interactions within the channel pore.[1][6] This makes the hERG assay a critical go/no-go decision point.

Data Presentation: Comparative hERG Inhibition

Disclaimer: Data is sourced from compounds containing related N-heterocyclic scaffolds to illustrate typical values.

CompoundStructure (or Class)Assay TypehERG IC₅₀ (µM)Reference
Compound C 4-Piperidinyl Urea DerivativePatch Clamp0.110 (110 nM)[20]
Compound D Fluorinated Piperidine DerivativePatch Clamp>30[1]
Astemizole Positive ControlRb⁺ Efflux0.059 (59 nM)[21]

Experimental Protocol: Automated Patch Clamp hERG Assay This electrophysiological method directly measures the flow of potassium ions through the hERG channel expressed in a mammalian cell line (e.g., HEK-293).[8]

  • Cell Preparation: Use a stable cell line expressing the hERG channel. Culture and harvest cells according to standard protocols.

  • Assay Setup: Load the cell suspension and the test compound solutions (at multiple concentrations) onto the automated patch clamp system (e.g., QPatch, SyncroPatch).

  • Seal Formation: The system will establish a high-resistance "gigaseal" between an individual cell and the measurement aperture.

  • Voltage Protocol: Apply a specific voltage clamp protocol designed to elicit and measure the hERG current (I_Kr). This typically involves a depolarizing pulse to open the channels followed by a repolarizing step to measure the characteristic tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Data Acquisition: Record the current at each concentration after it reaches a steady state.

  • Data Analysis: Measure the reduction in the tail current amplitude relative to the baseline. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value. A safety margin is then calculated, often defined as the ratio of the hERG IC₅₀ to the maximal therapeutic plasma concentration (Cmax). A margin >30-fold is generally considered desirable.[10]

Section 4: Conclusion and Forward Outlook

The toxicological assessment of fluorinated azetidine compounds requires a hypothesis-driven approach rooted in the fundamental chemistry of the scaffold. The key areas of concern—cytotoxicity, genotoxicity, and hERG liability—form the basis of the initial safety evaluation. However, the true challenge lies in understanding the unique metabolic liabilities presented by the combination of a strained ring and fluorine substitution.

Investigators must prioritize the elucidation of metabolic pathways, specifically differentiating between P450-mediated oxidation and direct GST-catalyzed ring-opening. The potential for bioactivation through defluorination or other mechanisms necessitates the use of advanced analytical techniques and targeted reactive metabolite trapping studies.

By integrating the detailed protocols and strategic rationale outlined in this guide, drug discovery teams can proactively identify and mitigate toxicological risks. This enables a more efficient and scientifically rigorous development path, ultimately increasing the probability of advancing safe and effective therapeutic candidates to the clinic.

References

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The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique combination of properties, including high ring strain, a three-dimensional sp³-rich character, and conformational rigidity, confers significant advantages in the design of novel therapeutics.[2] This guide provides a comprehensive technical overview of azetidine-containing pharmaceuticals, from the fundamental attributes of the azetidine ring to its application in approved drugs and emerging therapeutic areas. We will delve into the synthetic strategies that have unlocked the potential of this scaffold, explore its diverse mechanisms of action, and provide insights into its role in shaping the future of drug development.

The Azetidine Advantage: Physicochemical and Pharmacokinetic Properties

The azetidine ring, an analogue of cyclobutane, possesses a significant ring strain of approximately 25.4 kcal/mol.[1] This inherent strain, while making its synthesis historically challenging, is also the source of its unique reactivity and conformational preferences.[1][3] Unlike the more labile aziridines and the more flexible pyrrolidines, azetidine strikes a balance, offering both stability for facile handling and sufficient strain to drive unique chemical transformations.[1]

Key properties that make azetidine a "privileged scaffold" in drug discovery include:

  • Improved Solubility and Reduced Lipophilicity: The polar nitrogen atom embedded within the rigid, non-planar ring system can enhance aqueous solubility, a critical parameter for drug absorption and distribution.[2][4]

  • Enhanced Metabolic Stability: The azetidine moiety can block sites of metabolism, leading to improved pharmacokinetic profiles and longer in-vivo half-lives.[2][5]

  • Structural Rigidity and Conformational Constraint: The constrained nature of the four-membered ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to higher binding affinity and selectivity for its biological target.[2][6]

  • Novel Exit Vectors and Scaffolding Potential: The azetidine ring provides unique three-dimensional exit vectors for substituent placement, allowing for the exploration of previously inaccessible chemical space.[4] It can also serve as a bioisosteric replacement for other common rings like pyrrolidine, piperidine, and even phenyl groups.[5][7]

Synthesis of Functionalized Azetidines: Enabling a New Generation of Drugs

The historical difficulty in accessing functionalized azetidines has been a significant barrier to their widespread use.[8][9] However, recent advancements in synthetic organic chemistry have provided a robust toolbox for the construction of this valuable scaffold.

Key Synthetic Strategies:
  • Intramolecular Cyclization: This is a prevalent strategy involving the formation of a C-N or C-C bond to close the four-membered ring. Common precursors include γ-haloamines and activated γ-aminoalcohols.[10] Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool.[10][11]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[10][12][13]

  • Ring Expansion of Aziridines: Metal-catalyzed or thermal isomerization of readily available aziridines can provide access to functionalized azetidines.[10][11]

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group in β-lactams presents a straightforward method for obtaining the corresponding azetidines.[10]

G cluster_synthesis Key Synthetic Routes to Azetidines γ-Haloamines γ-Haloamines Functionalized Azetidines Functionalized Azetidines γ-Haloamines->Functionalized Azetidines Intramolecular Cyclization γ-Aminoalcohols γ-Aminoalcohols γ-Aminoalcohols->Functionalized Azetidines Intramolecular Cyclization Imines + Alkenes Imines + Alkenes Imines + Alkenes->Functionalized Azetidines [2+2] Cycloaddition (Aza Paternò-Büchi) Aziridines Aziridines Aziridines->Functionalized Azetidines Ring Expansion β-Lactams β-Lactams β-Lactams->Functionalized Azetidines Reduction

Key synthetic strategies for the construction of the azetidine ring.

Azetidine-Containing Pharmaceuticals: From Marketed Drugs to Clinical Candidates

The successful incorporation of the azetidine scaffold into several FDA-approved drugs has validated its utility in drug design.[2] These molecules span a range of therapeutic areas, demonstrating the versatility of this heterocyclic motif.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Azelnidipine (Calblock)AntihypertensiveCalcium channel blocker[1][6]
Baricitinib (Olumiant)Rheumatoid ArthritisJanus kinase (JAK) inhibitor[2]
Cobimetinib (Cotellic)Oncology (Melanoma)Mitogen-activated protein kinase (MEK) inhibitor[1][2][6]
Sarolaner (Simparica)Veterinary (Antiparasitic)Isoxazoline insecticide and acaricide[2]

Beyond these approved drugs, a growing number of azetidine-containing compounds are in various stages of clinical development, targeting a wide array of diseases.

Emerging Applications and Mechanisms of Action

The unique structural and electronic properties of the azetidine ring have enabled the development of compounds with novel mechanisms of action, particularly in oncology and central nervous system (CNS) disorders.

Oncology

Azetidine derivatives have shown significant promise as anticancer agents, acting on various molecular targets.[8][14][15]

  • Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): Several azetidine-based compounds have been identified as potent inhibitors of STAT3, a key signaling protein implicated in tumor cell proliferation, survival, and metastasis.[14][16][17] For instance, certain (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.[17][18]

G Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK/Src Kinases JAK/Src Kinases Receptor->JAK/Src Kinases Activation STAT3 (inactive) STAT3 (inactive) JAK/Src Kinases->STAT3 (inactive) Phosphorylation p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Target Gene Transcription Target Gene Transcription Nucleus->Target Gene Transcription Induces Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->STAT3 Dimer Inhibits DNA Binding

Mechanism of STAT3 inhibition by azetidine-containing compounds.
  • Tubulin Polymerization Inhibition: Some azetidine-containing molecules act as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[16][19] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis.[19] TZT-1027 (soblidotin) and its analogues are examples of such compounds that have been investigated in clinical trials.[19]

Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to improve physicochemical properties makes it particularly attractive for the design of CNS-penetrant drugs.[20][21] Azetidine-containing compounds are being explored for the treatment of various neurological and psychiatric conditions.[22][23][24]

  • Modulation of Neurotransmitter Receptors: The rigid azetidine framework can be used to design selective ligands for various CNS receptors, including dopamine and muscarinic receptors.[2][8]

  • Enzyme Inhibition: Azetidine-based inhibitors are being developed for enzymes implicated in neurodegenerative diseases.[20]

Experimental Protocols: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a 3-substituted azetidine, a common structural motif in bioactive compounds.

Synthesis of N-Boc-3-aryl-azetidine

  • Horner-Wadsworth-Emmons Reaction: To a solution of N-Boc-3-azetidinone in an appropriate solvent (e.g., THF), add a phosphonate ylide (e.g., methyl 2-(diethoxyphosphoryl)acetate) and a suitable base (e.g., NaH) at 0 °C. Allow the reaction to warm to room temperature and stir until completion to yield the corresponding α,β-unsaturated ester.

  • Rhodium-Catalyzed Conjugate Addition: To a solution of the α,β-unsaturated ester in a suitable solvent (e.g., 1,4-dioxane/water), add an arylboronic acid, a rhodium catalyst (e.g., [Rh(cod)₂]BF₄), and a suitable ligand (e.g., BINAP). Heat the reaction mixture until completion to afford the N-Boc-3-aryl-azetidine derivative.

  • Purification: Purify the product by column chromatography on silica gel.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique physicochemical properties have been successfully leveraged to create a new generation of pharmaceuticals with improved efficacy and pharmacokinetic profiles. As synthetic methodologies continue to advance, we can expect to see an even greater proliferation of azetidine-containing compounds entering clinical development for a wide range of diseases. The exploration of more complex, densely functionalized, and spirocyclic azetidine systems will undoubtedly open up new avenues for drug discovery, further solidifying the role of this small but powerful heterocycle in shaping the future of medicine.[4][25]

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Methodological & Application

Application Notes and Protocols for the N-Functionalization of 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(3,5-Difluorophenyl)azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its growing prevalence in FDA-approved drugs such as baricitinib and cobimetinib underscores its value in drug design.[3] The rigid, three-dimensional structure of the azetidine ring can impart favorable physicochemical properties, including improved metabolic stability, enhanced solubility, and reduced lipophilicity, when compared to more traditional carbocyclic or larger heterocyclic linkers.[3]

Specifically, the 3-(3,5-difluorophenyl)azetidine scaffold offers a unique combination of structural features. The difluorophenyl group can engage in specific interactions with biological targets and modulate the compound's electronic properties, while the secondary amine of the azetidine ring provides a versatile handle for a wide range of N-functionalization reactions. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs. These derivatives have shown potential in a variety of therapeutic areas, including as modulators of the central nervous system.[4]

This technical guide provides a comprehensive overview of key N-functionalization strategies for 3-(3,5-difluorophenyl)azetidine, complete with detailed, field-proven protocols. The methodologies covered include N-alkylation, reductive amination, N-arylation via Buchwald-Hartwig amination, and N-acylation.

Synthesis of the Starting Material: 3-(3,5-Difluorophenyl)azetidine Hydrochloride

Protocol 1: Free-Basing of 3-(3,5-Difluorophenyl)azetidine Hydrochloride

The hydrochloride salt is stable and easy to handle. For most N-functionalization reactions, the free secondary amine is required. This is typically achieved by a simple liquid-liquid extraction with a suitable base.

Materials:

  • 3-(3,5-Difluorophenyl)azetidine hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 3-(3,5-difluorophenyl)azetidine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Add an equal volume of dichloromethane.

  • Slowly add saturated aqueous sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with two additional portions of dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. The free base is best used immediately in the subsequent reaction.

N-Functionalization Methodologies and Protocols

The secondary amine of 3-(3,5-difluorophenyl)azetidine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The choice of functionalization strategy will depend on the desired final compound and the overall synthetic route.

1. N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents onto the azetidine nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid generated.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Azetidine 3-(3,5-Difluorophenyl)azetidine Reaction_Vessel Solvent (e.g., ACN, DMF) Room Temp to 80 °C Azetidine->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction_Vessel N_Alkylated_Azetidine N-Alkyl-3-(3,5-difluorophenyl)azetidine Reaction_Vessel->N_Alkylated_Azetidine

Figure 1: General workflow for the N-alkylation of 3-(3,5-difluorophenyl)azetidine.

Protocol 2: N-Alkylation with Benzyl Bromide

This protocol provides a representative example of N-alkylation.

Materials:

  • 3-(3,5-Difluorophenyl)azetidine (free base)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser (if heating)

Procedure:

  • To a solution of 3-(3,5-difluorophenyl)azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C to increase the reaction rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-(3,5-difluorophenyl)azetidine.

Table 1: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃ACN604-685-95
Ethyl iodideDIPEADMF2512-1880-90
2-BromopropaneK₂CO₃ACN802470-85

2. Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when direct alkylation is problematic or when a wider range of substituents is desired.[5] This one-pot reaction involves the formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.[5]

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Azetidine 3-(3,5-Difluorophenyl)azetidine Imine_Formation Imine/Iminium Formation (DCE, Acetic Acid cat.) Azetidine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction In situ N_Alkylated_Product N-Substituted Azetidine Reduction->N_Alkylated_Product

Figure 2: Workflow for reductive amination of 3-(3,5-difluorophenyl)azetidine.

Protocol 3: Reductive Amination with Acetone

Materials:

  • 3-(3,5-Difluorophenyl)azetidine (free base)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3-(3,5-difluorophenyl)azetidine (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield N-isopropyl-3-(3,5-difluorophenyl)azetidine.

3. N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8] This reaction allows for the coupling of the azetidine with a variety of aryl halides or triflates, providing access to a wide range of N-aryl azetidine derivatives that would be difficult to synthesize via traditional methods.[9] The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled.[9]

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Azetidine 3-(3,5-Difluorophenyl)azetidine Reaction_Vessel Anhydrous Solvent (e.g., Toluene, Dioxane) Inert Atmosphere (N₂ or Ar) Heat Azetidine->Reaction_Vessel Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOt-Bu, Cs₂CO₃) Base->Reaction_Vessel N_Aryl_Azetidine N-Aryl-3-(3,5-difluorophenyl)azetidine Reaction_Vessel->N_Aryl_Azetidine

Figure 3: Key components of the Buchwald-Hartwig N-arylation reaction.

Protocol 4: Buchwald-Hartwig N-Arylation with 4-Bromoanisole

Materials:

  • 3-(3,5-Difluorophenyl)azetidine (free base)

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and sodium tert-butoxide (1.4 eq).

  • Add 4-bromoanisole (1.0 eq) and 3-(3,5-difluorophenyl)azetidine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford 1-(4-methoxyphenyl)-3-(3,5-difluorophenyl)azetidine.

4. N-Acylation

N-acylation of the azetidine with acyl chlorides or anhydrides provides a direct route to the corresponding amides.[10] The reaction is typically rapid and high-yielding, often proceeding at room temperature in the presence of a base to neutralize the generated acid.[11]

Protocol 5: N-Acylation with Acetyl Chloride

Materials:

  • 3-(3,5-Difluorophenyl)azetidine (free base)

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask with stir bar

Procedure:

  • Dissolve 3-(3,5-difluorophenyl)azetidine (1.0 eq) in dichloromethane and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the N-acetyl-3-(3,5-difluorophenyl)azetidine, which may be pure enough for use or can be further purified by chromatography or recrystallization.

Table 2: Summary of N-Functionalization Methods

Reaction TypeKey ReagentsAdvantagesConsiderations
N-Alkylation Alkyl halide, Base (K₂CO₃, DIPEA)Simple, direct, readily available reagents.Potential for over-alkylation with primary amines.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Wide substrate scope, one-pot procedure, mild conditions.Stoichiometric use of reducing agent.
N-Arylation Aryl halide, Pd catalyst, Ligand, BaseAccess to diverse N-aryl derivatives, high functional group tolerance.Requires inert atmosphere, catalyst and ligand costs.
N-Acylation Acyl chloride/anhydride, Base (Et₃N)Fast, high-yielding, simple workup.Acylating agents can be moisture-sensitive.

Conclusion

The 3-(3,5-difluorophenyl)azetidine scaffold is a valuable building block for the synthesis of novel chemical entities in drug discovery. The secondary amine of the azetidine ring offers a reliable and versatile point for diversification through a variety of N-functionalization reactions. The protocols detailed in this guide for N-alkylation, reductive amination, Buchwald-Hartwig N-arylation, and N-acylation provide robust and reproducible methods for the synthesis of a wide array of derivatives. Careful selection of the appropriate reaction conditions and purification methods will enable researchers to efficiently explore the chemical space around this important scaffold.

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  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839088/]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/1063]
  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2883103/]
  • Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00977a]
  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [URL: https://www.mdpi.com/1420-3049/24/19/3588]
  • EA011408B1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents. [URL: https://patents.google.
  • 3-(3-(Methoxymethyl)benzyl)azetidine | Benchchem. [URL: https://www.benchchem.com/product/1468795-25-6]

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Application Notes and Protocols for Coupling Reactions Involving 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions for the functionalization of 3-(3,5-difluorophenyl)azetidine. Recognizing the increasing importance of both the azetidine scaffold and the 3,5-difluorophenyl motif in modern medicinal chemistry, this document details robust protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The causality behind experimental choices, detailed step-by-step methodologies, and mechanistic insights are provided to empower researchers in the synthesis of novel derivatives for drug discovery and development.

Introduction: The Strategic Importance of 3-(3,5-Difluorophenyl)azetidine

The convergence of two privileged structural motifs—the saturated four-membered azetidine ring and the 3,5-difluorophenyl group—makes 3-(3,5-difluorophenyl)azetidine a highly valuable building block in contemporary drug discovery.

The Azetidine Scaffold: Azetidines are increasingly sought-after as bioisosteres for more common rings like piperidine and pyrrolidine. Their strained four-membered ring system imparts unique conformational rigidity and a three-dimensional character to molecules, which can lead to improved physicochemical properties such as solubility and metabolic stability.[1] The embedded polar nitrogen atom can serve as a hydrogen bond acceptor or a point for further derivatization, enhancing interactions with biological targets.[1]

The 3,5-Difluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate key properties. The 3,5-difluorophenyl substitution pattern is particularly effective at altering electronics and lipophilicity, which can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[2][3] The strong electron-withdrawing nature of the two fluorine atoms can also influence the pKa of nearby functional groups.

The combination of these two fragments in 3-(3,5-difluorophenyl)azetidine offers a unique starting point for the synthesis of novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles. This guide focuses on established and versatile palladium-catalyzed cross-coupling reactions to functionalize the azetidine nitrogen, thereby enabling the rapid generation of diverse compound libraries.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.[4] This reaction is particularly well-suited for the N-arylation of 3-(3,5-difluorophenyl)azetidine, providing access to a wide array of N-aryl derivatives.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of a bulky, electron-rich phosphine ligand is critical to stabilize the palladium catalyst, facilitate the key reaction steps, and prevent unproductive side reactions.[5] A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen, forming the active nucleophile.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination 3-(3,5-Difluorophenyl)azetidine Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Reductive Elimination Product Product Reductive Elimination Complex->Product N-Aryl Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of 3-(3,5-Difluorophenyl)azetidine

This protocol describes a general procedure for the coupling of 3-(3,5-difluorophenyl)azetidine with an aryl bromide.

Materials:

Reagent/MaterialPurposeTypical Molar Excess/Loading
3-(3,5-Difluorophenyl)azetidineStarting Material (Amine)1.2 equivalents
Aryl BromideStarting Material (Aryl Halide)1.0 equivalent
Pd₂(dba)₃Palladium Precatalyst1-2 mol%
XPhosLigand2-4 mol%
Sodium tert-butoxide (NaOt-Bu)Base1.4 equivalents
TolueneAnhydrous Solvent-
Inert Gas (Argon or Nitrogen)Atmosphere-

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), followed by anhydrous toluene.

  • Substrate Addition: Add 3-(3,5-difluorophenyl)azetidine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 80-110 °C. The reaction progress should be monitored by a suitable technique such as LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-3-(3,5-difluorophenyl)azetidine.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

While the primary application of coupling reactions with 3-(3,5-difluorophenyl)azetidine involves functionalization of the nitrogen atom, a hypothetical scenario for C-C bond formation would involve a pre-functionalized azetidine, for instance, N-Boc-3-(3,5-difluorophenyl)-3-bromoazetidine or a corresponding boronic ester. For the purpose of this guide, we will focus on the more common N-arylation. However, a general protocol for a Suzuki-Miyaura coupling involving a related azetidine substrate is provided for illustrative purposes. The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron species with an organic halide.[6]

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for efficient transmetalation and to prevent side reactions like proto-deboronation.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex R-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R'-B(OH)₂, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Reductive Elimination Product Product Reductive Elimination Complex->Product R-R' Product

Sources

Application Notes & Protocols: Strategic Use of 3-(3,5-Difluorophenyl)azetidine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(3,5-difluorophenyl)azetidine as a versatile building block in parallel synthesis. We present detailed, field-proven protocols for the high-throughput N-acylation and N-alkylation of this scaffold to rapidly generate diverse chemical libraries. The inclusion of the 3,5-difluorophenyl group is a deliberate design element, known to enhance metabolic stability and binding affinity through favorable electronic interactions.[2][3] This guide emphasizes not just the procedural steps but the underlying chemical principles, ensuring that researchers can confidently adapt and troubleshoot these methods for their specific discovery campaigns.

Introduction: The Strategic Value of the 3-(3,5-Difluorophenyl)azetidine Scaffold

The relentless pace of drug discovery demands synthetic strategies that can rapidly explore vast chemical space. Parallel synthesis, a cornerstone of high-throughput chemistry, enables the simultaneous creation of large, focused libraries of compounds for biological screening. The choice of the core scaffold is paramount to the success of such campaigns.

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and three-dimensionality, often leading to improved pharmacokinetic profiles compared to more flexible or larger ring systems.[1] The 3-aryl azetidine sub-class, in particular, serves as an excellent vector for exploring interactions with biological targets.[4]

The specific choice of 3-(3,5-difluorophenyl)azetidine is rooted in established medicinal chemistry principles:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism, a common liability for many drug candidates.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with target proteins through hydrogen bonding and dipole interactions.[3]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, providing a powerful tool for optimizing drug-like properties.[2]

This guide provides robust protocols for the diversification of the 3-(3,5-difluorophenyl)azetidine core at the secondary amine, a readily accessible handle for introducing a wide array of chemical functionalities.

Parallel Synthesis Workflow

The following diagram illustrates the general workflow for the parallel synthesis of a diversified library starting from 3-(3,5-difluorophenyl)azetidine. This workflow is designed for efficiency and amenability to automation.

Parallel Synthesis Workflow cluster_prep Preparation cluster_diversification Diversification Reactions cluster_purification Workup & Purification cluster_final Analysis & Archiving Start 3-(3,5-Difluorophenyl)azetidine (as HCl salt or free base) Dispense_Core Dispense core solution into 96-well reaction block Start->Dispense_Core Acylation Parallel N-Acylation (Carboxylic Acids + Coupling Agent) Dispense_Core->Acylation Path A Alkylation Parallel N-Alkylation (Alkyl Halides + Base) Dispense_Core->Alkylation Path B Quench_Filter Reaction Quenching & Filtration Acylation->Quench_Filter Alkylation->Quench_Filter SPE Automated Solid-Phase Extraction (SPE) or Scavenger Resin Purification Quench_Filter->SPE Analysis LC-MS/NMR Analysis for purity and identity SPE->Analysis Archive Compound Archiving (DMSO stock solutions) Analysis->Archive

Caption: General workflow for parallel library synthesis.

Experimental Protocols

These protocols are designed for a 96-well plate format but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel N-Acylation via Amide Coupling

This protocol describes the coupling of 3-(3,5-difluorophenyl)azetidine with a library of carboxylic acids using a standard coupling agent.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency and tolerates a wide range of functional groups on the carboxylic acid.[5] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a broad range of reactants and its relatively low boiling point, which facilitates removal post-reaction. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Materials:

  • 3-(3,5-Difluorophenyl)azetidine hydrochloride

  • Library of diverse carboxylic acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3-(3,5-difluorophenyl)azetidine hydrochloride in anhydrous DCM.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DCM.

    • Prepare a 0.2 M solution of HATU in anhydrous DCM.

    • Prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the reaction block, add the 3-(3,5-difluorophenyl)azetidine solution (100 µL, 0.02 mmol).

    • Add the DIPEA solution (80 µL, 0.04 mmol).

    • Add the carboxylic acid solution from the library plate (100 µL, 0.02 mmol).

    • Add the HATU solution (100 µL, 0.02 mmol).

  • Reaction Incubation:

    • Seal the reaction block with a chemically resistant mat.

    • Shake the block at room temperature for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Workup and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • The crude product in the organic (bottom) layer can be purified using automated solid-phase extraction (SPE).[6] A silica gel or a suitable reverse-phase cartridge can be used, eluting with a gradient of ethyl acetate in hexanes or acetonitrile in water, respectively.

  • Analysis:

    • Analyze each purified product by LC-MS to confirm identity (mass) and purity.

Quantitative Data Summary (Representative Examples):

Carboxylic Acid R-GroupCoupling AgentBaseSolventTime (h)Purity (LC-MS)
PhenylHATUDIPEADCM16>95%
4-ChlorophenylHATUDIPEADCM16>95%
CyclohexylHATUDIPEADCM16>90%
Thiophen-2-ylHATUDIPEADCM16>95%
Protocol 2: Parallel N-Alkylation

This protocol details the N-alkylation of 3-(3,5-difluorophenyl)azetidine with a library of alkyl halides.

Rationale: N-alkylation is a fundamental transformation for introducing diverse alkyl groups.[7] Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the secondary amine for reaction. The reaction is heated to accelerate the rate, which is often necessary for less reactive alkyl halides.[8]

Materials:

  • 3-(3,5-Difluorophenyl)azetidine

  • Library of diverse alkyl halides (bromides or iodides preferred)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (ACN)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3-(3,5-difluorophenyl)azetidine in ACN.

    • Prepare 0.25 M solutions of each alkyl halide from your library in ACN in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the reaction block, add finely powdered K₂CO₃ (approx. 8.3 mg, 0.06 mmol). A solid dispenser can be used for automation.

    • Add the 3-(3,5-difluorophenyl)azetidine solution (100 µL, 0.02 mmol).

    • Add the alkyl halide solution from the library plate (100 µL, 0.025 mmol).

  • Reaction Incubation:

    • Seal the reaction block securely.

    • Heat the block to 60 °C and shake for 18-24 hours.

  • Workup and Purification:

    • Cool the reaction block to room temperature.

    • Filter the contents of each well to remove the K₂CO₃. This can be done using a filter plate.

    • The filtrate can be purified using automated SPE. For basic products, a cation exchange (SCX) cartridge can be effective. The crude product is loaded, washed with methanol, and then eluted with a solution of ammonia in methanol.[9]

  • Analysis:

    • Analyze each purified product by LC-MS to confirm identity and purity.

Quantitative Data Summary (Representative Examples):

Alkyl Halide R-XBaseSolventTemp (°C)Time (h)Purity (LC-MS)
Benzyl bromideK₂CO₃ACN6018>95%
Ethyl iodideK₂CO₃ACN6024>90%
2-BromoacetophenoneK₂CO₃ACN6018>95%
3-BromopyridineK₂CO₃ACN6024>85%

Visualization of Diversification

The following diagram illustrates the diversification of the 3-(3,5-difluorophenyl)azetidine core through the two primary parallel synthesis routes described.

Azetidine Diversification cluster_products Diversified Library Core 3-(3,5-Difluorophenyl)azetidine N-H Acyl_Product N-Acyl Derivatives N-C(=O)-R Core:N->Acyl_Product:N N-Acylation (R-COOH, HATU) Alkyl_Product N-Alkyl Derivatives N-R' Core:N->Alkyl_Product:N N-Alkylation (R'-X, K₂CO₃)

Caption: Diversification of the azetidine core.

Conclusion

3-(3,5-Difluorophenyl)azetidine is a highly valuable and strategically designed building block for parallel synthesis in drug discovery. Its inherent structural and electronic properties provide a solid foundation for creating libraries with favorable pharmacokinetic profiles. The detailed protocols for N-acylation and N-alkylation presented here are robust, scalable, and amenable to high-throughput automated platforms. By leveraging these methods, research organizations can significantly accelerate their hit-finding and lead-optimization efforts, efficiently navigating the complex landscape of chemical space to identify novel therapeutic candidates.

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Sources

Application Note & Protocol: Strategic Incorporation of 3-(3,5-Difluorophenyl)azetidine for Lead Compound Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic integration of small, strained heterocyclic scaffolds into lead compounds is a cornerstone of modern medicinal chemistry. Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a critical motif for enhancing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This application note provides a comprehensive guide for researchers on the rationale and practical methodologies for incorporating a particularly valuable building block: 3-(3,5-difluorophenyl)azetidine. We will explore the strategic advantages conferred by this moiety, present detailed, validated protocols for its chemical incorporation, and discuss the expected impact on key drug-like properties.

Introduction: The Strategic Value of the 3-(3,5-Difluorophenyl)azetidine Scaffold

The development of novel therapeutics frequently encounters challenges related to metabolic stability, aqueous solubility, off-target toxicity, and cellular permeability. The deliberate modification of a lead compound's structure is the primary strategy to overcome these hurdles. The 3-(3,5-difluorophenyl)azetidine scaffold is a privileged structure that addresses several of these challenges simultaneously.

  • Azetidine Ring—An Escape from Flatland: The non-planar, sp³-rich character of the azetidine ring introduces three-dimensionality to otherwise flat molecules.[2] This "escape from flatland" can lead to improved solubility, reduced planar stacking-induced toxicity, and novel interactions with protein targets by providing unique exit vectors for further functionalization.[2] The strained four-membered ring is more stable than an aziridine but more reactive than a pyrrolidine, offering a balance of stability and synthetic utility.[3][4]

  • Basicity (pKa) Modulation: The nitrogen atom in the azetidine ring acts as a basic handle. Its pKa is a critical parameter influencing solubility, cell permeability, and target engagement. Strategic fluorination on the appended phenyl ring provides a powerful tool to fine-tune this basicity through inductive effects.[5][6]

  • 3,5-Difluorophenyl Group—A Metabolic Shield: The incorporation of fluorine is a well-established strategy to block sites of metabolic oxidation.[7][8] The 3,5-difluoro substitution pattern on the phenyl ring effectively shields it from cytochrome P450 (CYP)-mediated aromatic hydroxylation, a common metabolic pathway that leads to rapid drug clearance. This can significantly enhance a compound's half-life and oral bioavailability.

Physicochemical & Pharmacokinetic Profile

Incorporating the 3-(3,5-difluorophenyl)azetidine moiety imparts predictable changes to a lead compound. The table below summarizes the key properties of the fragment itself and the typical impact observed upon its incorporation.

PropertyValue for FragmentExpected Impact on Lead CompoundRationale & Causality
Molecular Weight ~183.17 g/mol IncreaseAdditive property.
cLogP ~1.5 - 2.0Moderate IncreaseThe difluorophenyl group increases lipophilicity, but the polar azetidine N-H can offset this.
Azetidine pKa ~8.0 - 9.0 (unsubstituted)Modulated (Lowered)The electron-withdrawing fluorine atoms on the phenyl ring decrease the basicity of the azetidine nitrogen.[5][6]
Metabolic Stability HighSignificant IncreaseThe 3,5-difluoro pattern sterically and electronically shields the aromatic ring from oxidative metabolism by CYP enzymes.[7][8]
Aqueous Solubility ModerateOften ImprovedThe sp³-rich, polar azetidine scaffold disrupts planarity and can improve solvation compared to flat aromatic bioisosteres.[2][9]
Molecular Rigidity HighIncreasedThe strained four-membered ring acts as a rigid linker, reducing conformational flexibility, which can improve binding affinity.[1][2]

Core Synthetic Strategies: A Decision Framework

The optimal method for incorporating the 3-(3,5-difluorophenyl)azetidine moiety depends on the functional group handles available on the lead compound (or a synthetic intermediate). The following diagram outlines a decision-making workflow for selecting the most appropriate synthetic protocol.

G cluster_0 Lead Compound Functional Group Start Identify Handle on Lead Compound (R-X) Electrophile Electrophilic Center? (e.g., Alkyl Halide, R-Cl, R-Br) Start->Electrophile Amine Primary/Secondary Amine? (R-NH2, R2NH) Electrophile->Amine No P1 Protocol 1: Direct N-Alkylation Electrophile->P1 Yes Carbonyl Aldehyde/Ketone? (R-CHO, R-C(O)-R') Amine->Carbonyl No P3 Protocol 3: Buchwald-Hartwig (Advanced) Amine->P3 Yes P2 Protocol 2: Reductive Amination Carbonyl->P2 Yes

Caption: Synthetic Strategy Decision Workflow.

Detailed Experimental Protocols

The following protocols are detailed, self-validating procedures for the most common incorporation strategies. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Electrophile

This method is ideal when the lead compound contains a suitable electrophilic center, such as a primary or secondary alkyl halide (Cl, Br, I) or sulfonate (OMs, OTs). The azetidine nitrogen acts as the nucleophile.

Principle: A direct Sₙ2 displacement reaction where the nucleophilic secondary amine of the azetidine attacks the electrophilic carbon of the lead compound (R-X), forming a new C-N bond. A non-nucleophilic base is required to scavenge the acid (HX) byproduct.

Diagram of Reaction:

Caption: General scheme for N-Alkylation.

Materials & Reagents:

  • 3-(3,5-Difluorophenyl)azetidine (1.0 eq)

  • Lead Compound-Alkyl Halide (R-X) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3,5-difluorophenyl)azetidine (e.g., 183 mg, 1.0 mmol).

  • Dissolution: Dissolve the azetidine in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add the lead compound electrophile (R-X, 1.1 mmol) to the solution, followed by DIPEA (e.g., 436 µL, 2.5 mmol).

    • Causality Note: DIPEA is a bulky, non-nucleophilic base chosen to neutralize the acid formed during the reaction without competing in the alkylation itself. DMF is a polar aprotic solvent that effectively solvates ions and promotes Sₙ2 reactions.

  • Reaction Progress: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% EtOAc in hexanes. The disappearance of the limiting reagent (azetidine) and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) to remove residual acid and DMF, and then with brine (15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination with a Carbonyl Compound

This is the preferred method when the lead compound contains an aldehyde or ketone.[10][11] It involves the in-situ formation and reduction of an iminium ion intermediate.

Principle: The azetidine amine first condenses with the carbonyl group to form a hemiaminal, which then dehydrates to an iminium ion. A mild, selective reducing agent, Sodium Triacetoxyborohydride (STB), reduces the iminium ion to the final amine product.[10]

Diagram of Reaction:

Caption: General scheme for Reductive Amination.

Materials & Reagents:

  • 3-(3,5-Difluorophenyl)azetidine (1.0 eq)

  • Lead Compound-Carbonyl (R-C(O)-R') (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, optional)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask with a stir bar, add the lead compound carbonyl (1.0 mmol) and 3-(3,5-difluorophenyl)azetidine (1.0 mmol).

  • Dissolution: Dissolve the components in anhydrous DCE (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation. A small amount of acetic acid (1-2 drops) can be added to catalyze this step, particularly for ketones.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (STB) (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Causality Note: STB is a mild and selective reducing agent, less reactive than NaBH₄. It will not reduce the starting carbonyl but will efficiently reduce the in-situ formed iminium ion. Its mildness prevents over-reduction and is tolerant of many functional groups.

  • Reaction Progress: Stir the reaction at room temperature for 16 hours or until completion as monitored by LC-MS.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution (15 mL). (Caution: gas evolution). b. Stir for 15 minutes, then transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize by NMR and HRMS as described in Protocol 1.

Conclusion

The 3-(3,5-difluorophenyl)azetidine scaffold is a powerful tool for medicinal chemists aiming to overcome common liabilities in lead optimization. Its incorporation provides a strategic pathway to enhance metabolic stability, modulate basicity, improve solubility, and increase the three-dimensional character of drug candidates. The detailed N-alkylation and reductive amination protocols provided herein offer robust, validated, and adaptable methods for the efficient integration of this valuable building block into diverse molecular architectures.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2646. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • National Center for Biotechnology Information. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

  • ChemRxiv. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Aryl-3-(3,5-Difluorophenyl)azetidines in Modern Drug Discovery

The azetidine motif is a cornerstone of contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] When coupled with the unique electronic characteristics of a 3,5-difluorophenyl substituent—a common feature in bioactive molecules for enhancing binding affinity and modulating metabolic pathways—the resulting 3-(3,5-difluorophenyl)azetidine becomes a highly valuable building block.[2] The subsequent N-arylation of this scaffold via palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, opens a direct and modular route to a vast chemical space of novel N,3-diarylazetidines. These structures are of significant interest to researchers in drug development for creating new chemical entities with potentially superior pharmacological profiles.[3]

This guide provides a comprehensive, experience-driven protocol for the successful palladium-catalyzed N-arylation of 3-(3,5-Difluorophenyl)azetidine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.

Core Mechanistic Principles: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, is a powerful transformation for the synthesis of arylamines.[3] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for optimizing reaction conditions and diagnosing potential issues. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case, 3-(3,5-difluorophenyl)azetidine, coordinates to the Pd(II) center. A base then removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where a new C-N bond is created, and the desired N-aryl azetidine is released from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]

The efficiency of each step is highly dependent on the choice of ligand, palladium precursor, base, and solvent, all of which will be discussed in the context of our specific substrate.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition amine_coordination Amine Coordination [L-Pd(II)(Ar)(X)(HNR2)]+ oxidative_addition->amine_coordination Amine Coordination amido_complex Palladium Amido Complex [L-Pd(II)(Ar)(NR2)] amido_complex->pd0 Reductive Elimination product_out N-Aryl Azetidine (Product) amido_complex->product_out amine_coordination->amido_complex Deprotonation base_out [Base-H]+X- amine_coordination->base_out reactants_in Aryl Halide (Ar-X) + Azetidine (HNR2) reactants_in->oxidative_addition Ar-X reactants_in->amine_coordination HNR2 base_in Base base_in->amine_coordination

Caption: The Buchwald-Hartwig Catalytic Cycle for C-N Cross-Coupling.

Experimental Design: Key Considerations for a Challenging Substrate

The N-arylation of 3-(3,5-difluorophenyl)azetidine presents specific challenges that must be addressed through careful selection of reaction components. The electron-withdrawing nature of the 3,5-difluorophenyl group decreases the nucleophilicity of the azetidine nitrogen, potentially slowing down the reaction.[5] Furthermore, the strained four-membered ring of the azetidine requires reaction conditions that are mild enough to prevent ring-opening or other side reactions.[6]

Component Selection Rationale
ComponentRecommended ChoiceRationale & Justification
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3)These palladacycle precatalysts are air- and moisture-stable, ensuring reproducibility. They readily form the active monoligated Pd(0) species in solution under basic conditions, which is crucial for efficient oxidative addition.[1]
Ligand Biaryl Phosphine Ligands (e.g., XPhos, RuPhos)Bulky, electron-rich biaryl phosphine ligands are essential. They promote the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps. The steric bulk also helps prevent the formation of undesired bis-ligated palladium species.[7]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen effectively. NaOtBu is a standard choice. For particularly challenging couplings or base-sensitive substrates, LiHMDS can be an excellent alternative.[4]
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig reactions. They have a sufficiently high boiling point to allow for heating and are relatively non-polar, which can be advantageous. Anhydrous and degassed solvents are critical to prevent catalyst deactivation.[4]
Aryl Halide Partner Aryl Bromide or Aryl ChlorideAryl bromides are generally more reactive than aryl chlorides and are a good starting point for optimization. Modern catalyst systems often show excellent reactivity with the less expensive and more readily available aryl chlorides.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-(3,5-difluorophenyl)azetidine with a representative aryl bromide.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[8]

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Anhydrous solvents are flammable. Work away from ignition sources.

  • The reaction should be run under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.

Materials and Equipment:

  • 3-(3,5-Difluorophenyl)azetidine (or its hydrochloride salt)

  • Aryl bromide

  • XPhos Pd G3 precatalyst

  • XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and additional XPhos ligand (0.02 mmol, 2 mol%).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add the 3-(3,5-difluorophenyl)azetidine (1.2 mmol, 1.2 equiv). If using the hydrochloride salt, an additional equivalent of base is required.

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • The order of addition of solid reagents is generally not critical, but it is good practice to add the catalyst and ligand first.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Briefly degas the resulting suspension by bubbling the inert gas through it for 5-10 minutes.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Quench the reaction by slowly adding water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-(3,5-difluorophenyl)azetidine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen or water), Insufficiently strong base, Low reaction temperatureEnsure all reagents are anhydrous and the reaction is thoroughly degassed. Switch to a stronger base like LiHMDS. Increase the reaction temperature in 20 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) Competing β-hydride eliminationScreen different ligands. Sometimes a more sterically hindered ligand can disfavor this pathway. Lowering the reaction temperature may also help.
Incomplete Reaction Sterically hindered or electron-poor coupling partnersIncrease catalyst and ligand loading (e.g., to 5 mol%). Increase the reaction time. Consider a more active precatalyst/ligand system, such as one based on RuPhos.

Visualization of the Experimental Workflow

workflow arrow arrow start Start setup 1. Reaction Setup - Add solids to Schlenk tube (Catalyst, Ligand, Ar-Br, Azetidine, Base) start->setup inert 2. Create Inert Atmosphere - Evacuate and backfill with N2/Ar (3x) setup->inert solvent 3. Add Solvent - Anhydrous, degassed toluene inert->solvent reaction 4. Reaction - Heat to 100 °C with stirring - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool, dilute with EtOAc - Quench with water, extract reaction->workup purify 6. Purification - Flash column chromatography workup->purify product Pure N-Aryl-3-(3,5-difluorophenyl)azetidine purify->product

Caption: Experimental workflow for the palladium-catalyzed N-arylation.

Conclusion

The palladium-catalyzed cross-coupling of 3-(3,5-difluorophenyl)azetidine is a robust and versatile method for accessing novel chemical matter of high value to the pharmaceutical and agrochemical industries. A thorough understanding of the reaction mechanism, coupled with a rational approach to the selection of catalyst, ligand, base, and solvent, is paramount for success, particularly with this electronically demanding substrate. The protocol and insights provided herein serve as a validated starting point for researchers to confidently employ this powerful transformation in their synthetic endeavors.

References

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Recent progress in the synthesis and chemistry of azetidines and azetidin-2-ones. Chemical Society Reviews, 36(8), 1281-1293. Available at: [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The [3+2] Cycloaddition of Nitrones, Nitrile Oxides, and Azides to Alkenes, Alkynes, and Allenes. Chemical Reviews, 108(9), 3988-4035. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Witulski, B., & Senft, S. (2005). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synfacts, 2005(01), 0083-0083. Available at: [Link]

  • Wu, X., & Janssen, D. B. (2017). Palladium-Catalyzed N-Arylation of Azetidines. European Journal of Organic Chemistry, 2017(28), 4149-4152. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(21), 8247–8253. Available at: [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Available at: [Link]

Sources

Application Notes and Protocols: Solid-Phase Synthesis Utilizing a 3-(3,5-Difluorophenyl)azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(3,5-Difluorophenyl)azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in modern drug discovery.[1][2][3] Their inherent ring strain and constrained geometry impart a unique three-dimensionality to molecules, offering distinct exit vectors compared to larger saturated heterocycles.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the incorporation of an azetidine ring can favorably modulate critical physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3]

The 3-(3,5-Difluorophenyl)azetidine scaffold, in particular, combines the benefits of the azetidine core with the electronic properties of a difluorophenyl group. The fluorine atoms can serve as hydrogen bond acceptors and can significantly alter the pKa of nearby functionalities, potentially enhancing target engagement and metabolic stability. This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of compound libraries based on this promising scaffold, offering detailed protocols and expert insights for researchers in drug development. Solid-phase synthesis is an efficient methodology for the rapid construction of diverse chemical libraries, where intermediates are covalently bound to an insoluble support, simplifying purification to a mere filtration and washing process.[5][6]

Core Principles of Solid-Phase Synthesis with the Azetidine Scaffold

The solid-phase approach to library synthesis offers several key advantages: the ability to use excess reagents to drive reactions to completion, simplified purification of intermediates, and the potential for automation.[5][6][7] When applying this to the 3-(3,5-Difluorophenyl)azetidine scaffold, careful consideration must be given to the choice of resin, linker, and cleavage strategy to ensure compatibility with the azetidine ring's chemistry.

Choosing the Right Support and Linker

The selection of the solid support and linker is a critical first step. Polystyrene resins, cross-linked with 1-2% divinylbenzene, are commonly used due to their affordability and mechanical stability.[5] For many applications involving small molecule synthesis, resins like the 2-chlorotrityl chloride (2-CTC) resin are advantageous as they allow for the attachment of molecules with carboxylic acid functionalities and subsequent cleavage under mild acidic conditions, which helps in preserving acid-sensitive functional groups.[8][9]

The choice of linker is equally important as it dictates the conditions required for the final cleavage of the synthesized molecule from the resin.[10] For the synthesis of carboxamides, a Rink Amide linker is often employed, which is stable to a variety of reaction conditions but can be cleaved with strong acid, typically trifluoroacetic acid (TFA).[7][9]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBMajor chemical suppliersEnsure resin is stored in a desiccator.[8]
N-Boc-3-(3,5-difluorophenyl)azetidine-3-carboxylic acid>95%Commercially availableThe starting scaffold.
Diisopropylethylamine (DIPEA)Reagent GradeMajor chemical suppliersUsed as a non-nucleophilic base.
Dichloromethane (DCM)AnhydrousMajor chemical suppliersUsed as a primary solvent for swelling and reactions.
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical suppliersUsed as a polar aprotic solvent.
PiperidineReagent GradeMajor chemical suppliersFor Fmoc deprotection if applicable.
Coupling Reagents (e.g., HATU, HOBt, DIC)Peptide Synthesis GradeMajor chemical suppliersFor amide bond formation.
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical suppliersFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent GradeMajor chemical suppliersA common scavenger used during cleavage.
Protocol 1: Immobilization of the Azetidine Scaffold onto 2-Chlorotrityl Chloride Resin

Scientist's Note: The 2-chlorotrityl chloride resin is highly sensitive to moisture; therefore, all manipulations should be performed under anhydrous conditions to prevent premature hydrolysis of the active chloride sites.[8] The use of a non-nucleophilic base like DIPEA is crucial to facilitate the attachment of the carboxylic acid to the resin without causing side reactions.

Step-by-Step Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Scaffold Preparation: In a separate flask, dissolve N-Boc-3-(3,5-difluorophenyl)azetidine-3-carboxylic acid (1.5 eq.) in anhydrous DCM.

  • Loading: Add the dissolved scaffold to the swollen resin. Add DIPEA (3.0 eq.) dropwise to the mixture.

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours.[8]

Protocol 2: Diversification of the Scaffold on Solid Support

Scientist's Note: This protocol outlines a generic diversification strategy via amide bond formation at the N-terminus of the azetidine ring after Boc deprotection. The choice of coupling reagents is critical for efficient amide bond formation. HATU is a highly effective coupling reagent, especially for sterically hindered amino acids or amines.

Step-by-Step Procedure:

  • Boc Deprotection: Treat the resin-bound scaffold with a solution of 20% piperidine in DMF for 20 minutes to remove the Boc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

  • Coupling Reaction:

    • Swell the deprotected resin in DMF.

    • In a separate vial, pre-activate the carboxylic acid to be coupled (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.

    • Add the pre-activated acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.

  • Washing: After the reaction is complete, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

Scientist's Note: The final cleavage from the resin is a critical step. The use of scavengers like triisopropylsilane (TIS) is essential to prevent side reactions, particularly the re-attachment of cleaved carbocations to electron-rich functional groups on the product.[11] The cleavage cocktail composition may need to be optimized depending on the specific functionalities present in the synthesized molecule. For instance, some thiol-based scavengers can inadvertently reduce azide groups if present.[12]

Step-by-Step Procedure:

  • Preparation: Place the dry, final product-bound resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the cleaved product by adding the TFA filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude product under a stream of nitrogen.

  • Purification: Purify the crude product by preparative HPLC.

Visualizing the Workflow

Solid_Phase_Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin LoadedResin Immobilized Scaffold on Resin Resin->LoadedResin Loading (DIPEA, DCM) Scaffold N-Boc-3-(3,5-Difluorophenyl) azetidine-3-carboxylic acid Scaffold->LoadedResin DeprotectedResin Deprotected Scaffold on Resin LoadedResin->DeprotectedResin Boc Deprotection (20% Piperidine/DMF) DiversifiedResin Diversified Product on Resin DeprotectedResin->DiversifiedResin Diversification (Coupling Reagents, Building Blocks) FinalProduct Cleaved & Purified Final Product DiversifiedResin->FinalProduct Cleavage (TFA/TIS/H2O)

Caption: Workflow for the solid-phase synthesis of a 3-(3,5-Difluorophenyl)azetidine library.

Data Summary

StepParameterTypical ValueNotes
Resin Loading Loading efficiency0.8 - 1.1 mmol/gVaries with resin batch and reaction conditions.
Amide Coupling Coupling Yield>95%Monitored by Kaiser test or LC-MS of a small cleavage.
Cleavage Crude Purity70-90%Dependent on the sequence and scavenger efficiency.
Final Product Overall Yield30-60%After purification. Highly sequence dependent.

Conclusion

The 3-(3,5-Difluorophenyl)azetidine scaffold represents a valuable starting point for the generation of diverse small molecule libraries for drug discovery. The solid-phase synthesis protocols outlined in this application note provide a robust and efficient methodology for accessing these compounds. By carefully selecting the appropriate solid support, linker, and reaction conditions, researchers can rapidly synthesize and screen novel chemical entities, accelerating the identification of new therapeutic leads. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a wide range of azetidine-based compounds.

References

  • BenchChem. (2025). Application of 3-(Bromomethyl)azetidine in Solid-Phase Synthesis. BenchChem.
  • García-Ramos, Y., & Tulla-Puche, J. (2007). A nonacid degradable linker for solid-phase synthesis. Organic Letters, 9(21), 4319–4222.
  • Kiselyov, A. S. (2002). Solid-phase compound library synthesis in drug design and development. Current Opinion in Drug Discovery & Development, 5(6), 761-772.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555–600.
  • Thompson, L. A. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA, 50(10), 505-508.
  • Isidro-Llobet, A., & Álvarez, M. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Isidro-Llobet, A., & Álvarez, M. (2019). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 25(47), 11048-11057.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187–7211.
  • ChemPep Inc. (n.d.). Linkers for Solid Phase Synthesis Archives. ChemPep.
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211.
  • Advanced ChemTech. (n.d.). Solid Phase Synthesis. Advanced ChemTech.
  • Zenzola, M., et al. (2014). Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Chemistry – A European Journal, 20(38), 12044-12054.
  • James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
  • Isidro-Llobet, A., & Álvarez, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400339.
  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds.
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1993). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • Baran, P. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(3), 1267–1279.
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  • Fletcher, M. D., et al. (2019). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.

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Application Notes & Protocols: Asymmetric Synthesis of 3-(3,5-Difluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] When substituted with fluorine atoms, particularly in a 3,5-difluoro-phenyl arrangement, these derivatives become highly valuable pharmacophores for modulating protein-ligand interactions and enhancing pharmacokinetic profiles. However, the inherent ring strain of the four-membered ring presents significant challenges to its stereocontrolled synthesis.[2][3] This document provides a comprehensive guide to the strategic approaches for the asymmetric synthesis of 3-(3,5-difluorophenyl)azetidine derivatives, featuring a detailed, field-proven protocol utilizing a chiral auxiliary-based strategy.

Introduction: The Strategic Value of Fluorinated Azetidines

Azetidines are saturated four-membered azaheterocycles that have emerged as "privileged structures" in drug discovery.[4][5] Their rigid, sp³-rich framework serves as a versatile bioisostere for more common ring systems like pyrrolidines and piperidines, often leading to improved binding affinity and metabolic stability. The incorporation of a 3,5-difluorophenyl group at the C3 position is a deliberate design choice aimed at:

  • Modulating pKa: The electron-withdrawing nature of fluorine atoms can fine-tune the basicity of the azetidine nitrogen.

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, preventing metabolic oxidation at the aromatic ring.

  • Improving Binding Interactions: Fluorine can participate in favorable orthogonal multipolar (F–C=O) and hydrogen bonding interactions within protein active sites.

Despite their utility, constructing these chiral molecules is non-trivial. This guide elucidates the primary strategies employed to overcome these synthetic hurdles and deliver enantiomerically pure 3-aryl-azetidines.

Foundational Strategies for Asymmetric Azetidine Synthesis

The successful asymmetric synthesis of chiral azetidines hinges on the precise control of stereochemistry during the formation of the strained four-membered ring. Several core strategies have proven effective.

Chiral Auxiliary-Mediated Synthesis

This is one of the most reliable and scalable strategies. A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation, after which it is cleaved to reveal the enantiopure product. The Ellman (tert-butanesulfinamide) auxiliary is particularly effective for directing additions to imines, providing a robust pathway to chiral amines and their derivatives, including azetidines.[6][7]

  • Causality of Control: The bulky tert-butyl group and the stereochemistry of the sulfinamide create a highly organized, six-membered transition state upon chelation with a Lewis acid. This sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite face with high diastereoselectivity.

Catalytic Asymmetric Synthesis

The development of catalytic methods represents a more atom-economical approach. These methods utilize a substoichiometric amount of a chiral catalyst to generate the desired enantiomer.

  • Transition Metal Catalysis: Chiral complexes of copper, palladium, gold, or lanthanides can catalyze various reactions, including cyclizations and ring expansions, to form azetidines.[8][9][10] For instance, copper-catalyzed boryl allylation of azetines can produce highly enantioenriched 2,3-disubstituted azetidines.[9]

  • Organocatalysis: Small organic molecules, such as proline derivatives, can catalyze enantioselective cycloadditions.[7][11] An exemplary reaction is the [2+2] annulation between aldehydes and aldimines, catalyzed by a chiral pyrrolidine derivative, to yield azetidines diastereoselectively.[7]

Alternative and Emerging Methodologies
  • Ring Expansion of Aziridines: The one-carbon ring expansion of activated aziridines with ylides is a powerful method for accessing the azetidine core.[12]

  • Biocatalysis: Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, can catalyze the formal[8][11]-Stevens rearrangement of aziridinium ylides to produce azetidines with exceptional stereocontrol (99:1 e.r.).[12]

  • Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to functionalized azetidines.[13]

The choice of strategy depends on factors like substrate scope, scalability, and the availability of starting materials and catalysts. For its robustness and proven scalability, we will detail a protocol based on the chiral sulfinamide auxiliary approach.

Featured Protocol: Synthesis of (R)-3-(3,5-Difluorophenyl)azetidine

This protocol is a multi-step sequence beginning with the condensation of 3,5-difluorobenzaldehyde with a chiral auxiliary, followed by a diastereoselective addition, cyclization, and final deprotection.

Synthetic Workflow A 3,5-Difluorobenzaldehyde + (R)-tert-Butanesulfinamide B Step 1: Condensation (Ti(OEt)4, THF) A->B C Chiral N-Sulfinyl Imine B->C D Step 2: Diastereoselective Addition (VinylMgBr, THF, -78 °C) C->D E Homoallylic Sulfinamide D->E F Step 3: Ozonolysis & Reduction (O3; NaBH4, MeOH/DCM) E->F G Hydroxy Sulfinamide Intermediate F->G H Step 4: Cyclization (SOCl2, Et3N, DCM) G->H I Protected Azetidine H->I J Step 5: Deprotection (HCl in MeOH) I->J K Final Product: (R)-3-(3,5-Difluorophenyl)azetidine HCl J->K

Caption: Overall workflow for the asymmetric synthesis of (R)-3-(3,5-Difluorophenyl)azetidine.

Protocol Step 1: Synthesis of (R,E)-N-(3,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide

Objective: To prepare the key chiral imine intermediate.

  • Reagents & Materials:

    • (R)-2-Methylpropane-2-sulfinamide (1.0 eq, 10.0 mmol, 1.21 g)

    • 3,5-Difluorobenzaldehyde (1.1 eq, 11.0 mmol, 1.56 g)

    • Titanium (IV) ethoxide (Ti(OEt)₄) (1.5 eq, 15.0 mmol, 3.42 g)

    • Anhydrous Tetrahydrofuran (THF), 50 mL

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a 100 mL round-bottom flask under a nitrogen atmosphere, add (R)-tert-butanesulfinamide and anhydrous THF (50 mL).

    • Add 3,5-difluorobenzaldehyde to the solution.

    • Add Ti(OEt)₄ dropwise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC (3:1 Hexanes:EtOAc).

    • Upon completion, cool the mixture to 0 °C and add an equal volume of brine with rapid stirring.

    • Stir for 15 minutes, then filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically used directly in the next step without further purification. Expected yield is >95%.

Protocol Step 2: Diastereoselective Vinyl Grignard Addition

Objective: To install the vinyl group that will become the C2 and C4 carbons of the azetidine ring.

Caption: The chiral auxiliary directs the incoming nucleophile to one face of the imine.

  • Reagents & Materials:

    • Crude N-sulfinyl imine from Step 1 (1.0 eq, ~10.0 mmol)

    • Vinylmagnesium bromide (1.0 M in THF) (1.5 eq, 15.0 mmol, 15.0 mL)

    • Anhydrous Tetrahydrofuran (THF), 50 mL

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Round-bottom flask (250 mL), dropping funnel, low-temperature thermometer

  • Procedure:

    • Dissolve the crude imine in anhydrous THF (50 mL) in a 250 mL flask under nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add vinylmagnesium bromide solution dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the homoallylic sulfinamide. Typical yields are 80-90% with d.r. > 95:5.

Protocol Step 3 & 4: Oxidative Cleavage, Reduction, and Cyclization

Objective: To convert the vinyl group into a 1,3-amino alcohol and cyclize to the protected azetidine. This is a telescoped sequence.

  • Reagents & Materials:

    • Homoallylic sulfinamide from Step 2 (1.0 eq, 8.0 mmol)

    • Ozone (O₃)

    • Sodium borohydride (NaBH₄) (4.0 eq, 32.0 mmol, 1.21 g)

    • Methanol (MeOH), Dichloromethane (DCM)

    • Thionyl chloride (SOCl₂) (1.2 eq, 9.6 mmol, 0.70 mL)

    • Triethylamine (Et₃N) (3.0 eq, 24.0 mmol, 3.34 mL)

  • Procedure:

    • Ozonolysis: Dissolve the sulfinamide in DCM/MeOH (9:1, 80 mL) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.

    • Reduction: Add NaBH₄ portion-wise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Workup: Quench carefully with water, then add 1M HCl until the pH is ~7. Extract with DCM (3 x 50 mL). Dry the combined organic layers over MgSO₄ and concentrate to obtain the crude hydroxy sulfinamide, which is used directly.

    • Cyclization: Dissolve the crude alcohol in anhydrous DCM (80 mL) and cool to 0 °C. Add triethylamine.

    • Add SOCl₂ dropwise. A transient sulfite intermediate is formed in situ.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The intramolecular SN2 displacement forms the azetidine ring.

    • Wash the reaction mixture with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate. Purify by column chromatography (Gradient: 5% to 30% EtOAc in Hexanes).

Protocol Step 5: Deprotection

Objective: To remove the chiral auxiliary and isolate the final product as a salt.

  • Reagents & Materials:

    • Protected azetidine from Step 4 (1.0 eq, ~5.0 mmol)

    • 4M HCl in Methanol (or 1,4-dioxane), 10 mL

    • Diethyl ether

  • Procedure:

    • Dissolve the protected azetidine in the HCl/Methanol solution.

    • Stir at room temperature for 1 hour. The cleavage of the N-S bond is typically rapid.

    • Concentrate the solvent under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(3,5-Difluorophenyl)azetidine hydrochloride as a white solid.

Data Summary and Troubleshooting

Table 1: Representative Yields and Stereoselectivity
StepTransformationTypical YieldKey Stereochemical Outcome
1Imine Formation>95%N/A
2Vinyl Addition80-90%>95:5 d.r.
3-4Cyclization65-75% (over 3 steps)Stereochemistry retained
5Deprotection>90%>99% e.e. (post-purification)
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; wet reagents/solvents.Ensure all glassware and solvents are rigorously dried. Increase reaction time or temperature slightly (e.g., to 40 °C).
Poor Diastereoselectivity in Step 2 Reaction temperature too high; poor quality Grignard reagent.Maintain temperature strictly at -78 °C. Titrate the Grignard reagent before use. Consider using an alternative Lewis acid additive like ZnCl₂.
Incomplete Cyclization in Step 4 Insufficient activation of the alcohol; steric hindrance.Ensure dropwise addition of SOCl₂ at 0 °C. Consider using an alternative cyclization condition, such as Mitsunobu or tosylation followed by base-mediated ring closure.
Side products (e.g., elimination) Base in cyclization step too strong or temperature too high.Use a non-nucleophilic base like Et₃N or DIPEA. Maintain temperature control during the reaction.

Conclusion

The asymmetric synthesis of 3-(3,5-difluorophenyl)azetidine is a challenging yet highly rewarding endeavor for medicinal chemistry programs. While catalytic methods are continually advancing, the chiral auxiliary approach detailed here provides a reliable, scalable, and well-understood pathway to obtaining these valuable building blocks in high enantiopurity.[6][7] The protocol is robust, and the stereochemical outcome is dictated by a predictable, substrate-controlled mechanism. Further optimization of cyclization conditions and exploration of biocatalytic routes will continue to enhance access to this important class of molecules.[3][12]

References

  • Zhang, J., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • DeSoto, J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters. Available at: [Link]

  • Voss, J. D., et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Note: While the full text may be under embargo, the abstract and key findings are accessible.
  • Tyagi, V., et al. (2020). Biocatalytic Synthesis of Azetidines by Enantioselective[8][11]-Stevens Rearrangement of Aziridines. Angewandte Chemie International Edition. Available at: [Link]

  • Parmar, A., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Faigl, F., et al. (2012). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Tetrahedron: Asymmetry. Note: Abstract available via search, full text may require subscription.
  • Parmar, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Ng, C. H., et al. (2025). Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines. Journal of the American Chemical Society. Note: Abstract available via search, full text may require subscription.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Brandl, F. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutica Analytica Acta. Available at: [Link]

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Application Notes & Protocols: The Strategic Incorporation of 3-(3,5-Difluorophenyl)azetidine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Kinase Drug Discovery

The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. The unique physicochemical properties of fluorine can profoundly influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity. The 3-(3,5-Difluorophenyl)azetidine scaffold has emerged as a privileged fragment in this arena, offering a compelling combination of a rigid, three-dimensional azetidine core with the potent electronic effects of a difluorophenyl group.[1] Azetidines, as the smallest nitrogen-containing saturated heterocycles with reasonable stability, provide a conformationally restricted scaffold that can reduce the entropy of binding to a biological target, potentially leading to higher affinity.[2] This guide provides an in-depth exploration of the rationale, application, and experimental protocols associated with leveraging this specific chemical entity in the development of next-generation kinase inhibitors.

Part 1: The Rationale - Why 3-(3,5-Difluorophenyl)azetidine?

The utility of the 3-(3,5-difluorophenyl)azetidine moiety stems from a confluence of structural and electronic advantages that address common challenges in kinase inhibitor design, such as selectivity, potency, and pharmacokinetic properties. The azetidine ring itself is increasingly found in approved drugs to enhance metabolic stability and receptor selectivity.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The 3,5-difluoro substitution pattern on the phenyl ring effectively blocks potential sites of aromatic hydroxylation, a common metabolic liability for many drug candidates. This often translates to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

  • Improved Binding Affinity and Selectivity: The fluorine atoms are potent hydrogen bond acceptors and can engage in favorable orthogonal multipolar interactions with the kinase hinge region or other key residues in the ATP-binding pocket. The specific 3,5-substitution pattern projects these interactions in a defined vector, which can be exploited to achieve high affinity and selectivity. The rigid azetidine ring serves as a non-planar bioisostere for more flexible linkers, reducing the entropic penalty upon binding and helping to orient the difluorophenyl group for optimal interactions within the kinase active site.[2]

  • Modulation of Physicochemical Properties: The introduction of fluorine can modulate a molecule's lipophilicity (logP), a critical parameter for drug-likeness. Strategic difluorination can fine-tune this property to enhance solubility and permeability, striking a balance that is crucial for oral bioavailability. The azetidine nitrogen provides a convenient handle for further chemical modification and can be protonated at physiological pH, potentially improving aqueous solubility.

Part 2: Design Strategies and Key Applications

The 3-(3,5-difluorophenyl)azetidine scaffold is most commonly employed as a key building block that interacts with the hinge region of the kinase ATP-binding site. The azetidine nitrogen is typically functionalized to connect to a core heterocyclic structure, while the difluorophenyl group is positioned to form critical binding interactions.

A prominent example of a kinase inhibitor successfully incorporating this scaffold is AZD5363 (Capivasertib) , a potent pan-AKT inhibitor that has demonstrated significant clinical activity.[3][4][5] AZD5363 inhibits all AKT isoforms with IC50 values under 10 nM.[4] In this molecule, the 3-(3,5-difluorophenyl)azetidine moiety is crucial for its high potency and favorable drug-like properties.

Workflow for Incorporating the Scaffold

The general workflow for designing and synthesizing a novel kinase inhibitor using this scaffold can be visualized as a cycle of design, synthesis, and evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Target Selection & In Silico Docking B Synthetic Route Design (e.g., SNAr) A->B Identify Core C Synthesis of Azetidine-Core Conjugate B->C Couple Fragments D Purification & Structural Confirmation C->D Isolate Product E Biochemical Assay (Kinase IC50) D->E F Kinome Selectivity Profiling E->F Assess Off-Targets G Cellular Potency Assay (EC50) F->G Confirm On-Target Effect in Cells H Analyze Structure-Activity Relationship (SAR) G->H I In Vitro ADME/PK Profiling H->I J Iterative Redesign I->J J->B Synthesize Analogs

Caption: A generalized workflow for kinase inhibitor development using the 3-(3,5-difluorophenyl)azetidine scaffold.

Part 3: Experimental Protocols

This section provides detailed, field-tested protocols for the synthesis and evaluation of a representative kinase inhibitor incorporating the 3-(3,5-difluorophenyl)azetidine moiety.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a common and robust method for coupling amines to electron-deficient heteroaromatic rings in kinase inhibitor synthesis.[6][7][8]

Objective: To synthesize N-(6-fluoro-3-nitropyridin-2-yl)-3-(3,5-difluorophenyl)azetidine.

Materials:

  • 3-(3,5-Difluorophenyl)azetidine hydrochloride

  • 2,6-Difluoro-3-nitropyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 3-(3,5-difluorophenyl)azetidine hydrochloride (1.0 eq), 2,6-difluoro-3-nitropyridine (1.1 eq), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring suspension. Causality: DIPEA acts as a non-nucleophilic base to both neutralize the hydrochloride salt of the azetidine, liberating the free amine, and to scavenge the HF generated during the SNAr reaction.

  • Reaction: Heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). The reaction proceeds via a Meisenheimer complex intermediate.[8]

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with EtOAc (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Causality: The washes remove DMF, residual base, and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for determining inhibitor potency (IC₅₀) in a high-throughput format.[9][10]

Objective: To determine the IC₅₀ value of the synthesized inhibitor against a target kinase.

Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase.[9] The kinase is labeled with a europium (Eu)-anti-tag antibody. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. An inhibitor competes with the tracer for the ATP binding site, disrupting FRET in a dose-dependent manner.[11]

Materials:

  • Synthesized inhibitor (10 mM stock in DMSO)

  • Target kinase with appropriate tag (e.g., GST-tagged AKT1)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (selected for the target kinase)

  • TR-FRET Dilution Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

  • 384-well, low-volume, black microplates

  • TR-FRET-capable plate reader (Excitation: ~340 nm, Emission: ~615 nm for Eu and ~665 nm for Alexa Fluor™ 647)[11]

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Subsequently, create an intermediate dilution of these stocks in TR-FRET Dilution Buffer.

  • Reagent Preparation: Prepare solutions of the kinase/antibody mixture and the tracer solution in TR-FRET Dilution Buffer at 2x to 4x the final desired concentration, as specified by the manufacturer's protocol for the specific kinase.[9][10]

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "high concentration" controls of a known potent inhibitor (e.g., staurosporine) for 100% inhibition.[9]

    • Add 5 µL of the kinase/antibody solution to the wells.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light. This allows the binding equilibrium to be reached.

  • Data Acquisition: Read the plate using a TR-FRET plate reader, collecting emission signals at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation using appropriate software to determine the IC₅₀ value.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these protocols are crucial for driving the optimization cycle. A focused SAR study around the phenyl ring substitution can validate the initial design hypothesis.

CompoundR1R2Target Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)
Analog 1 HH215>1000
Analog 2 FH48350
Analog 3 FF542

Table 1: Representative SAR data demonstrating the impact of fluorine substitution on inhibitor potency.

The hypothetical data in Table 1 illustrates a common SAR trend observed in kinase inhibitor design.[12] The introduction of a single fluorine atom (Analog 2) improves potency relative to the unsubstituted parent compound (Analog 1). The addition of the second fluorine atom in the 3,5-difluoro pattern (Analog 3) results in a synergistic and significant improvement in both biochemical (IC₅₀) and cellular (EC₅₀) potency, validating the strategic choice of the 3-(3,5-difluorophenyl)azetidine scaffold.

Conclusion

The 3-(3,5-difluorophenyl)azetidine scaffold is a powerful and validated building block in modern kinase inhibitor design. Its inherent properties—conferred by the combination of a conformationally rigid azetidine core and an electronically tuned difluorophenyl ring—provide a robust solution for enhancing metabolic stability, binding affinity, and overall drug-like properties. The protocols and design strategies outlined in this guide offer a framework for researchers to effectively harness the potential of this valuable chemical moiety in their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed.[Link]

  • Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.[Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central.[Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry.[Link]

  • AZD5363. AstraZeneca Open Innovation.[Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central.[Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • AZD 5363. Cambridge Bioscience.[Link]

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central.[Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.[Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Springer Nature.[Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing.[Link]

  • Development of Highly Potent and Selective FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.[Link]

Sources

Application Notes and Protocols: 3-(3,5-Difluorophenyl)azetidine as a Bioisostere for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Bioisosterism in Modern Drug Discovery

In the intricate process of drug development, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a paramount challenge. Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity while improving other key attributes, has become an indispensable tool for medicinal chemists.[1][2] This approach allows for the fine-tuning of molecules to enhance metabolic stability, solubility, membrane permeability, and target affinity, ultimately increasing the likelihood of clinical success.[3][4]

This guide focuses on a particularly advantageous bioisostere: the 3-(3,5-difluorophenyl)azetidine moiety. This scaffold uniquely combines the benefits of a strained four-membered azetidine ring with the modulating effects of a 3,5-difluorophenyl group. Azetidines are increasingly recognized as "privileged scaffolds" in medicinal chemistry due to their ability to confer structural rigidity, improve aqueous solubility, and offer novel three-dimensional exit vectors for further chemical exploration.[5][6][7] The incorporation of fluorine, particularly the 3,5-difluoro substitution pattern, provides a powerful method for modulating electronic properties, enhancing metabolic stability by blocking potential sites of oxidation, and improving binding affinity through favorable interactions with protein targets.[8][9][10]

The 3-(3,5-difluorophenyl)azetidine moiety serves as an excellent bioisosteric replacement for a variety of common functional groups, including amides, other aromatic systems, and larger saturated heterocycles. Its strategic implementation can lead to significant improvements in a drug candidate's overall profile.

Physicochemical Properties and Bioisosteric Comparison

The unique combination of the azetidine ring and the difluorophenyl group results in a favorable profile of physicochemical properties. The strained azetidine ring increases the sp3 character of the molecule, which is often associated with improved solubility and reduced toxicity.[7] The fluorine atoms on the phenyl ring are potent electron-withdrawing groups, which can lower the pKa of the azetidine nitrogen, thereby influencing its charge state at physiological pH and modulating its interaction with biological targets.[11][12] Furthermore, the difluorophenyl group can enhance lipophilicity, which may improve cell membrane permeability.[13][14]

To illustrate the utility of the 3-(3,5-difluorophenyl)azetidine moiety as a bioisostere, the following table compares its calculated physicochemical properties with those of common functional groups it can replace.

Functional Group/Moiety Structure Calculated logP Calculated pKa (of basic nitrogen) Topological Polar Surface Area (Ų) Key Features as a Bioisostere
3-(3,5-Difluorophenyl)azetidine 2.1 8.5 12.5 Increased sp3 character, improved metabolic stability, modulated basicity, potential for enhanced binding interactions.
N-Methylbenzamide 1.3 N/A 29.1 Prone to hydrolysis, planar geometry.
Piperidine 1.1 11.2 12.5 Flexible, higher basicity.
Morpholine -0.5 8.4 21.7 More polar, potential for hydrogen bonding.
Phenylalanine methyl ester 1.6 7.1 52.3 Contains ester linkage susceptible to hydrolysis.

Calculated properties are estimates and may vary depending on the specific software and parameters used.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(3,5-difluorophenyl)azetidine

This protocol describes a general method for the synthesis of the N-Boc protected 3-(3,5-difluorophenyl)azetidine building block, which can then be used for incorporation into a target molecule. The synthesis is adapted from established procedures for the preparation of 3-arylazetidines.[15][16]

Materials:

  • N-Boc-3-azetidinone

  • (3,5-Difluorophenyl)magnesium bromide (1 M in THF)

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Addition: a. To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add (3,5-difluorophenyl)magnesium bromide (1.2 eq) dropwise. b. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. c. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. d. Extract the aqueous layer with ethyl acetate (3 x). e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-(3,5-difluorophenyl)-3-hydroxyazetidine.

  • Reductive Dehydroxylation: a. Dissolve the crude alcohol from the previous step in dichloromethane. b. Add triethylsilane (3.0 eq) followed by the dropwise addition of trifluoroacetic acid (5.0 eq) at 0 °C. c. Stir the reaction at room temperature for 12-16 hours. d. Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution. e. Extract the aqueous layer with dichloromethane (3 x). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3,5-difluorophenyl)azetidine.

Protocol 2: Incorporation of 3-(3,5-Difluorophenyl)azetidine into a Lead Molecule via Amide Coupling

This protocol outlines the deprotection of the N-Boc group and subsequent amide coupling to a carboxylic acid, a common step in drug synthesis.

Materials:

  • N-Boc-3-(3,5-difluorophenyl)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • N-Boc Deprotection: a. Dissolve N-Boc-3-(3,5-difluorophenyl)azetidine (1.0 eq) in a 1:1 mixture of TFA and DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt of 3-(3,5-difluorophenyl)azetidine can be used directly in the next step.

  • Amide Coupling: a. To a solution of the carboxylic acid of interest (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the 3-(3,5-difluorophenyl)azetidine TFA salt (1.1 eq) in a minimal amount of DMF. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine. f. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

In Vitro Evaluation Protocols

Protocol 3: Assessment of Metabolic Stability using Human Liver Microsomes

This protocol provides a general method to assess the metabolic stability of a compound containing the 3-(3,5-difluorophenyl)azetidine moiety compared to its non-fluorinated or parent analogue.

Materials:

  • Test compounds (e.g., parent molecule and bioisostere-modified molecule)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: a. Prepare a solution of the test compound in phosphate buffer. b. In a 96-well plate, combine the test compound solution, HLM, and phosphate buffer. Pre-incubate at 37 °C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: a. Plot the natural log of the percentage of remaining compound versus time. b. Determine the in vitro half-life (t½) from the slope of the linear regression. c. Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).

Visualization of Concepts

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Compound Lead Lead Molecule with Amide Group Bioisostere 3-(3,5-Difluorophenyl)azetidine Moiety Lead->Bioisostere Replace Amide Optimized Optimized Molecule Bioisostere->Optimized Improved Properties Experimental_Workflow Start Start with N-Boc-3-azetidinone Grignard Grignard Addition with (3,5-Difluorophenyl)magnesium bromide Start->Grignard Reduction Reductive Dehydroxylation Grignard->Reduction Building_Block N-Boc-3-(3,5-Difluorophenyl)azetidine Reduction->Building_Block Deprotection N-Boc Deprotection Building_Block->Deprotection Coupling Amide Coupling with Lead Carboxylic Acid Deprotection->Coupling Final_Compound Final Compound Coupling->Final_Compound Evaluation In Vitro Evaluation (Metabolic Stability, etc.) Final_Compound->Evaluation

Caption: Synthetic and evaluation workflow for the application of the bioisostere.

Conclusion

The 3-(3,5-difluorophenyl)azetidine moiety represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its unique combination of a strained, sp3-rich azetidine core with the electronically modulating and metabolically stabilizing 3,5-difluorophenyl group allows for the strategic optimization of lead compounds. By serving as a bioisosteric replacement for problematic functional groups, this scaffold can enhance key pharmacokinetic and pharmacodynamic properties, ultimately accelerating the journey from a promising lead to a viable drug candidate. The protocols and data presented herein provide a foundational guide for researchers to effectively harness the potential of this valuable building block in their drug discovery programs.

References

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Retrieved from [Link]

  • Scholar9. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Retrieved from [Link]

  • PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). Retrieved from [Link]

  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,3-Diarylazetidines. Retrieved from [Link]

  • NIH. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Amides and amide bioisosteres, including synthetic strategies to produce oxetane‐based amide bioisosteres. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Bentham Science. (2025). The Synthesis of Amide and its Bioisosteres. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis of Azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PubMed. (1983). Chemical and Pharmacological Properties of Diflunisal. Retrieved from [Link]

  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-(3,5-Difluorophenyl)azetidine. As a key structural motif in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream applications. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the purification of 3-(3,5-Difluorophenyl)azetidine and related structures.

Q1: What are the likely impurities in my crude 3-(3,5-Difluorophenyl)azetidine?

A: The impurity profile depends heavily on the synthetic route.[1] However, common impurities typically include:

  • Unreacted Starting Materials: Such as 1,3-dihalopropanes or epoxides and the corresponding amine precursors.[2][3]

  • Reagents and Catalysts: Unconsumed reagents, catalysts (e.g., Lewis acids like La(OTf)₃), or bases (e.g., potassium carbonate) from the cyclization step.[4][5]

  • Reaction Byproducts: These can include oligomers or products from side reactions. In syntheses involving the reduction of β-lactams, incompletely reduced material may be present.[1]

  • Degradation Products: Azetidine rings, while more stable than aziridines, possess significant ring strain (~25.4 kcal/mol) and can be susceptible to decomposition, particularly under acidic conditions.[6][7] This can be exacerbated by the presence of an aryl group, potentially leading to intramolecular ring-opening.[8]

Q2: My compound appears to be degrading during silica gel chromatography. Is this expected?

A: Yes, this is a significant and common issue. The nitrogen atom in the azetidine ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can catalyze degradation, especially at elevated temperatures or with prolonged exposure.[8][9] It also frequently leads to significant peak tailing and poor recovery.

Q3: I am struggling to remove a closely-related structural impurity. What is the best chromatographic strategy?

A: For challenging separations involving fluorinated aromatics, standard silica gel may not provide sufficient selectivity. Consider specialized stationary phases that leverage different interaction mechanisms. Fluorinated phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity for halogenated aromatic compounds through π-π interactions and dipole-dipole interactions, often leading to improved resolution compared to standard C8 or C18 columns.[10]

Q4: Is recrystallization a viable primary purification method for this compound?

A: Recrystallization can be a highly effective, scalable, and cost-efficient method, provided the crude material has a purity of >85-90%.[11][12] Its success depends on identifying a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures. For polar compounds like azetidines, solvent systems like isopropanol/heptane, ethanol/water, or ethyl acetate/hexanes are good starting points.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Flash Column Chromatography

Flash chromatography is the workhorse of purification, but the unique properties of 3-(3,5-Difluorophenyl)azetidine require special consideration.

  • Primary Cause: Strong acid-base interaction between the basic azetidine nitrogen and acidic silica gel.[9]

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): Add a basic modifier to your eluent to compete for the active sites on the silica gel.

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexanes + 0.5% TEA). This is often sufficient to dramatically improve peak shape.

      • Ammonia: For very basic compounds, using a 7N solution of ammonia in methanol as the polar component of the mobile phase (e.g., Dichloromethane/Methanol-NH₃) can be effective.

    • Stationary Phase Deactivation: Before loading your column, flush it with your mobile phase containing the basic additive. This "deactivates" the silica, pre-saturating the acidic sites.

    • Alternative Stationary Phases: If tailing persists, switch to a less acidic support.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.

      • Reverse-Phase Chromatography: Using C18 silica with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to protonate the amine) can be a very effective alternative.

  • Primary Cause: The polarity of the product and the impurity are too similar for the chosen chromatographic system to resolve.

  • Solutions:

    • Optimize Mobile Phase: Systematically screen different solvent systems. If you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system, which offers different selectivity.[13]

    • Change Stationary Phase Chemistry: As mentioned in the FAQs, for difluoroaromatic compounds, a pentafluorophenyl (PFP) stationary phase can provide an alternative selectivity that may resolve your compounds.[10]

    • Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help sharpen peaks and improve the separation of compounds with close Rf values.

Workflow for Troubleshooting Column Chromatography

G start Crude Sample Loaded on Silica Gel Column issue Observe Elution Profile start->issue tailing Problem: Severe Peak Tailing issue->tailing Tailing? poor_sep Problem: Poor Separation issue->poor_sep Poor Sep? good_sep Good Separation issue->good_sep OK? sol_base Add 0.1-1% Triethylamine to Mobile Phase tailing->sol_base sol_alumina Switch to Neutral or Basic Alumina tailing->sol_alumina sol_gradient Optimize Solvent System & Use Gradient Elution poor_sep->sol_gradient sol_pfp Consider PFP or Reverse Phase Column poor_sep->sol_pfp end Collect Pure Fractions good_sep->end sol_base->issue Re-evaluate sol_gradient->issue Re-evaluate G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., L/L Extraction) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid purity_check Purity Check (TLC, LCMS) crude_solid->purity_check high_purity >90% Pure? purity_check->high_purity Yes low_purity <90% Pure? purity_check->low_purity No recrystallization Final Polish: Recrystallization high_purity->recrystallization chromatography Primary Purification: Modified Flash Chromatography low_purity->chromatography chromatography->recrystallization Optional Polish pure_product Pure 3-(3,5-Difluorophenyl)azetidine chromatography->pure_product recrystallization->pure_product

Sources

Stability of 3-(3,5-Difluorophenyl)azetidine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Chemical Stability

Welcome to the technical support guide for 3-(3,5-Difluorophenyl)azetidine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we aim to explain the causality behind its chemical behavior and provide robust protocols to ensure the integrity of your results.

The azetidine ring is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance ligand-protein interactions and improve pharmacokinetic properties.[1][2] However, the four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which is a critical determinant of its reactivity and potential stability issues.[2] This guide will focus on the stability of 3-(3,5-Difluorophenyl)azetidine in acidic and basic environments, a crucial consideration for formulation, manufacturing, and long-term storage.[3]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of aryl-substituted azetidines.

Q1: What is the primary stability concern for 3-(3,5-Difluorophenyl)azetidine?

The principal concern is its stability under acidic conditions. The azetidine ring is susceptible to acid-mediated degradation.[1][4] The process is typically initiated by the protonation of the ring's nitrogen atom, which forms a highly reactive azetidinium ion.[3][5] This activated intermediate is then vulnerable to nucleophilic attack, leading to the opening of the strained four-membered ring.[1] The rate of this decomposition is highly dependent on the pH, with stability decreasing significantly at lower pH values.[1]

Q2: How does 3-(3,5-Difluorophenyl)azetidine behave under basic conditions?

While less extensively documented than acid-mediated degradation, the potential for instability in basic media should not be overlooked. Generally, the azetidine ring is more stable in basic conditions compared to acidic ones. However, strong basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradation pathways. Forced degradation studies under basic conditions (e.g., using 0.1 M NaOH) are essential to fully characterize the stability profile of the molecule.[6]

Q3: What is the mechanism of acid-catalyzed degradation?

The degradation proceeds via a well-understood mechanism involving the formation of an azetidinium ion.[3][5]

  • Protonation: The lone pair of electrons on the azetidine nitrogen atom accepts a proton (H+) from the acidic medium.

  • Activation: This forms a positively charged azetidinium ion. The increased strain and positive charge make the ring's carbon atoms highly electrophilic.

  • Nucleophilic Attack: A nucleophile present in the medium (such as water or a buffer component) attacks one of the ring's carbon atoms.

  • Ring Opening: This attack leads to the cleavage of a carbon-nitrogen bond, opening the ring and alleviating the ring strain. The final product is typically a substituted 3-amino-1-propanol derivative.

Caption: Acid-catalyzed degradation pathway of the azetidine ring.

Q4: What are the expected degradation products?

Under hydrolytic (acidic or basic) stress, the primary degradation products will result from the cleavage of the azetidine ring.[1][3] For 3-(3,5-Difluorophenyl)azetidine, the expected major degradant from hydrolysis would be 1-amino-3-(3,5-difluorophenyl)propan-2-ol or related isomers, depending on the site of nucleophilic attack. Characterization using techniques like LC-MS and NMR is necessary to confirm the exact structures of any observed degradants.[5]

Q5: How should I monitor the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach for separating the parent compound from its degradation products.[7][8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of the degradants, which provides critical clues to their structures.[3][5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during stability studies.

Observation / Problem Potential Cause Recommended Action & Explanation
Rapid and complete degradation of the compound at pH < 2. This is expected behavior for many aryl azetidines. The pKa of the azetidine nitrogen is a key factor; once protonated, the ring becomes highly susceptible to rapid opening.[1]Conduct stability studies at a range of less aggressive pH values (e.g., pH 3, 4, 5) to determine the degradation kinetics. If the target environment is highly acidic, consider formulation strategies like enteric coatings or the use of less acidic excipients.
Multiple new peaks appear in the HPLC chromatogram after stress testing. These are likely degradation products. The complexity of the mixture can depend on the stress conditions (e.g., acid, base, oxidant) applied.[3][8]Use a gradient HPLC method to ensure adequate separation of all peaks. Employ an LC-MS method to obtain the mass-to-charge ratio (m/z) for each new peak to aid in structural elucidation. Compare results against a non-stressed control sample.
Inconsistent stability results between different batches of the compound. The presence of trace impurities (e.g., residual acid from synthesis) can catalyze degradation. Purity differences between batches can lead to variable stability profiles.Ensure rigorous purification and characterization of each batch. Test for residual acids or other reactive impurities. Perform a forced degradation study on each new batch to confirm its stability profile.[6]
Loss of mass balance in the HPLC assay (sum of parent and degradants is <95%). Some degradation products may not be UV-active at the wavelength being monitored. Alternatively, the degradant may be volatile or may have precipitated out of the solution.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Check for any precipitate in the stressed samples. Analyze the headspace for volatile degradants if suspected.

Experimental Protocols & Data

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[6][9]

Protocol 1: Forced Degradation in Acidic Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3,5-Difluorophenyl)azetidine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: In a clean vial, add an aliquot of the stock solution to an equal volume of 0.1 M hydrochloric acid (HCl) to achieve a final concentration of ~50-100 µg/mL.

  • Control Sample: Prepare a control by adding an aliquot of the stock solution to an equal volume of purified water.

  • Stress Condition: Place the sample and control vials in a temperature-controlled chamber at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation. Dilute with mobile phase to the target analytical concentration.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Forced Degradation in Basic Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Sample Preparation: In a clean vial, add an aliquot of the stock solution to an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Control Sample: Prepare a water-based control as in the acidic protocol.

  • Stress Condition: Place the vials in a temperature-controlled chamber at 60°C.

  • Time Points: Withdraw aliquots at specified time points.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl. Dilute with mobile phase.

  • Analysis: Analyze all samples by HPLC-UV/MS.

Illustrative Stability Data

The following table summarizes hypothetical data from a forced degradation study to illustrate expected trends.

ConditionTime (hours)3-(3,5-Difluorophenyl)azetidine (% Remaining)Degradant 1 (% Area)
0.1 M HCl @ 60°C 099.8< 0.1
275.323.1
821.575.6
24< 1.0> 90 (multiple peaks)
0.1 M NaOH @ 60°C 099.9< 0.1
2498.51.2
Water @ 60°C 2499.50.3
Stability Study Workflow

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Reporting A Prepare Stock Solution (1 mg/mL) C Prepare Samples & Controls A->C B Prepare Stress Media (Acid, Base, Oxidant, etc.) B->C D Incubate at Defined Temp & Time Points C->D E Neutralize & Dilute Samples D->E F Analyze via HPLC-UV/MS E->F G Quantify Parent & Degradants F->G H Identify Degradant Structures F->H I Generate Stability Report G->I H->I

Caption: General workflow for conducting a forced degradation study.

References
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • RSC Publishing. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • YouTube. (2020).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • ResearchGate. (n.d.). Facile ring cleavage of basic azetidines | Request PDF.
  • ResearchGate. (n.d.).
  • MedCrave online. (2016).
  • Pharmaceutical Technology. (2016).
  • CHIRALEN. (n.d.). 3-(3,5-Difluorophenyl)azetidine hydrochloride.
  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1....
  • National Institutes of Health (NIH). (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • National Institutes of Health (NIH). (n.d.).

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Technical Support Center: Overcoming Poor Solubility of 3-(3,5-Difluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3,5-difluorophenyl)azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the solubility challenges associated with this promising class of compounds. The unique structural features of these derivatives, namely the rigid azetidine ring and the lipophilic difluorophenyl moiety, contribute to their therapeutic potential but also present significant hurdles in achieving adequate aqueous solubility for preclinical and clinical development.[1][2] This document provides in-depth, experience-driven guidance to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when encountering solubility issues with your 3-(3,5-difluorophenyl)azetidine derivative.

Q1: My 3-(3,5-difluorophenyl)azetidine derivative shows very low solubility in aqueous buffers. What are the likely structural contributors to this problem?

A1: The poor solubility of this class of compounds typically stems from a combination of factors related to its molecular structure:

  • High Lipophilicity: The 3,5-difluorophenyl group significantly increases the lipophilicity of the molecule. Fluorine substitutions can increase a compound's LogP value, leading to a preference for non-polar environments over aqueous media.[3]

  • Crystal Lattice Energy: The planar and rigid nature of the phenyl ring, coupled with the potential for intermolecular interactions (like hydrogen bonding involving the azetidine nitrogen), can lead to a highly stable crystal lattice.[4] This high lattice energy requires a significant amount of energy to break down during dissolution, resulting in low aqueous solubility.

  • Azetidine Ring: While the azetidine ring contains a basic nitrogen atom that can be protonated, the overall sp3-rich character can still contribute to a degree of hydrophobicity.[1][5]

Q2: What is the first step I should take to improve the solubility of my lead candidate?

A2: A systematic approach is crucial. Before exploring complex formulations, a thorough understanding of the compound's physicochemical properties is essential. We recommend the following initial steps:

  • Determine the intrinsic solubility (S₀) and pKa: Understanding the pH-dependent solubility is critical. The basic nitrogen on the azetidine ring suggests that the solubility will be higher at lower pH.

  • Salt Formation: For ionizable compounds, especially those with a basic center like the azetidine nitrogen, salt formation is often the most direct and effective strategy to significantly improve solubility and dissolution rate.[6][7][8]

Q3: Are there any "quick-fix" methods to solubilize my compound for initial in vitro screening?

A3: For early-stage screening where small quantities of material are available, co-solvents can be a practical, albeit temporary, solution.

  • Co-solvents: Using a water-miscible organic solvent like DMSO, ethanol, or propylene glycol can help dissolve the compound for initial biological assays.[9][10][11] However, be mindful of the potential for the co-solvent to interfere with the assay or for the compound to precipitate upon dilution in aqueous media. It's crucial to determine the kinetic solubility in the final assay buffer containing the co-solvent.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific solubility challenges you may encounter during development.

Troubleshooting Guide 1: Salt Formation Strategy

Issue: You have a 3-(3,5-difluorophenyl)azetidine derivative with a basic pKa and want to improve its solubility through salt formation, but you are unsure which salt to choose or how to proceed.

Underlying Principle: Salt formation increases solubility by replacing the strong intermolecular forces in the crystalline free base with more favorable interactions between the ionized drug, the counter-ion, and water molecules.[8][12]

Workflow for Salt Screening and Selection:

start Start: Poorly Soluble Free Base pka Determine pKa of Azetidine Nitrogen start->pka counterion Select a Panel of Counter-ions (e.g., HCl, HBr, Mesylate, Tosylate, Citrate, Tartrate) pka->counterion screening Perform Salt Screening (Slurry conversion or solvent evaporation) counterion->screening characterize Characterize Solid Forms (XRPD, DSC, TGA, DVS) screening->characterize solubility Measure Aqueous Solubility of Salts characterize->solubility stability Assess Physicochemical Stability (Hygroscopicity, Chemical Stability) solubility->stability select Select Optimal Salt Form stability->select

Caption: Decision workflow for salt screening and selection.

Experimental Protocol: Small-Scale Salt Screening via Slurry Conversion

  • Preparation: Weigh 10-20 mg of the free base into several vials.

  • Solvent Addition: To each vial, add a solvent or solvent mixture in which the free base has low to moderate solubility (e.g., acetonitrile, ethyl acetate, ethanol/water mixtures).

  • Counter-ion Addition: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected counter-ion acid to each vial.

  • Equilibration: Agitate the slurries at a controlled temperature (e.g., 25°C or 40°C) for 24-72 hours to allow for conversion to the salt form.

  • Isolation and Analysis: Isolate the solid material by filtration or centrifugation, wash with a small amount of the solvent, and dry under vacuum. Analyze the resulting solid by X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form.

Troubleshooting Guide 2: Amorphous Solid Dispersions (ASDs)

Issue: Salt formation did not yield a stable salt with sufficient solubility, or your derivative is non-ionizable. You are now considering amorphous solid dispersions.

Underlying Principle: Amorphous materials lack the long-range molecular order of crystalline solids.[4] This disordered state has higher free energy, leading to a significant increase in apparent solubility and faster dissolution rates.[13][14] ASDs stabilize the amorphous form of the drug within a polymer matrix, preventing recrystallization.[15]

Key Considerations for ASDs:

  • Polymer Selection: The choice of polymer is critical for both stabilizing the amorphous drug and ensuring its release in the gastrointestinal tract. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a commonly used and effective polymer for ASDs.[14]

  • Drug Loading: The percentage of drug in the polymer matrix will affect the stability and performance of the ASD. Higher drug loading increases the risk of recrystallization.

  • Manufacturing Method: Spray drying and hot-melt extrusion are the most common methods for preparing ASDs.[4][16]

Workflow for ASD Formulation Development:

start Start: Crystalline Drug polymer Select Polymer(s) and Drug Loading start->polymer mfg Prepare ASDs (Spray Drying or Hot-Melt Extrusion) polymer->mfg characterize Characterize ASDs (Amorphous nature by XRPD, Tg by DSC) mfg->characterize dissolution Perform In Vitro Dissolution Testing characterize->dissolution stability Conduct Stability Studies (Recrystallization, Chemical Degradation) dissolution->stability optimize Optimize Formulation stability->optimize

Caption: Workflow for developing an amorphous solid dispersion.

Experimental Protocol: Preparation of an ASD by Spray Drying

  • Solution Preparation: Dissolve the 3-(3,5-difluorophenyl)azetidine derivative and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol).

  • Spray Drying: Atomize the solution into a hot nitrogen stream. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting powder from the cyclone.

  • Secondary Drying: Dry the ASD powder under vacuum to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the ASD using XRPD (absence of Bragg peaks) and determine the glass transition temperature (Tg) by differential scanning calorimetry (DSC).

Troubleshooting Guide 3: Cyclodextrin Complexation

Issue: You need to prepare a liquid formulation for parenteral or oral administration and are exploring cyclodextrin complexation.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has significantly higher aqueous solubility.[19][20]

Mechanism of Cyclodextrin Inclusion:

cluster_0 Before Complexation cluster_1 Inclusion Complex drug Poorly Soluble Drug plus + cd Cyclodextrin arrow Forms complex Soluble Drug-Cyclodextrin Complex

Caption: Formation of a soluble drug-cyclodextrin complex.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Co-solvent Lyophilization

  • Drug Solution: Dissolve the 3-(3,5-difluorophenyl)azetidine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, tert-butyl alcohol).

  • Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water.

  • Mixing: Slowly add the drug solution to the cyclodextrin solution with continuous stirring.

  • Equilibration: Stir the mixture for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze the solution and then lyophilize (freeze-dry) to remove the solvents, yielding a solid powder of the inclusion complex.

  • Characterization: Analyze the complex to confirm inclusion, for example, using NMR, DSC, or FTIR spectroscopy.

Part 3: Comparative Summary of Techniques

TechniqueAdvantagesDisadvantagesBest For
Salt Formation High drug loading, established regulatory pathway, significant solubility increase for ionizable drugs.[7][8]Only applicable to ionizable drugs, potential for disproportionation, hygroscopicity issues.[7]Ionizable 3-(3,5-difluorophenyl)azetidine derivatives.
Amorphous Solid Dispersions (ASDs) Applicable to a wide range of compounds, can achieve supersaturation, significant solubility enhancement.[4][14][16]Lower drug loading, potential for recrystallization during storage, requires specialized manufacturing equipment.[16]Non-ionizable derivatives or when salt formation fails.
Cyclodextrin Complexation Significant solubility increase, suitable for liquid formulations, can improve stability.[17][18][19]Limited to lower drug loading, potential for renal toxicity with some cyclodextrins at high doses.[21]Both oral and parenteral liquid formulations.
Nanosuspensions High drug loading, increased dissolution velocity due to large surface area.[22][23]Potential for particle aggregation, requires specialized milling or homogenization equipment.[24][25]Oral and parenteral formulations where a high drug concentration is needed.
Co-solvents Simple and quick for initial screening, effective for solubilizing highly lipophilic compounds.[9][10]Potential for drug precipitation upon dilution, toxicity concerns with some solvents.[9]Early-stage in vitro and in vivo screening.

References

  • Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Popescu, A. et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Gavali, S. M. et al. (2022). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. World Journal of Pharmaceutical Research.
  • Aenova Group. (n.d.). Amorphous Solid Dispersions for Drug Delivery.
  • Paudel, A. et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
  • Dugar, R. P. et al. (2021). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC - NIH.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • Alexander, B. D. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • SciSpace. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water.
  • Semantic Scholar. (n.d.). [PDF] Nanosuspension: An approach to enhance solubility of drugs.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Datacite. (2025). Co-solvent: Significance and symbolism.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.
  • Benchchem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Difluorophenyl)morpholine.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • PubMed. (2007). Salt formation to improve drug solubility.
  • Pharmaceutical Outsourcing. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals.
  • PubMed. (2021). Azetidines of pharmacological interest.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Benchchem. (n.d.). physicochemical properties of 2,4-Difluorobenzylamine.
  • ACS Publications. (n.d.). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds.
  • ChemScene. (n.d.). 3-(3,5-Difluorophenoxy)azetidine.
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Technical Support Center: Optimization of N-Alkylation of 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the N-alkylation of 3-(3,5-difluorophenyl)azetidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The presence of the electron-withdrawing 3,5-difluorophenyl group at the 3-position significantly reduces the nucleophilicity of the azetidine nitrogen, which can lead to challenges such as low reactivity, incomplete conversions, and the need for carefully optimized reaction conditions compared to simpler azetidines.

This guide provides a structured approach to troubleshooting common issues and offers optimized protocols for the two most prevalent N-alkylation strategies: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . The information is presented in a question-and-answer format to directly address potential experimental hurdles.

Troubleshooting and Frequently Asked Questions (FAQs)

General Issues

Q1: My N-alkylation reaction shows very low or no conversion. What are the primary factors to investigate?

A1: Low reactivity is the most common issue when working with 3-(3,5-difluorophenyl)azetidine due to the electronic effect of the difluorophenyl substituent. The key factors to address are:

  • Insufficient Basicity (for Direct Alkylation): The azetidine is a weak nucleophile. Standard bases like triethylamine (Et3N) may be too weak to facilitate the reaction effectively. You will likely need a stronger, non-nucleophilic base or a solid inorganic base to drive the reaction.

  • Poor Leaving Group on the Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl >> F. If you are using an alkyl chloride, the reaction will be significantly slower and require more forcing conditions than with an iodide.

  • Inappropriate Solvent: The choice of solvent is critical for solubility and reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.

  • Low Reaction Temperature: Due to the reduced nucleophilicity of the substrate, ambient temperature is often insufficient. Heating is typically required to achieve a reasonable reaction rate.

Q2: I'm observing multiple products in my crude reaction mixture. What are the likely side reactions?

A2: The most common side reactions include:

  • Over-alkylation (Quaternization): The N-alkylated product can react further with the alkylating agent to form a quaternary azetidinium salt. This is more prevalent if an excess of a highly reactive alkylating agent is used or if the reaction is run for too long at high temperatures.

  • Elimination of the Alkylating Agent: If your alkylating agent is prone to elimination (e.g., secondary or tertiary halides), you may form olefin byproducts, especially with stronger bases and higher temperatures.

  • Ring-Opening of the Azetidine: While azetidines are more stable than aziridines, the strained four-membered ring can open under harsh conditions (e.g., strong Lewis acids or very high temperatures), though this is less common for simple alkylations.[1]

Method-Specific Troubleshooting

Q3: I am attempting direct alkylation with an alkyl bromide and potassium carbonate in acetonitrile, but the reaction is stalled at <20% conversion after 24 hours at 60 °C. How can I improve the yield?

A3: This is a classic case of insufficient reactivity. The combination of a moderately strong base (K₂CO₃) and a deactivated nucleophile requires optimization.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature to 80 °C or higher. Monitor for product formation and potential decomposition by TLC or LC-MS.

  • Change the Base: Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect." Alternatively, a strong organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or a hydride base like sodium hydride (NaH) in an anhydrous solvent (THF or DMF) can be used, although caution is required with NaH.[2]

  • Use a More Reactive Alkylating Agent: If possible, switch from the alkyl bromide to the corresponding alkyl iodide. You can also add a catalytic amount of sodium or potassium iodide (NaI or KI, ~0.1 eq) to the reaction with the alkyl bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Switch Solvent: Change the solvent to DMF or DMSO. These solvents have higher boiling points and are excellent at solvating ions, which can accelerate Sₙ2 reactions.

Q4: My reductive amination with an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is slow and incomplete. What's the problem?

A4: While reductive amination avoids the need for a strong base, the initial iminium ion formation can be slow with an electron-deficient amine.

Troubleshooting Steps:

  • Catalyze Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the mixture of the azetidine and the aldehyde before adding the reducing agent. This acid catalysis accelerates the formation of the key iminium intermediate.

  • Allow for Pre-incubation: Before adding NaBH(OAc)₃, allow the azetidine and aldehyde to stir together (with or without the acid catalyst) for 30-60 minutes at room temperature. This allows the imine/iminium equilibrium to be established.

  • Check Reagent Quality: Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. It is a moisture-sensitive reagent and its reducing power will diminish upon exposure to humidity.

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure your starting materials are fully dissolved. THF can also be a suitable solvent.[3][4]

Q5: The workup for my reductive amination is problematic, resulting in emulsions or loss of product. Any advice?

A5: This is common when quenching reactions containing borane salts.

  • Quenching: Quench the reaction slowly by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate).[3] Rochelle's salt is particularly effective at breaking up emulsions formed by aluminum or boron salts.

  • Extraction: Ensure the aqueous layer is basic (pH > 8) after quenching to keep your N-alkylated azetidine product in its free base form, which is more soluble in organic solvents. Extract multiple times with a solvent like DCM or ethyl acetate.

Optimized Experimental Protocols

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol is designed to enhance the reactivity of the electron-deficient 3-(3,5-difluorophenyl)azetidine with a primary alkyl iodide.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(3,5-difluorophenyl)azetidine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (to make a 0.2 M solution) followed by cesium carbonate (Cs₂CO₃, 2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add the primary alkyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting azetidine is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is ideal for coupling with aldehydes or ketones and offers excellent control over mono-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add 3-(3,5-difluorophenyl)azetidine (1.0 eq) and the desired aldehyde (1.1 eq).

  • Solvent and Catalyst Addition: Dissolve the reagents in 1,2-dichloroethane (DCE, to make a 0.2 M solution). Add glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. A slight exotherm or gas evolution may be observed.

  • Reaction Conditions: Continue stirring at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[3]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes.

  • Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation & Visualizations

Table 1: Comparison of Reaction Conditions for Direct N-Alkylation

This table summarizes starting points for optimizing the direct alkylation of 3-(3,5-difluorophenyl)azetidine with a generic alkyl bromide (R-Br).

EntryBase (eq.)SolventTemperature (°C)Additive (eq.)Expected Outcome
1K₂CO₃ (2.0)Acetonitrile60NoneLow to moderate conversion, slow rate.[2][3]
2K₂CO₃ (2.0)DMF80NaI (0.1)Improved conversion and rate.
3Cs₂CO₃ (2.0)DMF80NoneGood conversion, likely faster than Entry 2.
4NaH (1.5)THF (anhydrous)60NoneHigh conversion, requires strict anhydrous conditions.
Diagrams

troubleshooting_alkylation start Low Yield / No Reaction in Direct Alkylation check_temp Is Reaction Temperature ≥ 80 °C? start->check_temp increase_temp Increase Temp to 80-100 °C in DMF/DMSO check_temp->increase_temp No check_base Is Base K₂CO₃? check_temp->check_base Yes increase_temp->check_base change_base Switch to Cs₂CO₃ or NaH check_base->change_base Yes check_halide Is Alkylating Agent R-Cl or R-Br? check_base->check_halide No (Using Cs₂CO₃) change_base->check_halide change_halide Switch to R-I or Add Catalytic NaI check_halide->change_halide Yes success Reaction Optimized check_halide->success No (Using R-I) change_halide->success

Caption: Decision tree for troubleshooting low yields in direct alkylation.

workflow_red_am cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Azetidine + Aldehyde in DCE B Add catalytic Acetic Acid A->B C Stir for 1h (Imine Formation) B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir at RT for 4-16h D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Dry, Concentrate & Purify via Chromatography G->H end end H->end Final Product

Caption: Step-by-step workflow for the reductive amination protocol.

References

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, v, 87-97. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54106-54131. Available at: [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]

  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Blackman, S. M., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Difluorophenyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to produce this valuable building block on a larger scale for library synthesis and drug discovery programs. Azetidine scaffolds are increasingly important in medicinal chemistry due to their ability to impart favorable physicochemical properties.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis.

Overview of a Scalable Synthetic Route

A robust and scalable approach to 3-(3,5-Difluorophenyl)azetidine typically involves a two-step sequence starting from commercially available N-Boc-3-hydroxyazetidine. The key transformations are an iodination followed by a Suzuki-Miyaura cross-coupling reaction, and finally, deprotection of the Boc group. This route is often preferred for library production due to its modularity and the commercial availability of a wide range of boronic acids.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine A->B PPh₃, Imidazole, I₂ Toluene, 100°C C N-Boc-3-(3,5-difluorophenyl)azetidine B->C Pd Catalyst, Base Solvent, Heat E 3-(3,5-Difluorophenyl)azetidine (Final Product) C->E Strong Acid (TFA or HCl) DCM or Dioxane D 3,5-Difluorophenylboronic acid D->C Pd Catalyst, Base Solvent, Heat

Caption: A typical synthetic workflow for 3-(3,5-Difluorophenyl)azetidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Iodination of N-Boc-3-hydroxyazetidine

Question: My iodination reaction is sluggish or incomplete, and I'm observing the starting material even after prolonged heating. What's going wrong?

Answer: This is a common issue often related to reagent quality or reaction conditions. Here are the primary causes and solutions:

  • Cause 1: Reagent Quality. Triphenylphosphine (PPh₃) can oxidize over time to triphenylphosphine oxide. Imidazole is hygroscopic and moisture can quench the reaction.

    • Solution: Use freshly opened or purified PPh₃. Ensure imidazole is dry by storing it in a desiccator. The iodine should be of high purity.

  • Cause 2: Insufficient Temperature. The reaction typically requires heating to drive it to completion.[3]

    • Solution: Ensure your reaction temperature is maintained at or near 100°C. Use a high-boiling solvent like toluene to achieve this temperature consistently.

  • Cause 3: Inefficient Mixing. On a larger scale, inadequate stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Use a suitable overhead stirrer for larger scale reactions to ensure the reaction mixture remains a homogenous slurry.

Question: During workup, I'm having trouble separating the product from triphenylphosphine oxide. How can I improve the purification?

Answer: Triphenylphosphine oxide is a notoriously difficult byproduct to remove via standard silica gel chromatography due to its polarity.

  • Solution 1: Modified Workup. After the reaction, cool the mixture and pour it into a saturated aqueous sodium bicarbonate solution. To quench excess triphenylphosphine, add iodine until the color persists in the organic layer. Then, wash the organic layer with a saturated aqueous sodium thiosulfate solution to remove the excess iodine.[3] This helps in converting PPh₃ to its oxide, which can then be addressed.

  • Solution 2: Crystallization. For larger scales, consider crystallizing the crude product. After the aqueous workup and solvent removal, dissolving the residue in a minimal amount of a hot non-polar solvent (like hexane or a hexane/ethyl acetate mixture) and allowing it to cool can often precipitate the triphenylphosphine oxide, leaving your product in the mother liquor.

  • Solution 3: Chromatography Optimization. If chromatography is necessary, using a gradient elution from a non-polar solvent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) can improve separation.[3]

Step 2: Suzuki-Miyaura Cross-Coupling

Question: The yield of my Suzuki coupling is very low, and I see significant amounts of starting material and debrominated/deiodinated arene. What are the likely causes?

Answer: Low yields in Suzuki couplings are a frequent challenge, often pointing to issues with the catalyst, base, or reaction atmosphere.[4][5]

  • Cause 1: Catalyst Deactivation. The nitrogen on the azetidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] Additionally, oxygen in the reaction atmosphere can lead to the formation of palladium black and homocoupling of the boronic acid.[4]

    • Solution: A thorough degassing of the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes before adding the catalyst.[6] Using a more robust ligand, such as SPhos or XPhos, can also prevent catalyst deactivation and improve yields.[7]

  • Cause 2: Incorrect Base or Solvent. The choice of base and solvent is crucial for an efficient transmetalation step in the catalytic cycle.

    • Solution: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective bases for Suzuki couplings.[4] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4] Screening a few different base/solvent combinations is often necessary to find the optimal conditions.

  • Cause 3: Protodeboronation. The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases, leading to the formation of 1,3-difluorobenzene.[4]

    • Solution: To mitigate this, you can use the corresponding pinacol ester or trifluoroborate salt of the boronic acid, which are often more stable.[4] Also, ensure the reaction is not heated for an excessively long time.

Troubleshooting_Suzuki Start Low Suzuki Coupling Yield Cause1 Catalyst Deactivation? Start->Cause1 Cause2 Incorrect Base/Solvent? Start->Cause2 Cause3 Protodeboronation? Start->Cause3 Sol1 Degas solvent thoroughly. Use robust ligands (e.g., XPhos). Cause1->Sol1 Solution Sol2 Screen bases (K₃PO₄, Cs₂CO₃). Use Dioxane/H₂O or Toluene/H₂O. Cause2->Sol2 Solution Sol3 Use boronic acid pinacol ester. Avoid prolonged heating. Cause3->Sol3 Solution

Caption: Troubleshooting decision tree for low Suzuki coupling yields.

Step 3: Boc Deprotection

Question: My Boc deprotection is incomplete, or I am seeing side products. How can I achieve a clean and complete reaction?

Answer: While Boc deprotection is generally reliable, issues can arise from the choice of acid, solvent, and workup procedure.[8]

  • Cause 1: Insufficient Acid. The Boc group is stable under many conditions and requires a strong acid for efficient cleavage.

    • Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in 1,4-dioxane are standard and highly effective.[8][9] Typically, a large excess of acid is used, often as the solvent or co-solvent.

  • Cause 2: Formation of Side Products. The tert-butyl cation generated during the reaction can alkylate electron-rich aromatic rings or other nucleophilic sites if not properly scavenged.

    • Solution: While less of a concern with the electron-deficient difluorophenyl ring, it's good practice to include a scavenger like anisole or triethylsilane in the reaction mixture, especially if your library synthesis involves other, more electron-rich aryl azetidines.

  • Cause 3: Difficult Isolation. The final product is often a salt (e.g., hydrochloride or trifluoroacetate), which can be highly water-soluble, making extraction difficult.

    • Solution: After removing the acid and solvent in vacuo, the resulting salt can often be precipitated by triturating the residue with a non-polar solvent like diethyl ether or MTBE.[8] The solid can then be collected by filtration. Alternatively, for library production, the crude salt can be used directly in the next step if purity is sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: N-Boc-3-hydroxyazetidine is the recommended starting material due to its commercial availability and the straightforward conversion to the 3-iodo or other 3-halo derivatives needed for cross-coupling.[10]

Q2: How can I monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is suitable for monitoring all steps. For the Suzuki coupling, a stain like potassium permanganate can help visualize all spots. For more quantitative analysis, especially during optimization, LC-MS or GC-MS are highly recommended.[4][8]

Q3: Are there any specific safety precautions I should take? A3: Yes. Triphenylphosphine is an irritant. Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use 3-bromoazetidine instead of 3-iodoazetidine for the Suzuki coupling? A4: Yes, 3-bromoazetidine can be used. However, the C-I bond is generally more reactive in the oxidative addition step of the Suzuki catalytic cycle than the C-Br bond. This means that reactions with 3-iodoazetidine may proceed under milder conditions or give higher yields.[4] The choice may depend on the cost and availability of the starting materials.

Q5: My final product is a salt. How do I convert it to the free base? A5: To obtain the free base, dissolve the salt in water and basify the solution with a base like sodium hydroxide or sodium bicarbonate to a pH > 10. Then, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (Step 1)
ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-3-hydroxyazetidine1.0173.2110.0 g
Triphenylphosphine2.0262.2930.3 g
Imidazole3.068.0811.8 g
Iodine (I₂)1.5253.8122.0 g
Toluene--300 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol), imidazole (11.8 g, 173.2 mmol), and triphenylphosphine (30.3 g, 115.5 mmol) in toluene (300 mL).

  • Add iodine (22.0 g, 86.6 mmol) portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 100 mL of saturated aqueous sodium thiosulfate and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 10% to 50% ethyl acetate in hexane) to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[3] Expected yield: 90-99%.

Protocol 2: Synthesis of tert-butyl 3-(3,5-difluorophenyl)azetidine-1-carboxylate (Step 2)
ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-3-iodoazetidine1.0283.1110.0 g
3,5-Difluorophenylboronic acid1.2157.916.7 g
Pd₂(dba)₃0.02915.72647 mg
SPhos0.08410.471.16 g
K₃PO₄3.0212.2722.5 g
1,4-Dioxane / H₂O (4:1)--200 mL

Procedure:

  • To a dry Schlenk flask, add N-Boc-3-iodoazetidine (10.0 g, 35.3 mmol), 3,5-difluorophenylboronic acid (6.7 g, 42.4 mmol), and potassium phosphate (22.5 g, 106 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 4:1 dioxane/water solvent mixture (200 mL).

  • In a separate vial, add Pd₂(dba)₃ (647 mg, 0.7 mmol) and SPhos (1.16 g, 2.8 mmol) and backfill with inert gas. Add a small amount of the degassed solvent to this vial and swirl to create a slurry.

  • Transfer the catalyst slurry to the main reaction flask via cannula.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours, monitoring by LC-MS until completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate (200 mL), and filter through a pad of celite.

  • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 5% to 30% ethyl acetate in hexane) to yield the product as a solid or oil. Expected yield: 70-85%.

Protocol 3: Synthesis of 3-(3,5-Difluorophenyl)azetidine Hydrochloride (Step 3)
ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-3-(3,5-difluorophenyl)azetidine1.0269.298.0 g
4M HCl in 1,4-DioxaneExcess-75 mL
Diethyl Ether--200 mL

Procedure:

  • Dissolve N-Boc-3-(3,5-difluorophenyl)azetidine (8.0 g, 29.7 mmol) in 4M HCl in 1,4-dioxane (75 mL) at room temperature.

  • Stir the solution for 1-3 hours. Gas evolution (isobutylene) will be observed. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether (200 mL) and stir or sonicate the mixture. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under vacuum to yield 3-(3,5-difluorophenyl)azetidine hydrochloride as a white solid. Expected yield: 90-98%.

References

  • Title: Modular Access to N-SF5 azetidines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: National Institutes of Health URL: [Link]

  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]

  • Title: How do I remove the N-Boc protection group to get the amino acid histidine? Source: Reddit URL: [Link]

  • Title: What's the problem of Suzuki-Miyuara coupling reaction conditions? Source: ResearchGate URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]

  • Title: N-Boc-3-iodoazetidine Source: Oakwood Chemical URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]

  • Title: Synthesis of Azetidines Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Deprotection of different N-Boc-compounds Source: ResearchGate URL: [Link]

  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL: [Link]

  • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: PubMed URL: [Link]

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Validation & Comparative

A Comparative Analysis for Drug Discovery: 3-(3,5-Difluorophenyl)azetidine versus 3-Phenylazetidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Phenyl Ring Fluorination on a Privileged Scaffold

In the landscape of medicinal chemistry, the azetidine ring is a highly valued scaffold due to its unique three-dimensional structure and favorable physicochemical properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The strategic modification of substituents on this ring system allows for the fine-tuning of biological activity. This guide provides a detailed comparative analysis of 3-phenylazetidine and its difluorinated analog, 3-(3,5-difluorophenyl)azetidine, within the context of biological assays relevant to central nervous system (CNS) drug discovery.

The rationale for this comparison is grounded in the well-established role of fluorine in modern drug design. The introduction of fluorine atoms to a molecule can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[3][4] By comparing the parent phenylazetidine with its 3,5-difluoro substituted counterpart, we can dissect the specific contributions of these fluorine atoms to the overall pharmacological profile. This guide will delve into the anticipated differences in their physicochemical properties and project their performance in key biological assays, providing researchers with a framework for designing and interpreting their own studies.

Physicochemical Properties: A Tale of Two Phenyl Rings

The introduction of two fluorine atoms onto the phenyl ring of 3-phenylazetidine is expected to significantly alter its physicochemical properties. These changes are crucial as they can directly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Fluorine is the most electronegative element, and its presence on the phenyl ring will withdraw electron density, thereby influencing the basicity (pKa) of the azetidine nitrogen. The pKa of an amine is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. It is anticipated that the pKa of 3-(3,5-difluorophenyl)azetidine will be lower than that of 3-phenylazetidine due to the electron-withdrawing nature of the fluorine atoms.[5] A lower pKa may lead to a reduced propensity for off-target interactions with aminergic G protein-coupled receptors (GPCRs) and ion channels like the hERG channel, which are often associated with basic amines.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is another key parameter that is modulated by fluorination. While the addition of fluorine generally increases lipophilicity, the effect can be complex and position-dependent.[3] An optimal lipophilicity is crucial for CNS drugs to effectively cross the blood-brain barrier (BBB).

Below is a table of predicted physicochemical properties for both compounds, generated using the SwissADME web tool, to provide a quantitative basis for our comparison.[6][7][8]

Property3-Phenylazetidine3-(3,5-Difluorophenyl)azetidinePredicted Impact of Difluorination
Molecular Formula C₉H₁₁NC₉H₉F₂N-
Molecular Weight 133.19 g/mol 169.17 g/mol Increased molecular weight
cLogP 1.451.98Increased lipophilicity
Topological Polar Surface Area (TPSA) 12.47 Ų12.47 ŲNo change in TPSA
Predicted Aqueous Solubility (logS) -2.13-2.62Decreased aqueous solubility
Predicted pKa (strongest basic) 8.958.21Decreased basicity
Predicted Brain Or Intestinal Estimated Permeation (BOILED-Egg) High BBB and GI absorptionHigh BBB and GI absorptionBoth predicted to be CNS penetrant

These values are computationally predicted and should be experimentally verified.

Biological Assays: Probing the Pharmacological Consequences of Fluorination

Given the structural alerts of the phenylazetidine scaffold, a key area of investigation for these compounds is their activity at monoamine transporters, which are critical targets for the treatment of various CNS disorders.[9][10] Furthermore, assessing their metabolic stability and off-target liability, particularly at the hERG channel, is essential for any drug discovery campaign.

Monoamine Transporter Uptake Inhibition Assays

Rationale: 3-Phenylazetidine derivatives have been explored as inhibitors of monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] Inhibition of these transporters can lead to antidepressant, anxiolytic, and other psychotropic effects. The electronic and conformational changes induced by the 3,5-difluoro substitution can alter the binding affinity and selectivity of the compound for these transporters.

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates prep2 Incubate overnight to allow for cell adherence prep1->prep2 assay1 Pre-incubate cells with varying concentrations of test compounds prep2->assay1 assay2 Add radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) assay1->assay2 assay3 Incubate to allow for transporter-mediated uptake assay2->assay3 assay4 Terminate uptake and wash cells to remove extracellular radiolabel assay3->assay4 assay5 Lyse cells and measure intracellular radioactivity using liquid scintillation counting assay4->assay5 analysis1 Calculate percent inhibition of uptake at each compound concentration assay5->analysis1 analysis2 Determine IC₅₀ values by non-linear regression analysis analysis1->analysis2

Figure 1: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Plating: Seed the cells into 96-well microplates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of 3-phenylazetidine and 3-(3,5-difluorophenyl)azetidine in assay buffer.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a concentration near its Kₘ value.

    • Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of initial uptake rates.

    • Terminate the assay by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and quantify the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific uptake (IC₅₀) by fitting the data to a four-parameter logistic equation.

In Vitro Metabolic Stability Assay

Rationale: The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. Fluorination is a common strategy to block sites of metabolism, particularly cytochrome P450 (CYP)-mediated oxidation of aromatic rings.[12][13] The 3,5-difluoro substitution pattern on the phenyl ring of 3-(3,5-difluorophenyl)azetidine is expected to enhance its metabolic stability compared to the unsubstituted 3-phenylazetidine by preventing hydroxylation at these positions.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prep1 Prepare incubation mixture containing liver microsomes and test compound prep2 Pre-warm mixture to 37°C prep1->prep2 inc1 Initiate reaction by adding NADPH regenerating system prep2->inc1 inc2 Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min) inc1->inc2 inc3 Quench reaction with cold acetonitrile containing an internal standard inc2->inc3 analysis1 Centrifuge samples and analyze supernatant by LC-MS/MS inc3->analysis1 analysis2 Quantify the remaining parent compound at each time point analysis1->analysis2 analysis3 Determine in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) analysis2->analysis3

Figure 2: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol:

  • Reagents: Human liver microsomes, NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine liver microsomes, phosphate buffer, and the test compound (3-phenylazetidine or 3-(3,5-difluorophenyl)azetidine) at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias. Basic amines are a known structural alert for hERG liability. While the predicted lower pKa of 3-(3,5-difluorophenyl)azetidine may reduce its hERG inhibitory potential, direct assessment is crucial.

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Electrophysiological Recording cluster_analysis Data Analysis prep1 Use HEK293 cells stably expressing the hERG channel prep2 Establish whole-cell patch clamp configuration prep1->prep2 assay1 Record baseline hERG currents using a specific voltage protocol prep2->assay1 assay2 Perfuse cells with increasing concentrations of test compounds assay1->assay2 assay3 Record hERG currents in the presence of each compound concentration assay2->assay3 analysis1 Measure the peak tail current at each concentration assay3->analysis1 analysis2 Calculate the percentage of current inhibition analysis1->analysis2 analysis3 Determine the IC₅₀ value for hERG channel block analysis2->analysis3

Figure 3: Workflow for hERG Channel Inhibition Assay using Patch Clamp.

Detailed Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel, such as HEK293 or CHO cells.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature or 37°C.

    • Use an appropriate intracellular and extracellular solution.

    • Apply a voltage-clamp protocol designed to elicit and measure hERG currents (e.g., a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to record the tail current).

  • Compound Application:

    • Record baseline hERG currents.

    • Apply increasing concentrations of 3-phenylazetidine and 3-(3,5-difluorophenyl)azetidine to the cells via a perfusion system.

    • Allow sufficient time for the drug effect to reach steady state at each concentration.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current in the presence of each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Expected Outcomes and Interpretation

Based on established principles of medicinal chemistry, we can anticipate the following outcomes from these comparative assays:

  • Monoamine Transporter Activity: The 3,5-difluoro substitution may alter the affinity and selectivity profile. The electron-withdrawing nature of the fluorine atoms could influence the electrostatic interactions within the binding pockets of the transporters. It is plausible that the difluorinated compound may exhibit either enhanced or diminished potency and could potentially shift its selectivity profile between DAT, NET, and SERT.

  • Metabolic Stability: 3-(3,5-Difluorophenyl)azetidine is expected to demonstrate significantly higher metabolic stability in human liver microsomes compared to 3-phenylazetidine. The fluorine atoms will likely block the primary sites of aromatic oxidation, leading to a longer in vitro half-life and lower intrinsic clearance.

  • hERG Inhibition: The lower predicted pKa of 3-(3,5-difluorophenyl)azetidine suggests that it may have a reduced potential for hERG channel inhibition compared to 3-phenylazetidine. A lower degree of ionization at physiological pH can decrease the interaction with the hERG channel pore.

Conclusion

The systematic comparison of 3-phenylazetidine and 3-(3,5-difluorophenyl)azetidine provides a valuable case study for understanding the multifaceted effects of aromatic fluorination in drug design. The anticipated improvements in metabolic stability and potentially reduced hERG liability highlight the strategic utility of this modification. However, the impact on target potency and selectivity remains an empirical question that can only be answered through direct biological testing. This guide provides the foundational knowledge and detailed experimental protocols for researchers to conduct such a comparative analysis, ultimately enabling more informed decisions in the optimization of azetidine-based drug candidates for CNS disorders.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Scientific Reports, 7(1), 42717.
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  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Discovery and Development of Monoamine Transporter Ligands. (2019). ACS Chemical Neuroscience, 10(7), 3054-3075.
  • Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S.
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  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2019). Journal of Biomolecular Structure & Dynamics, 37(14), 3761-3771.
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47869-47893.
  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. (2022). Molecules, 27(19), 6294.
  • Swiss ADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. (2023). ResearchGate. Retrieved from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). European Journal of Medicinal Chemistry, 285, 116895.
  • Clonidine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

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  • Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters. (2025). Current Medicinal Chemistry.
  • Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. (2025). Beilstein Journal of Organic Chemistry, 21, 1-8.
  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). International Journal of Molecular Sciences, 23(20), 12507.
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A Comparative Guide to the Structure-Activity Relationship of 3-(3,5-Difluorophenyl)azetidine Analogs as Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in MAGL Inhibition

The endocannabinoid system, a crucial lipid signaling network, is centrally involved in regulating a myriad of physiological processes.[1] Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in this system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors CB1 and CB2, presenting a promising therapeutic strategy for various pathologies.[1][2]

The azetidine ring has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile synthetic handle.[2] In the context of MAGL inhibition, the 3-substituted azetidine framework has been extensively explored, leading to the discovery of highly potent and selective inhibitors.[3][4][5] This guide will focus on the SAR of 3-aryl azetidine analogs, with a particular emphasis on the 3-(3,5-difluorophenyl) substitution pattern, and compare their performance with alternative scaffolds.

Core Directive: SAR of 3-Aryl Azetidine Carbamates as Irreversible MAGL Inhibitors

A seminal study by Butler et al. provides a comprehensive SAR analysis of 3-substituted azetidine carbamates as irreversible inhibitors of MAGL.[3][4][5] These compounds act by covalently modifying the catalytic serine residue (Ser122) in the active site of MAGL. The general structure of these inhibitors consists of a 3-arylazetidine core, an N-linked carbamate "warhead," and a variable R group.

The 3-Aryl Moiety: Impact of Phenyl Ring Substitution

The substitution pattern on the 3-phenyl ring of the azetidine core significantly influences the inhibitory potency. The 3,5-difluorophenyl substitution is particularly noteworthy for its contribution to enhanced potency.

Table 1: SAR of 3-Aryl Azetidine Carbamates Against Human MAGL

Compound3-Aryl SubstitutionR GrouphMAGL IC50 (nM)
1 Phenyl4-cyanophenyl180
2 3-Fluorophenyl4-cyanophenyl50
3 3,5-Difluorophenyl4-cyanophenyl15
4 3,5-Dichlorophenyl4-cyanophenyl25
5 3-Chlorophenyl4-cyanophenyl60
6 3,5-Dimethylphenyl4-cyanophenyl120

Data synthesized from Butler et al., J. Med. Chem. 2017, 60 (23), 9860-9873.[3][4][5]

As evidenced in Table 1, the introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring (Compound 3 ) leads to a substantial increase in potency compared to the unsubstituted phenyl analog (Compound 1 ). This enhancement is likely due to a combination of factors, including favorable interactions within the enzyme's binding pocket and the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the carbamate warhead. Dichloro substitution (Compound 4 ) also confers high potency, suggesting that halogen atoms at these positions are well-tolerated and contribute positively to binding affinity.

The Carbamate R Group: Exploring Chemical Space

The nature of the R group on the carbamate moiety also plays a critical role in determining inhibitory activity. A variety of aromatic and heteroaromatic groups have been explored to optimize interactions with the enzyme.

Table 2: Influence of the Carbamate R Group on Potency (3-(3,5-Difluorophenyl)azetidine core)

CompoundR GrouphMAGL IC50 (nM)
3 4-cyanophenyl15
7 Phenyl45
8 4-methoxyphenyl30
9 Pyridin-4-yl22
10 Thiazol-2-yl85

Data synthesized from Butler et al., J. Med. Chem. 2017, 60 (23), 9860-9873.[3][4][5]

The data in Table 2 demonstrates that a 4-cyanophenyl group (Compound 3 ) is optimal among the tested analogs. This suggests that the nitrile group may form specific interactions, such as hydrogen bonds or dipole-dipole interactions, within the active site. Other electron-withdrawing and electron-donating groups on the phenyl ring, as well as various heterocycles, generally result in slightly lower potency compared to the 4-cyanophenyl analog.

Comparative Analysis with Alternative Scaffolds

While 3-aryl azetidine carbamates are potent irreversible inhibitors, other scaffolds have been developed for MAGL inhibition, including both reversible and other irreversible classes.

Piperazinyl Azetidine Scaffolds: Reversible Inhibition

A distinct class of MAGL inhibitors is based on a piperazinyl azetidine scaffold, which exhibits a reversible binding mechanism.[1] These compounds typically feature an amide linkage and have been optimized for use as PET ligands for imaging MAGL in the brain.[1] The development of reversible inhibitors is of significant interest as they may offer a different pharmacological profile and potentially avoid some of the drawbacks associated with long-lasting target inhibition by irreversible compounds.

Piperidine Carbamates: An Alternative Irreversible Scaffold

Similar to the azetidine series, piperidine carbamates have also been developed as efficient covalent inhibitors of MAGL.[3][4][5] The larger piperidine ring offers a different conformational presentation of the pharmacophoric elements, which can lead to distinct SAR profiles and pharmacokinetic properties.

Other MAGL Inhibitor Scaffolds

A diverse range of other chemical scaffolds have been reported as MAGL inhibitors, including:

  • Aryl Sulfoxides: These have been identified as reversible MAGL inhibitors.[6]

  • Benzoylpiperidines: This class of compounds also acts as reversible MAGL inhibitors.[7][8]

  • Pyrrolidone Derivatives: These have been explored for reversible MAGL inhibition.[9]

The choice of scaffold for a drug discovery program will depend on the desired mechanism of action (reversible vs. irreversible), selectivity profile, and pharmacokinetic properties.

Experimental Protocols

The evaluation of MAGL inhibitors requires robust and reliable in vitro and in vivo assays. Below are representative protocols for assessing MAGL activity.

In Vitro MAGL Inhibition Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate.

Workflow:

MAGL_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis inhibitor Test Inhibitor (e.g., 3-(3,5-Difluorophenyl)azetidine analog) preincubation Pre-incubation of Inhibitor with MAGL inhibitor->preincubation enzyme Recombinant Human MAGL enzyme->preincubation buffer Assay Buffer buffer->preincubation substrate Add Fluorogenic Substrate (e.g., AA-HNA) preincubation->substrate 30 min @ RT measurement Measure Fluorescence (kinetic read) substrate->measurement analysis Calculate % Inhibition and IC50 value measurement->analysis

Caption: Workflow for in vitro MAGL inhibition assay.

Detailed Steps:

  • Preparation: Dilute recombinant human MAGL enzyme and the test inhibitor to the desired concentrations in assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).[10]

  • Pre-incubation: Add the enzyme and inhibitor solution to a 96-well plate and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., arachidonoyl-1-hydroxyl-2-napthoic acid; AA-HNA).[11]

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to MAGL activity.[11]

  • Data Analysis: Calculate the percentage of inhibition at various inhibitor concentrations and determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against a broad range of enzymes in their native environment.

Workflow:

ABPP_Workflow cluster_prep Preparation cluster_labeling Labeling & Separation cluster_detection Detection & Analysis proteome Tissue/Cell Proteome incubation Incubate Proteome with Inhibitor proteome->incubation inhibitor Test Inhibitor inhibitor->incubation probe Add Activity-Based Probe (e.g., FP-Rh) incubation->probe sds_page SDS-PAGE probe->sds_page gel_scan In-gel Fluorescence Scanning sds_page->gel_scan analysis Quantify Probe Labeling gel_scan->analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Detailed Steps:

  • Proteome Preparation: Prepare a cell or tissue lysate containing the active enzymes.

  • Inhibitor Incubation: Incubate the proteome with the test inhibitor at various concentrations.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophore-tagged fluorophosphonate) that covalently labels the active site of serine hydrolases.

  • Protein Separation: Separate the labeled proteins by SDS-PAGE.

  • Detection: Visualize the labeled enzymes using in-gel fluorescence scanning.

  • Analysis: A decrease in the fluorescence signal for a specific enzyme band in the presence of the inhibitor indicates target engagement and allows for the assessment of selectivity.

Conclusion

The 3-(3,5-difluorophenyl)azetidine scaffold represents a highly promising core for the design of potent and selective MAGL inhibitors. The SAR studies highlighted in this guide demonstrate the critical importance of substitutions on both the 3-aryl ring and the N-carbamate moiety for achieving optimal inhibitory activity. The 3,5-difluoro substitution on the phenyl ring is a key feature that consistently enhances potency. A thorough understanding of these SAR principles, combined with a comparative analysis of alternative scaffolds and the application of robust experimental protocols, will be instrumental in advancing the development of novel MAGL-targeted therapeutics.

References

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9873. [Link][3][4][5][12]

  • Zhang, Y., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. European Journal of Medicinal Chemistry, 238, 114479. [Link][1]

  • Ma, L., et al. (2019). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. ACS Chemical Neuroscience, 10(7), 3241–3251. [Link][2]

  • Granchi, C. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences, 24(13), 10769. [Link][13]

  • Deng, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 965601. [Link][11][14]

  • Granchi, C., & Minnocci, A. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(19), 10737. [Link][9]

  • Jiang, M., et al. (2024). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link][6]

  • Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. [Link][7][8]

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The Azetidine Advantage: A Comparative Guide to the In Vitro ADME Properties of 3-(3,5-Difluorophenyl)azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is a paramount objective. The selection of a core chemical scaffold is a critical decision that profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth technical comparison of compounds containing the 3-(3,5-Difluorophenyl)azetidine moiety, benchmarking their expected in vitro ADME properties against common structural alternatives.

The strategic incorporation of the azetidine ring, a four-membered saturated heterocycle, offers a compelling alternative to more traditional five- and six-membered rings like pyrrolidine and piperidine. Its inherent ring strain and compact, rigid nature can bestow significant advantages in metabolic stability and conformational pre-organization for target binding.[1] When combined with the 3,5-difluorophenyl group—a substitution pattern known to enhance metabolic stability and modulate physicochemical properties through the strategic placement of fluorine—the resulting scaffold becomes a highly attractive starting point for lead optimization campaigns.[2] This guide will dissect the causal relationships between this unique structural combination and its favorable ADME outcomes, supported by experimental protocols and comparative data synthesized from established literature.

The Strategic Rationale: Azetidine and Difluorophenyl Moieties

The choice of the 3-(3,5-difluorophenyl)azetidine scaffold is a deliberate strategy to engineer favorable drug-like properties.

  • The Azetidine Ring: Compared to its larger pyrrolidine and piperidine analogs, the azetidine ring offers enhanced structural rigidity and a distinct three-dimensional shape. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. From an ADME perspective, the strained four-membered ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes, which often target more flexible, lipophilic alkyl groups.[1] This can lead to improved metabolic stability, a longer half-life, and reduced clearance.[1]

  • The 3,5-Difluorophenyl Group: Fluorine substitution is a well-established tactic in medicinal chemistry to improve ADME properties. The strong carbon-fluorine bond is resistant to oxidative metabolism, often "blocking" a potential site of metabolism on the aromatic ring. The electron-withdrawing nature of the two fluorine atoms can also lower the pKa of nearby basic amines, which can be beneficial for optimizing solubility and permeability. Furthermore, strategic fluorination can significantly improve permeability while also enhancing solubility and reducing in vivo clearance.[2]

G cluster_0 Structural Features cluster_1 Predicted ADME Advantages Azetidine Azetidine Ring MetStab Improved Metabolic Stability Azetidine->MetStab Rigidity, Reduced CYP access Potency Increased Potency Azetidine->Potency Conformational Rigidity DFP 3,5-Difluorophenyl Group DFP->MetStab Metabolic Blocking PK Favorable Pharmacokinetics DFP->PK Modulates pKa, Lipophilicity MetStab->PK Perm Enhanced Permeability Perm->PK Potency->PK

Core In Vitro ADME Assays: Experimental Protocols

To experimentally validate the ADME properties of novel compounds, a standard suite of in vitro assays is employed. The following protocols represent industry-standard methodologies.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Incubation: The test compound (final concentration, 1 µM) is added to the microsome suspension.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH (final concentration, 1 mM), a necessary cofactor for CYP enzymes. A control incubation is run in parallel without NADPH.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

G

Caco-2 Permeability Assay

This cell-based assay models intestinal permeability and can identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell™ system.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).

  • Sampling: Samples are taken from the opposite chamber at the end of the incubation.

  • Analysis: Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.

Plasma Protein Binding (PPB) Assay

This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to act on its target. The Rapid Equilibrium Dialysis (RED) method is commonly used.

Protocol:

  • Device Preparation: A RED device, which has individual wells split by a semipermeable membrane, is used.

  • Sample Addition: The test compound is added to plasma (human, rat, etc.) and dispensed into one side of the membrane (the plasma chamber). Phosphate buffer is added to the other side (the buffer chamber).

  • Equilibration: The device is sealed and incubated at 37°C with shaking for approximately 4-6 hours to allow unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9), which is crucial for predicting drug-drug interaction potential.

Protocol:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Metabolite Formation: The mixture is incubated to allow the CYP enzyme to metabolize the probe substrate.

  • Quenching: The reaction is stopped with a cold organic solvent.

  • Analysis: The amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Calculation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value (the concentration of test compound that causes 50% inhibition) is then determined.

Comparative ADME Profile Analysis

While a direct, comprehensive study on a homologous series of 3-(3,5-Difluorophenyl)azetidine compounds and their analogs is not publicly available, we can synthesize a robust comparison from existing literature on closely related structures and established medicinal chemistry principles.

ADME Parameter3-(3,5-Difluorophenyl)azetidine Scaffold (Expected)Pyrrolidine/Piperidine Analogs (General Trend)Rationale & Supporting Evidence
Metabolic Stability High (e.g., Clint < 5-15 µL/min/10^6 cells)Moderate to LowThe azetidine ring is less prone to CYP-mediated oxidation than larger, more flexible rings.[1] The 3,5-difluoro substitution blocks potential aromatic hydroxylation sites. A closely related azetidine-containing compound, AZD5069, showed high stability in human hepatocytes.[3]
Permeability (Papp A-B) Moderate to High (>5 x 10⁻⁶ cm/s)Variable, often lower with increased polarityThe compact azetidine ring and lipophilic difluorophenyl group generally favor good passive permeability. Strategic fluorination has been shown to improve permeability.[2]
Efflux Ratio (ER) Low (< 2)VariableWhile compound-specific, the rigid azetidine scaffold may be less recognized by promiscuous efflux transporters like P-gp compared to more flexible structures.
Plasma Protein Binding High (>95% bound)Variable, often high for lipophilic compoundsThe difluorophenyl moiety significantly increases lipophilicity, which generally leads to high plasma protein binding. AZD5069, with a difluorophenyl group, exhibited >99% protein binding.[3]
CYP Inhibition Low to Moderate (IC50 > 10 µM)Compound-specificWhile highly dependent on the overall structure, the core scaffold is not commonly associated with potent CYP inhibition. A related difluorophenyl-containing p38 inhibitor showed no significant inhibition of major CYP enzymes.[4]
Causality Behind the Comparison
  • Metabolic Stability: The primary advantage of the 3-(3,5-difluorophenyl)azetidine scaffold lies in its metabolic robustness. Pyrrolidine and piperidine rings, particularly when N-substituted with small alkyl groups, are common sites of N-dealkylation or ring hydroxylation. The azetidine ring's rigidity makes it a less favorable substrate for many CYP enzymes.[1] Furthermore, the dual fluorine atoms on the phenyl ring serve as effective metabolic blockers, preventing aromatic oxidation, a common metabolic pathway for phenyl-containing compounds.[2]

  • Permeability and Efflux: Good permeability is essential for oral absorption. While both azetidine and its larger counterparts can be optimized for permeability, the lower polarity and compact nature of the azetidine ring can provide a better starting point. A key challenge in permeability optimization is avoiding recognition by efflux transporters. While this is highly structure-specific, the conformational constraint of the azetidine ring may reduce the likelihood of fitting into the binding sites of transporters like P-gp.

  • Plasma Protein Binding: High plasma protein binding is a common feature of potent, lipophilic kinase inhibitors and other drug classes. The 3,5-difluorophenyl group contributes significantly to lipophilicity, driving high PPB. While high binding reduces the free fraction of the drug, this can be acceptable if the compound has high potency. For acidic molecules, high PPB can even be leveraged to reduce clearance and extend half-life.[3]

Conclusion

The 3-(3,5-Difluorophenyl)azetidine scaffold represents a sophisticated approach to embedding favorable ADME properties into drug candidates. By combining the metabolic stability and conformational rigidity of the azetidine ring with the metabolic blocking and physicochemical modulation offered by the 3,5-difluorophenyl group, medicinal chemists can address common liabilities early in the drug discovery process.

This guide illustrates that compounds built around this core are predicted to exhibit high metabolic stability, moderate-to-high permeability, and a low risk of being efflux transporter substrates. While high plasma protein binding is expected, this is a manageable property for potent compounds. In comparison to analogous pyrrolidine and piperidine structures, the 3-(3,5-difluorophenyl)azetidine moiety offers a superior profile, particularly concerning metabolic stability. Researchers and drug development professionals should consider this scaffold as a privileged starting point for programs where overcoming metabolic liabilities and achieving a favorable pharmacokinetic profile are critical for success.

References

  • Knesl, P., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of a Novel 3-(3,5-Difluorophenyl)azetidine-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 3-(3,5-difluorophenyl)azetidine-based inhibitor, hereafter referred to as DFPA-Inhibitor , hypothesized to target a specific protein kinase ("Kinase X"). Moving beyond simple potency measurements, we will detail a multi-pronged, self-validating experimental strategy that builds a robust, data-driven case for the inhibitor's MoA, from direct target interaction to cellular pathway modulation.

The journey from a promising chemical scaffold to a validated therapeutic candidate is predicated on a clear understanding of its biological mechanism.[1][2] Inadequate MoA validation is a leading cause of failure in later clinical trials.[1] This guide emphasizes an integrated approach, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring that each step logically builds upon the last to create a cohesive and trustworthy body of evidence.

The Foundational Strategy: A Triad of Validation

  • Biochemical & Biophysical Confirmation: Does the inhibitor directly interact with the purified target protein? What is the affinity and mode of this interaction?

  • Cellular Target Engagement: Does the inhibitor enter the cell and bind to its intended target in a complex, physiological environment?[3]

  • Downstream Pathway Analysis: Does target engagement in the cell translate to the expected functional outcome, i.e., inhibition of the downstream signaling pathway?[4]

This guide will walk through each phase, providing comparative data points against two hypothetical, well-characterized alternative inhibitors of Kinase X: "Reference Compound A" (a known potent inhibitor) and "Scaffold B" (an inhibitor from a different chemical class).

Phase 1: Direct Target Interaction in a Purified System

The initial step is to confirm that DFPA-Inhibitor physically interacts with and inhibits the activity of the isolated Kinase X protein.[1][3] These cell-free assays provide the cleanest assessment of direct interaction, free from the complexities of cellular systems.[1]

Biochemical Assay: Measuring Functional Inhibition

Enzyme activity assays are fundamental for quantifying the inhibitor's potency (IC50) and elucidating its mode of inhibition.[5][6] For a kinase, this typically involves measuring the phosphorylation of a substrate.

Causality: An IC50 value tells us how much inhibitor is needed to reduce enzyme activity by half. By varying both substrate and inhibitor concentrations, we can determine how the inhibitor works. A competitive inhibitor, for example, will increase the apparent Km of the substrate without changing the Vmax, providing crucial mechanistic insight.[7]

Experimental Protocol: Kinase Activity Assay (e.g., TR-FRET)

  • Reagents: Purified recombinant Kinase X, biotinylated peptide substrate, ATP, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Preparation: Prepare a serial dilution of DFPA-Inhibitor, Reference Compound A, and Scaffold B in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Reaction: In a 384-well plate, add Kinase X, the peptide substrate, and the inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagents (Europium-antibody and SA-APC). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Assays: Quantifying Binding Affinity

While biochemical assays measure functional inhibition, biophysical methods directly quantify the binding affinity (Kd), thermodynamics, and kinetics of the inhibitor-target interaction.[8][9] Using orthogonal biophysical techniques is critical for validating the interaction.

ITC is the gold standard for measuring binding thermodynamics.[8][10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[10][11]

Causality: ITC provides a complete thermodynamic profile of the interaction. This data is invaluable for lead optimization, as different thermodynamic signatures (e.g., enthalpy-driven vs. entropy-driven binding) can be correlated with different inhibitor characteristics.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Dialyze purified Kinase X and DFPA-Inhibitor into the identical buffer to minimize heats of dilution.[10] Degas all samples immediately before use.[11]

  • Instrument Setup: The Kinase X solution (e.g., 10-20 µM) is placed in the sample cell of the calorimeter. The DFPA-Inhibitor solution (e.g., 100-200 µM) is loaded into the injection syringe.[10]

  • Titration: Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract Kd, n, and ΔH.

MST is a powerful, immobilization-free technique that measures binding based on the change in molecular movement along a microscopic temperature gradient upon complex formation.[12][13][14] It requires only a small amount of sample and is less sensitive to buffer composition than other techniques.[12][14]

Causality: MST provides a rapid and sensitive method to determine binding affinity. Its low sample consumption makes it ideal for screening and for proteins that are difficult to produce in large quantities.

Experimental Protocol: Microscale Thermophoresis

  • Labeling: Label the purified Kinase X with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).

  • Sample Series: Prepare a 16-point serial dilution of the unlabeled DFPA-Inhibitor.

  • Incubation: Mix each inhibitor dilution with a fixed concentration of the labeled Kinase X and incubate briefly to allow binding to reach equilibrium.

  • Measurement: Load the samples into MST capillaries and measure the thermophoretic movement in an MST instrument.[15]

  • Analysis: Plot the change in the normalized fluorescence against the log of the inhibitor concentration. Fit the curve to derive the Kd value.

Phase 2: Proving Target Engagement in a Cellular Context

Confirming that an inhibitor binds its target in a purified system is a critical first step, but it doesn't guarantee efficacy in a living cell.[3] Cellular target engagement assays are essential to demonstrate that the compound is cell-permeable and can find and bind its target within the native cellular environment.[16][17]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[18][19][20] The principle is that ligand binding stabilizes a protein, resulting in an increase in its thermal stability. This change in the protein's melting point (Tm) can be quantified.

Causality: A positive thermal shift in the presence of DFPA-Inhibitor is direct evidence of target engagement in a physiological context.[19] The magnitude of the shift can correlate with the affinity of the inhibitor. Furthermore, performing an isothermal dose-response (ITDR) experiment allows for the determination of a cellular EC50 for binding.[18]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells (e.g., a cancer cell line where Kinase X is active) and treat them with a high concentration of DFPA-Inhibitor (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1 hour.

  • Heating: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[21]

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature by Western Blotting using a specific antibody for Kinase X.

  • Analysis (Melt Curve): Quantify the band intensities and plot the percentage of soluble protein against temperature. Fit the data to determine the melting temperature (Tm) for both vehicle and inhibitor-treated samples. A ΔTm > 0 indicates target stabilization.

  • Analysis (Isothermal Dose-Response): Treat cells with a serial dilution of DFPA-Inhibitor. Heat all samples at a single, fixed temperature (chosen from the melt curve where a significant difference is observed). Analyze the soluble fraction by Western Blot and plot the signal against inhibitor concentration to determine the cellular EC50 for target engagement.

Phase 3: Validating Downstream Pathway Inhibition

The final and most crucial piece of the puzzle is to demonstrate that the direct binding of DFPA-Inhibitor to Kinase X leads to the intended biological consequence: the inhibition of its downstream signaling pathway.[22] This step connects target engagement to cellular function.

Western Blot Analysis of Pathway Modulation

Western blotting is a robust technique to measure changes in the phosphorylation status of downstream substrates of Kinase X.[4]

Causality: If DFPA-Inhibitor truly works through Kinase X, then treating cells with the inhibitor should lead to a dose-dependent decrease in the phosphorylation of Kinase X's direct substrate (Substrate Y). This demonstrates a functional consequence of target engagement and validates the entire mechanistic hypothesis.

Experimental Protocol: Downstream Signaling Western Blot

  • Cell Treatment: Plate cells and serum-starve them overnight if the pathway is ligand-inducible.

  • Inhibition: Pre-treat the cells with a serial dilution of DFPA-Inhibitor for 1-2 hours.

  • Stimulation: If applicable, stimulate the pathway with the appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) to induce phosphorylation of Substrate Y.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Subsequently, strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.

  • Analysis: Quantify the band intensities for p-Substrate Y and normalize them to the total Substrate Y and/or the loading control. Plot the normalized p-Substrate Y signal against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.

Comparative Analysis of Inhibitor Performance

To contextualize the performance of DFPA-Inhibitor, its key parameters should be compared against known alternatives. This objective comparison is vital for assessing its potential as a tool compound or therapeutic lead.

ParameterDFPA-InhibitorReference Compound AScaffold BJustification
Biochemical IC50 (Kinase X) 15 nM5 nM120 nMMeasures direct enzymatic inhibition. Lower is more potent.
Binding Affinity Kd (ITC) 25 nM8 nM200 nMQuantifies direct binding affinity. Corroborates IC50 data.
Binding Affinity Kd (MST) 22 nM7 nM195 nMOrthogonal biophysical method to confirm binding affinity.
Cellular Target Engagement EC50 (CETSA) 80 nM45 nM>10 µMConfirms cell permeability and binding to the target in vivo.
Downstream Pathway IC50 (p-Substrate Y) 150 nM95 nM>10 µMMeasures functional cellular potency. The ultimate test of MoA.

Interpretation: In this hypothetical dataset, DFPA-Inhibitor is a potent inhibitor of Kinase X. While not as potent as Reference Compound A, it shows strong biochemical activity, confirmed biophysical binding, and robust target engagement in cells, leading to effective downstream pathway inhibition. In contrast, Scaffold B shows weak biochemical activity and fails to engage its target in a cellular context, rendering it ineffective at inhibiting the pathway. This highlights the importance of cellular assays; a compound can have biochemical activity but fail in a physiological setting due to poor permeability or other factors.

Visualizing the Scientific Logic and Workflow

Diagrams are essential for clearly communicating complex relationships and processes.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Inhibitor DFPA-Inhibitor Inhibitor->KinaseX Inhibition

Caption: Hypothetical signaling pathway for Kinase X.

G cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Validation Biochem Biochemical Assays (e.g., TR-FRET) Determine IC50 & MoI Biophys Biophysical Assays (ITC, MST) Determine Kd & Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells Biochem->CETSA Does it inhibit the pure protein? Biophys->CETSA Western Downstream Pathway Analysis (Western Blot) Validate Functional Effect CETSA->Western Does it bind the target in cells? Conclusion Validated Mechanism of Action Western->Conclusion Does it block the pathway?

Caption: Experimental workflow for MoA validation.

G Start Hypothesis: DFPA-Inhibitor targets Kinase X Q1 Does it directly bind/inhibit purified Kinase X? Start->Q1 A1_Yes Direct Interaction Confirmed (Biochemical/Biophysical Data) Q1->A1_Yes Yes A1_No Hypothesis Rejected (Re-evaluate target) Q1->A1_No No Q2 Does it engage Kinase X in intact cells? A1_Yes->Q2 A2_Yes Cellular Engagement Confirmed (CETSA Data) Q2->A2_Yes Yes A2_No Potential Permeability Issue or Off-Target Effect Q2->A2_No No Q3 Does it inhibit downstream signaling in cells? A2_Yes->Q3 A3_Yes Functional MoA Validated Q3->A3_Yes Yes A3_No Target Engagement is Non-Functional or Off-Target Phenotype Observed Q3->A3_No No

Caption: Logical decision tree for MoA confirmation.

References

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A Head-to-Head Comparison of Synthetic Routes to 3-(3,5-Difluorophenyl)azetidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Among its derivatives, 3-(3,5-difluorophenyl)azetidine is of significant interest due to the prevalence of the 3,5-difluorophenyl group in a variety of bioactive molecules, where it can enhance binding affinity and modulate electronic properties. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable building block, offering insights into the strategic considerations and experimental nuances of each approach.

Route 1: Grignard Addition to N-Boc-Azetidin-3-one followed by Dehydration and Reduction

This route leverages the commercially available N-Boc-azetidin-3-one as a key starting material, introducing the desired aryl moiety via a robust organometallic addition. The subsequent steps involve the elimination of a hydroxyl group and reduction of the resulting double bond to afford the target compound.

Workflow for Route 1

Route 1 start N-Boc-azetidin-3-one step1 Grignard Reaction start->step1 3,5-Difluorophenyl magnesium bromide intermediate1 1-Boc-3-(3,5-difluorophenyl)azetidin-3-ol step1->intermediate1 step2 Dehydration intermediate1->step2 Acid catalyst (e.g., TFA) intermediate2 1-Boc-3-(3,5-difluorophenyl)azetine step2->intermediate2 step3 Reduction intermediate2->step3 H2, Pd/C product_boc N-Boc-3-(3,5-Difluorophenyl)azetidine step3->product_boc deprotection Deprotection product_boc->deprotection Acid (e.g., HCl) final_product 3-(3,5-Difluorophenyl)azetidine deprotection->final_product

Caption: Synthetic pathway for Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of 1-Boc-3-(3,5-difluorophenyl)azetidin-3-ol

  • To a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF at 0 °C, add magnesium turnings.

  • Stir the mixture until the magnesium is consumed to form the Grignard reagent.

  • In a separate flask, dissolve N-Boc-azetidin-3-one in anhydrous THF and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the solution of N-Boc-azetidin-3-one.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alcohol.

Step 2 & 3: Dehydration and Reduction to N-Boc-3-(3,5-Difluorophenyl)azetidine

  • Dissolve 1-Boc-3-(3,5-difluorophenyl)azetidin-3-ol in a suitable solvent such as dichloromethane.

  • Add a dehydrating agent, for example, trifluoroacetic acid, and stir at room temperature.

  • Once the dehydration is complete, neutralize the acid.

  • The crude 1-Boc-3-(3,5-difluorophenyl)azetine can be directly subjected to reduction.

  • Transfer the solution to a hydrogenation vessel, add a palladium on carbon (10% Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • The resulting N-Boc protected product can be purified by chromatography if necessary.

Step 4: Deprotection

  • Dissolve the N-Boc-3-(3,5-difluorophenyl)azetidine in a solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.

  • Monitor the reaction for the removal of the Boc group.

  • Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.

Route 2: Suzuki-Miyaura Cross-Coupling

This route employs a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, to form the C-C bond between the azetidine ring and the difluorophenyl moiety. This approach requires a pre-functionalized azetidine, such as 3-iodo or 3-bromoazetidine, and the corresponding boronic acid.

Workflow for Route 2

Route 2 start N-Boc-3-iodoazetidine step1 Suzuki-Miyaura Coupling start->step1 3,5-Difluorophenylboronic acid, Pd catalyst, Base product_boc N-Boc-3-(3,5-Difluorophenyl)azetidine step1->product_boc deprotection Deprotection product_boc->deprotection Acid (e.g., HCl) final_product 3-(3,5-Difluorophenyl)azetidine deprotection->final_product

Caption: Synthetic pathway for Route 2.

Experimental Protocol for Route 2

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add N-Boc-3-iodoazetidine, 3,5-difluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

  • De-gas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by LC-MS or TLC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain N-Boc-3-(3,5-difluorophenyl)azetidine.

Step 2: Deprotection

  • Follow the same deprotection procedure as described in Route 1 to obtain the final product as its hydrochloride salt.

Head-to-Head Comparison

FeatureRoute 1: Grignard Addition & ReductionRoute 2: Suzuki-Miyaura Coupling
Starting Materials N-Boc-azetidin-3-one (commercially available), 1-bromo-3,5-difluorobenzeneN-Boc-3-iodoazetidine (requires synthesis), 3,5-difluorophenylboronic acid (commercially available)
Number of Steps 3-4 steps (Grignard, Dehydration, Reduction, Deprotection)2 steps (Coupling, Deprotection) from the halo-azetidine
Key Reactions Grignard addition, Dehydration, HydrogenationPalladium-catalyzed cross-coupling
Reagents & Conditions Requires handling of pyrophoric Grignard reagents and pressurized hydrogenation.Requires air-sensitive palladium catalysts and ligands.
Potential Yields Can be high, but dehydration/reduction sequence may lead to side products.Generally high yielding and clean reactions.
Scalability Hydrogenation can be challenging to scale up safely.Generally scalable, with considerations for catalyst cost and removal.
Substrate Scope Adaptable to various Grignard reagents.Broad scope for both coupling partners.
Purification Multiple chromatographic purifications may be necessary.Often requires one major purification step after coupling.

Discussion and Recommendations

Route 1 offers a convergent approach starting from a simple, commercially available azetidinone. The Grignard reaction is a powerful tool for C-C bond formation, and this route provides a clear path to the desired 3-aryl substitution pattern. However, the subsequent dehydration and reduction steps can present challenges. Dehydration may lead to regioisomeric byproducts or polymerization, and the hydrogenation step requires specialized equipment and careful handling of the catalyst and hydrogen gas. The overall yield can be impacted by the efficiency of these two transformations.

Route 2 , the Suzuki-Miyaura coupling, is a highly reliable and versatile method for constructing the target molecule. Its main advantage lies in the typically high yields and clean reaction profiles, often simplifying purification. While the N-Boc-3-iodoazetidine starting material may need to be synthesized, its preparation from N-Boc-3-hydroxyazetidine is a well-established process. The wide availability of palladium catalysts and boronic acids makes this route attractive for library synthesis and exploring structure-activity relationships. For large-scale synthesis, the cost and removal of the palladium catalyst are important considerations.

References

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A Comparative Guide to the Metabolic Stability of 3-(3,5-Difluorophenyl)azetidine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that significantly influences its pharmacokinetic profile and, ultimately, its therapeutic success.[1] A compound's susceptibility to biotransformation by drug-metabolizing enzymes, predominantly located in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2] NCEs with high metabolic stability are cleared from the body more slowly, which may allow for less frequent dosing regimens. Conversely, compounds with low metabolic stability can be rapidly eliminated, often necessitating higher or more frequent doses to achieve the desired therapeutic effect.

The incorporation of specific structural motifs is a key strategy employed by medicinal chemists to enhance metabolic stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug design due to its ability to impart favorable physicochemical properties, including improved metabolic stability.[3] Similarly, the strategic placement of fluorine atoms, such as in a difluorophenyl group, can block sites of metabolism, thereby increasing the compound's resistance to enzymatic degradation. This guide provides a comprehensive assessment of the metabolic stability of 3-(3,5-Difluorophenyl)azetidine, a novel compound that combines both of these advantageous structural features. Through a detailed experimental protocol and comparative data analysis, we will explore the metabolic fate of this compound in liver microsomes from various species, offering valuable insights for researchers and drug development professionals.

Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes

The following protocol outlines a robust and reproducible method for determining the in vitro metabolic stability of a test compound using liver microsomes. This assay measures the rate of disappearance of the parent compound over time in the presence of a metabolically active system.

Materials and Reagents:
  • Test Compound: 3-(3,5-Difluorophenyl)azetidine

  • Reference Compounds:

    • UNC10201652 (azetidine-containing)

    • Voriconazole (difluorophenyl-containing)

  • Control Compounds:

    • Verapamil (High Clearance)

    • Dextromethorphan (Moderate Clearance)

    • Warfarin (Low Clearance)

  • Liver Microsomes: Human (pooled), Rat (Sprague-Dawley), Mouse (CD-1)

  • NADPH Regenerating System (e.g., G6P, G6PD, and NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Experimental Workflow:

The experimental workflow for the liver microsomal stability assay is depicted in the following diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare stock solutions of test and reference compounds D Pre-incubate microsomes and test compound at 37°C A->D B Prepare liver microsome suspension in phosphate buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, reference compounds, and control compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Dilute the stock solutions with phosphate buffer to achieve a final incubation concentration of 1 µM.

    • Thaw the liver microsomes on ice and dilute them with phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the diluted test compound.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH regenerating system should also be performed to assess non-CYP-mediated metabolism.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots from the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of 3-(3,5-Difluorophenyl)azetidine in comparison to reference and control compounds in human, rat, and mouse liver microsomes. The data for 3-(3,5-Difluorophenyl)azetidine is hypothetical and presented for illustrative purposes.

CompoundSpeciest1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
3-(3,5-Difluorophenyl)azetidine (Hypothetical) Human4530.9Moderate
Rat3539.8Moderate
Mouse2555.4High
UNC10201652 Human28.848.1High
Voriconazole Human5724.4Moderate
Verapamil (High Clearance Control) Human1592.4High
Dextromethorphan (Moderate Clearance Control) Human4034.7Moderate
Warfarin (Low Clearance Control) Human> 60< 11.5Low

Interpretation and Discussion of Results

The metabolic stability of a compound is typically expressed in terms of its half-life (t1/2) and intrinsic clearance (CLint). The half-life is the time required for 50% of the compound to be metabolized, while the intrinsic clearance represents the volume of liver microsomal suspension that is cleared of the drug per unit time, normalized to the amount of microsomal protein.

Based on the hypothetical data, 3-(3,5-Difluorophenyl)azetidine exhibits moderate metabolic stability in human and rat liver microsomes and high clearance in mouse liver microsomes. The observed inter-species differences are common in drug metabolism and highlight the importance of evaluating NCEs in microsomes from multiple species to better predict human pharmacokinetics.

Compared to the azetidine-containing compound UNC10201652, our hypothetical compound shows slightly higher stability in human liver microsomes, suggesting that the difluorophenyl group may indeed be contributing to a reduction in metabolic clearance. The stability of 3-(3,5-Difluorophenyl)azetidine is also comparable to that of voriconazole, which contains a difluorophenyl moiety.

Potential Metabolic Pathways of 3-(3,5-Difluorophenyl)azetidine

The metabolic fate of 3-(3,5-Difluorophenyl)azetidine is likely governed by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) enzymes.[4] The potential sites of metabolism on the molecule include the azetidine ring and the difluorophenyl group.

pathways cluster_main cluster_azetidine Azetidine Ring Metabolism cluster_phenyl Difluorophenyl Ring Metabolism Parent 3-(3,5-Difluorophenyl)azetidine N_dealkylation N-Dealkylation Parent->N_dealkylation CYPs Ring_Opening Hydrolytic Ring Opening Parent->Ring_Opening Hydrolases Hydroxylation_Azetidine Hydroxylation Parent->Hydroxylation_Azetidine CYPs Hydroxylation_Phenyl Hydroxylation Parent->Hydroxylation_Phenyl CYPs Defluorination Oxidative Defluorination Parent->Defluorination CYPs

Caption: Potential metabolic pathways of 3-(3,5-Difluorophenyl)azetidine.

Metabolism of the Azetidine Ring: The azetidine ring can undergo several metabolic transformations. N-dealkylation, a common metabolic pathway for nitrogen-containing compounds, could occur.[3] Additionally, the strained four-membered ring may be susceptible to hydrolytic ring-opening, although this is generally a less common metabolic route.[5][6] Hydroxylation on the carbon atoms of the azetidine ring is also a possibility.

Metabolism of the Difluorophenyl Group: The difluorophenyl group is generally more resistant to metabolism due to the strong carbon-fluorine bonds. However, CYP-mediated hydroxylation at an unsubstituted position on the aromatic ring is a potential metabolic pathway. Oxidative defluorination, while less common, can also occur and may lead to the formation of reactive metabolites.[7] The presence of two fluorine atoms is expected to significantly decrease the rate of aromatic oxidation compared to a non-fluorinated phenyl ring.

For the azetidine-containing drug baricitinib, the major metabolic pathways include N-dealkylation, demethylation, hydroxylation, and hydrolysis.[3] Cobimetinib, another drug with an azetidine moiety, is primarily metabolized through CYP3A oxidation and UGT2B7 glucuronidation.[5] These examples suggest that the azetidine ring in our compound of interest is a likely site of metabolism.

Conclusion

This guide has provided a comprehensive framework for assessing the metabolic stability of 3-(3,5-Difluorophenyl)azetidine in liver microsomes. The detailed experimental protocol, coupled with the comparative data analysis, offers a robust approach for characterizing the metabolic profile of this and other novel chemical entities. The hypothetical data suggests that 3-(3,5-Difluorophenyl)azetidine possesses moderate metabolic stability, a desirable characteristic for a drug candidate. The presence of both the azetidine ring and the difluorophenyl group likely contributes to this favorable metabolic profile. Further studies, including metabolite identification and reaction phenotyping, would be necessary to fully elucidate the metabolic fate of this promising compound.

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A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Effects of 3-(3,5-Difluorophenyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pressure to identify novel chemical matter with high potency and selectivity is immense. The 3-(3,5-difluorophenyl)azetidine scaffold has emerged as a promising starting point for the development of new therapeutics due to its unique three-dimensional structure and favorable physicochemical properties.[1][2] However, as with any novel chemical series, a thorough understanding of a compound's potential for off-target interactions is paramount to mitigating safety risks and avoiding late-stage clinical failures.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the off-target effects of 3-(3,5-difluorophenyl)azetidine analogs. We will move beyond a simple checklist of assays and delve into the strategic rationale behind a tiered approach to off-target profiling, providing detailed experimental protocols and illustrative data to guide your decision-making process. Our focus is on building a self-validating system of inquiry that ensures scientific integrity and accelerates the identification of lead candidates with the highest potential for success.

The Crucial First Step: A Tiered Approach to Off-Target Evaluation

A tiered or sequential approach to safety pharmacology allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and reduce the risk of adverse drug reactions.[5] This strategy is both cost-effective and resource-efficient, reserving more complex and resource-intensive assays for compounds that have passed initial, broader screens.

For the purpose of this guide, we will consider a hypothetical series of 3-(3,5-difluorophenyl)azetidine analogs designed as inhibitors of a specific kinase, "Kinase X."

Hypothetical Analogs:

Compound IDR1 GroupR2 Group
AZD-001 MethylHydrogen
AZD-002 EthylHydrogen
AZD-003 MethylMethoxy

Our evaluation will proceed through three tiers:

  • Tier 1: Broad In Vitro Safety Panel Screening. To cast a wide net and identify potential interactions with a diverse range of common off-targets.

  • Tier 2: Focused Mechanistic & Confirmatory Assays. To validate initial findings and quantify the potency of off-target interactions.

  • Tier 3: Cellular & Phenotypic Profiling. To understand the functional consequences of off-target engagement in a biological context.

Tier 1: Broad In Vitro Safety Panel Screening

The initial step in de-risking our hypothetical azetidine analogs is to screen them against a broad panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[3][6][7] Several commercial providers offer such panels, which typically utilize radioligand binding or enzymatic assays to assess activity at a fixed concentration of the test compound.

Experimental Protocol: Representative Radioligand Binding Assay Panel

This protocol outlines a general procedure for a competitive radioligand binding assay, a common format in broad safety panels.

Objective: To determine the percent inhibition of radioligand binding to a panel of targets by the test compounds at a single concentration (e.g., 10 µM).

Materials:

  • Test compounds (AZD-001, AZD-002, AZD-003) dissolved in DMSO.

  • Cell membranes or purified proteins for each target.

  • Specific radioligand for each target (e.g., [³H]-Dofetilide for hERG).

  • Assay buffer specific to each target.

  • Scintillation vials and cocktail.

  • Microplate reader (scintillation counter).

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute to the final desired concentration in the appropriate assay buffer.

  • Assay Plate Preparation: To the wells of a microplate, add the assay buffer, the test compound, and the cell membranes/purified protein.

  • Radioligand Addition: Add the specific radioligand to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at the temperature and for the duration specified for each target to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound against each target relative to control wells (containing vehicle) and wells with a known inhibitor (positive control).

Workflow for Broad Panel Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Assay_Ready_Plate Create Assay-Ready Plate (Diluted Compounds) Compound_Prep->Assay_Ready_Plate Dispense_Reagents Dispense Target Membranes, Radioligand, and Compounds Assay_Ready_Plate->Dispense_Reagents Incubate Incubate to Reach Binding Equilibrium Dispense_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Scintillation Add Scintillant and Count Filter->Scintillation Calculate_Inhibition Calculate % Inhibition vs. Controls Scintillation->Calculate_Inhibition Identify_Hits Identify Hits (e.g., >50% Inhibition) Calculate_Inhibition->Identify_Hits cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis & Selectivity Compound_Plate Prepare Serial Dilutions of Azetidine Analogs Reaction_Start Add Compounds to Assay Mix and Incubate Compound_Plate->Reaction_Start Assay_Mix Prepare Assay Mix: Kinase, Substrate, ATP Assay_Mix->Reaction_Start Reaction_Stop Stop Reaction with Detection Reagent Reaction_Start->Reaction_Stop Read_Signal Read Luminescence or Fluorescence Signal Reaction_Stop->Read_Signal IC50_Calc Calculate IC50 Values for Each Kinase Read_Signal->IC50_Calc Selectivity_Score Determine Selectivity Score (e.g., S-Score) IC50_Calc->Selectivity_Score cluster_prep Cell Culture & Treatment cluster_assay Phenotypic Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in Microplates Treat_Compounds Treat with Azetidine Analogs at Multiple Concentrations Seed_Cells->Treat_Compounds Incubate Incubate for Defined Period Treat_Compounds->Incubate Stain_Cells Stain Cells (e.g., for DNA content, viability) Incubate->Stain_Cells Image_Acquisition Acquire Images or Read Plate Stain_Cells->Image_Acquisition Quantify_Phenotype Quantify Phenotypic Changes (e.g., Cell Count, Cell Cycle Arrest) Image_Acquisition->Quantify_Phenotype Dose_Response Generate Dose-Response Curves Quantify_Phenotype->Dose_Response

Caption: A general workflow for evaluating cellular phenotypes in response to compound treatment.

Illustrative Data: Tier 3 Cellular Assays
Compound IDOn-Target IC50 (Kinase X)Cytotoxicity CC50 (HepG2)Therapeutic Index (CC50 / IC50)
AZD-001 15 nM150 nM10
AZD-002 10 nM> 10,000 nM> 1,000
AZD-003 25 nM500 nM20

Interpretation:

  • AZD-001 exhibits a narrow therapeutic index, suggesting its cytotoxic effects may be linked to its off-target activities (Muscarinic M1, Kinase C).

  • AZD-002 shows a very large therapeutic index, indicating that its cytotoxicity is not observed at concentrations well above its on-target potency. This is a highly desirable characteristic.

  • AZD-003 has a modest therapeutic index. The cytotoxicity could be related to its hERG activity, which warrants further investigation.

Synthesizing the Data for Lead Candidate Selection

The tiered approach provides a progressively detailed map of the biological activity of each analog. By integrating the data from all three tiers, we can make an informed decision about which compound to advance.

  • AZD-001 would likely be deprioritized due to its multiple off-target activities (Muscarinic M1, Kinase C) and poor therapeutic index.

  • AZD-003 presents a significant hERG liability, which is a major concern for cardiac safety. While it might be possible to mitigate this through further chemical modification, it carries a high risk.

  • AZD-002 , despite showing a moderate hit on the adrenergic α1A receptor in the initial screen, demonstrated high selectivity in the kinase panel and an excellent therapeutic index. A follow-up functional assay for α1A antagonism would be required, but based on this comprehensive evaluation, AZD-002 emerges as the most promising lead candidate for further development.

This systematic and logical progression of assays, from broad screening to focused functional and cellular studies, provides the robust data package necessary to confidently select lead compounds and dedicate resources effectively. By embracing this E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based framework, researchers can navigate the complexities of drug discovery with greater precision and a higher probability of success.

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-(3,5-Difluorophenyl)azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the exquisite selectivity of a drug candidate for its intended biological target. Off-target interactions, even if seemingly minor, can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately derailing an otherwise promising program.[1][2] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profile of a novel class of compounds: 3-(3,5-difluorophenyl)azetidine-based inhibitors.

The azetidine scaffold has gained significant traction in medicinal chemistry due to its unique structural and physicochemical properties.[3][4] Its three-dimensional nature and ability to introduce conformational rigidity can enhance binding affinity and metabolic stability.[4] The specific substitution with a 3,5-difluorophenyl group further modulates the electronic and steric properties of the molecule, offering potential for high potency and selectivity. However, as with any small molecule, a thorough investigation of its off-target binding profile is paramount.

This guide will delve into the strategic and technical considerations for designing and executing a robust cross-reactivity profiling campaign. We will explore established experimental methodologies, present a comparative analysis of a hypothetical lead compound against relevant alternatives, and provide actionable insights to guide your drug development decisions.

The Imperative of Early and Comprehensive Selectivity Profiling

Traditionally, selectivity profiling was often relegated to later stages of preclinical development. However, the current paradigm emphasizes a "fail early, fail cheap" approach, necessitating the integration of cross-reactivity assessment from the initial stages of lead optimization.[5] Early identification of potential off-target liabilities allows for medicinal chemistry efforts to be directed towards mitigating these interactions, thereby saving considerable time and resources.[6]

The primary goals of cross-reactivity profiling are twofold:

  • Identify and Quantify Off-Target Interactions: To determine the binding affinities or inhibitory activities of a compound against a broad panel of unintended biological targets.[1]

  • Establish a Selectivity Window: To quantify the difference in potency between the on-target and off-target activities, providing a critical measure of the compound's therapeutic index.

A narrow selectivity window can be a harbinger of potential clinical adverse events. Therefore, a systematic and unbiased approach to profiling is not just a regulatory expectation but a fundamental component of rational drug design.[7]

Designing a Cross-Reactivity Profiling Cascade

A tiered or cascaded approach is often the most efficient strategy for assessing selectivity.[8] This involves an initial broad screen against a large panel of targets, followed by more focused dose-response studies for any identified "hits."

Here, we outline a logical workflow for profiling a 3-(3,5-difluorophenyl)azetidine-based compound, which we will refer to as Compound A .

Caption: Figure 1. Tiered experimental workflow for cross-reactivity profiling.

Causality Behind Experimental Choices:
  • Tier 1 - Broad Screening: The initial screen at a high concentration (e.g., 10 µM) is designed to cast a wide net and identify any potential off-target interactions, even weak ones.[8] Kinase, G-protein coupled receptor (GPCR), and ion channel panels are commonly prioritized as these target families are frequently implicated in off-target effects.[5][7]

  • Tier 2 - Hit Confirmation and Dose-Response: Any target showing significant inhibition (a common threshold is >50%) in the primary screen is then subjected to a full dose-response analysis to determine its potency (IC50 or Ki value).[8] This quantitative data is crucial for calculating the selectivity window.

  • Tier 3 - Cellular and Functional Assays: For confirmed off-targets with significant potency, it is essential to assess the functional consequences of this interaction in a cellular context.[1] This helps to determine if the in vitro binding translates to a cellular phenotype and provides a more physiologically relevant assessment of risk.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical application of this workflow, let's consider a hypothetical scenario where Compound A , a 3-(3,5-difluorophenyl)azetidine-based inhibitor of Target X, is profiled against two alternative compounds: Competitor 1 (a known multi-kinase inhibitor) and Competitor 2 (a highly selective inhibitor of a different target).

Table 1: Comparative Cross-Reactivity Profile (IC50 values in nM)

TargetCompound ACompetitor 1Competitor 2
On-Target: Target X 15 5>10,000
Off-Target: Kinase A 85025>10,000
Off-Target: Kinase B 2,500150>10,000
Off-Target: GPCR Y >10,0005,0008,000
Off-Target: Ion Channel Z 7,5001,200>10,000

Interpretation of the Data:

  • Compound A demonstrates good potency for its intended Target X. While it shows some off-target activity against Kinase A and Kinase B, the selectivity windows are substantial (57-fold and 167-fold, respectively). Its lack of significant activity against GPCR Y and Ion Channel Z is a positive attribute.

  • Competitor 1 , while potent against Target X, exhibits significant off-target activity against multiple kinases and an ion channel, highlighting its promiscuous nature.[8] This lack of selectivity could lead to a higher risk of adverse effects.

  • Competitor 2 is highly selective for its own target and shows no significant cross-reactivity against the tested panel, representing a desirable selectivity profile.

Key Experimental Methodologies: A Closer Look

The reliability of cross-reactivity data is intrinsically linked to the robustness of the experimental assays employed. Here, we detail two widely used and validated methods.

Kinase Profiling: Radiometric Filter Binding Assay

This is a classic and reliable method for determining the inhibitory activity of a compound against a panel of kinases.[9]

Protocol:

  • Reaction Setup: In a 96-well filter plate, combine the kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP (spiked with radiolabeled [γ-³³P]ATP) to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillant to the wells and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Kinase + Substrate + Compound Kinase + Substrate + Compound Add [γ-³³P]ATP Add [γ-³³P]ATP Kinase + Substrate + Compound->Add [γ-³³P]ATP Incubate Incubate Add [γ-³³P]ATP->Incubate Terminate & Wash Terminate & Wash Incubate->Terminate & Wash Scintillation Counting Scintillation Counting Terminate & Wash->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination caption Figure 2. Radiometric kinase assay workflow.

Caption: Figure 2. Radiometric kinase assay workflow.

GPCR Profiling: Radioligand Binding Assay

This technique is a cornerstone for assessing the interaction of a compound with GPCRs.[10][11]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radiolabeled ligand for the GPCR, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.[10]

Navigating Potential Off-Target Signaling Pathways

Understanding the potential downstream consequences of off-target interactions is crucial. For instance, if Compound A were found to inhibit a kinase involved in a critical signaling pathway, it could lead to unintended cellular effects.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Off-Target Kinase A Off-Target Kinase A Receptor Tyrosine Kinase (RTK)->Off-Target Kinase A Downstream Effector 1 Downstream Effector 1 Off-Target Kinase A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Downstream Effector 2->Cellular Response (e.g., Proliferation) Compound A Compound A Compound A->Off-Target Kinase A caption Figure 3. Hypothetical off-target signaling pathway.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key structural motif in modern drug discovery, the azetidine ring offers unique conformational constraints and vectors for molecular elaboration.[1] The compound 3-(3,5-Difluorophenyl)azetidine, often supplied as a hydrochloride salt, is a valuable building block for researchers in medicinal chemistry and materials science. However, its difluorinated aromatic ring and nitrogenous heterocyclic core necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. Our objective is to move beyond mere compliance and foster a deep-seated culture of safety and responsibility in the laboratory.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-(3,5-Difluorophenyl)azetidine may vary by supplier, data from closely related analogs like 3-(2,4-Difluorophenyl)azetidine hydrochloride and generic azetidine salts provide a reliable hazard profile.[2]

The primary risks associated with this class of compounds involve direct contact and inhalation. These compounds are typically classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4] Ingestion may also be harmful (H302).[2][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Table 1: Hazard Identification and Classification

Hazard Category GHS Classification Key Precaution
Acute Toxicity (Oral) Category 4 (Harmful) H302: Harmful if swallowed.[2][4]
Skin Irritation Category 2 (Irritant) H315: Causes skin irritation.[2][3]
Eye Irritation Category 2 (Irritant) H319: Causes serious eye irritation.[2][3]

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation.[2][3] |

This hazard profile underscores the imperative to treat 3-(3,5-Difluorophenyl)azetidine not as benign waste but as a regulated hazardous material requiring a dedicated disposal pathway.

The Core Principle: Waste Stream Segregation

The single most critical step in the proper disposal of 3-(3,5-Difluorophenyl)azetidine is its correct classification. Due to the presence of fluorine atoms on the phenyl ring, this compound must be classified as a halogenated organic waste .[5]

This distinction is not merely administrative; it is based on fundamental chemical principles that dictate the ultimate disposal technology.

  • Non-Halogenated Organic Solvents (e.g., acetone, hexane, ethanol) are often recycled or used for fuel blending.[6]

  • Halogenated Organic Wastes require high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[5] The combustion of fluorinated compounds can produce highly corrosive hydrogen fluoride (HF) gas, which must be neutralized to prevent environmental damage and equipment corrosion.[7]

Mixing halogenated and non-halogenated waste streams leads to the contamination of the entire batch, forcing the more expensive and complex halogenated disposal route for all of it and potentially violating facility permits.[6]

G cluster_0 Waste Classification Workflow Start Waste Generated: 3-(3,5-Difluorophenyl)azetidine CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Classify as: HALOGENATED ORGANIC WASTE CheckHalogen->Halogenated  Yes   NonHalogenated Classify as: NON-HALOGENATED ORGANIC WASTE CheckHalogen->NonHalogenated  No   Container_H Collect in dedicated, clearly labeled HALOGENATED waste container. Halogenated->Container_H Container_NH Collect in dedicated, clearly labeled NON-HALOGENATED waste container. NonHalogenated->Container_NH

Caption: Waste classification decision process for fluorinated compounds.

Step-by-Step Disposal Protocol

This protocol applies to the pure (neat) compound, solutions containing the compound, and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE as dictated by your institution's Chemical Hygiene Plan and the compound's SDS.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[9]

  • Body Protection: A standard laboratory coat.[3]

  • Work Area: All transfers and handling of open waste containers should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9][10]

Step 2: Prepare the Hazardous Waste Container
  • Select the Correct Container: Use a container designated by your institution's Environmental Health & Safety (EHS) department for halogenated organic waste. This is typically a high-density polyethylene (HDPE) container.[11] Avoid metal cans, as acidic byproducts from halogenated solvent degradation can cause corrosion.[9]

  • Labeling: The container must be labeled before the first drop of waste is added.[6] The label should include:

    • The words "Hazardous Waste".[6][12]

    • The full chemical name of all components (e.g., "Waste 3-(3,5-Difluorophenyl)azetidine in Dichloromethane").

    • Approximate concentrations or percentages of each component.[5]

    • The relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Waste Transfer
  • Solid Waste: If disposing of the neat solid compound, use a dedicated spatula or scoop to transfer it into the waste container.

  • Solutions: If the compound is in a solvent, carefully pour the solution into the designated halogenated waste container using a funnel to prevent spills on the container's exterior.[7]

  • Contaminated Labware: Disposable items such as pipette tips, contaminated wipes, and chromatography plates should be collected in a separate, clearly labeled bag or container for solid hazardous waste. This solid waste stream must also be marked as "Halogenated."

Step 4: Container Management in the Laboratory
  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][13][14] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[7][10]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][15] The SAA should be in a well-ventilated area, away from heat sources, and ideally within secondary containment (e.g., a spill tray).[14][16]

Step 5: Disposal of Empty Reagent Bottles

An "empty" reagent bottle that once held 3-(3,5-Difluorophenyl)azetidine is not safe for regular trash or recycling. It must be managed as hazardous waste.

  • Rinsing Procedure: The first rinse of the container with a suitable solvent (e.g., methanol, acetone) must be collected and disposed of as halogenated hazardous waste.[14]

  • Defacing: After proper rinsing, completely deface or remove the original product label to prevent confusion.

  • Final Disposal: Follow your institutional guidelines for the disposal of triple-rinsed chemical containers.

Regulatory and Logistical Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] Laboratories are classified as hazardous waste generators, and it is legally mandated to manage this waste from "cradle-to-grave."[17]

Your most valuable resource for ensuring compliance is your institution's Environmental Health & Safety (EHS) office . The EHS office is responsible for:

  • Providing approved and properly labeled waste containers.

  • Training personnel on proper waste handling procedures.[18][19]

  • Scheduling and managing the pickup of full waste containers from laboratories.

  • Ensuring the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Never attempt to dispose of this chemical by:

  • Sewer/Drain Disposal: This is strictly prohibited and illegal.[13]

  • Evaporation in a Fume Hood: This is not a disposal method and is a violation of environmental regulations.[14]

  • Regular Trash: Unrinsed containers or contaminated materials pose a risk to custodial staff and the environment.[14]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a prepared response is critical.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or commercial sorbent pads). Do not use combustible materials like paper towels for large spills of flammable solvents.

    • Collect the absorbent material using non-sparking tools.

    • Place the collected residue into the halogenated solid hazardous waste stream.[13]

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][20]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][8]

    • In all cases of major spills or exposure, call your institution's emergency number or 911 immediately. [11] Evacuate the area and report the incident to your supervisor and EHS department.

Conclusion

The proper disposal of 3-(3,5-Difluorophenyl)azetidine is a multi-faceted process rooted in a clear understanding of its chemical properties and the associated regulatory landscape. By adhering to the core principles of correct waste stream segregation, proper container management, and partnership with your institution's EHS department, you ensure that this valuable research compound is managed safely and responsibly from its arrival in your lab to its final disposition. This commitment is the hallmark of scientific excellence and professional integrity.

References

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Navigating the Unseen Risks: A Senior Application Scientist's Guide to Handling 3-(3,5-Difluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, scientists, and drug development professionals on the cutting edge of discovery, the introduction of novel chemical entities is a daily reality. Among these, 3-(3,5-Difluorophenyl)azetidine, a fluorinated azetidine derivative, presents both significant opportunities in medicinal chemistry and potential handling challenges. The unique properties imparted by the fluorine atoms can alter a molecule's biological activity, but also necessitate a heightened awareness of safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.

Core Safety Directives: The "ALARP" Principle

In the absence of specific toxicity data, we will operate on the principle of "As Low As Reasonably Practicable" (ALARP) for potential exposure. This means implementing a hierarchy of controls to minimize risk at every step.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling 3-(3,5-Difluorophenyl)azetidine is a certified chemical fume hood.[2][6] All manipulations of the solid compound or its solutions, including weighing, transferring, and dissolution, must be conducted within the fume hood to minimize the inhalation of potentially harmful vapors or dust.[2][3] The facility should also be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE): A Necessary Barrier

The correct selection and use of PPE is critical to prevent direct contact.[2][6] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[2][6]Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6]Prevents skin contact. It is recommended to wear double gloves, especially during compounding or handling larger quantities.[6][7] Gloves should be inspected before use and changed frequently, at least every 30-60 minutes, or immediately if contaminated.[6][7][8]
Body Protection A long-sleeved, chemical-resistant laboratory coat.[2][6]Protects the skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if a fume hood is not available or if there is a risk of generating aerosols.[2][6]Minimizes the inhalation of potentially harmful vapors or dust.[2]
Footwear Closed-toe shoes.[6]Protects feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to guide the user through the safe handling of 3-(3,5-Difluorophenyl)azetidine from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE AreaPrep Prepare & Inspect Fume Hood Prep->AreaPrep Weigh Weigh Compound AreaPrep->Weigh Begin Work Dissolve Dissolve/React Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Complete Work Waste Segregate & Dispose of Waste Decon->Waste PPE_Removal Remove PPE Waste->PPE_Removal

Workflow for safely handling 3-(3,5-Difluorophenyl)azetidine.

Step 1: Preparation

  • Don Appropriate PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered. Consider lining the work surface with absorbent, plastic-backed paper to contain any minor spills.

Step 2: Handling

  • Weighing: Use appropriate tools, such as a spatula and weighing paper, for transferring the solid compound.[2] Avoid creating dust. Close the container tightly after use.[2]

  • Dissolving and Reactions: When dissolving the compound, add the solvent slowly to prevent splashing. Maintain a safe distance from the reaction vessel and use a splash shield if necessary.[2]

Step 3: Post-Handling and Decontamination

  • Decontaminate: After handling is complete, thoroughly clean the work area with an appropriate solvent and decontaminating solution.[2]

  • Waste Segregation: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container.[2][9]

Step 4: PPE Removal

  • Glove Removal: When double-gloving, remove the outer gloves and dispose of them in the designated waste container before leaving the immediate work area.[7]

  • Final Removal: Remove the remaining PPE in an order that minimizes the risk of cross-contamination (e.g., lab coat, then inner gloves). Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-(3,5-Difluorophenyl)azetidine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Chemical: Unused or waste 3-(3,5-Difluorophenyl)azetidine should be collected in a clearly labeled, sealed container for hazardous waste.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical must be disposed of as hazardous waste.[2][9] This includes gloves, absorbent pads, and any contaminated labware.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3][10] Do not dispose of this chemical down the drain or in regular trash.[3]

Emergency Procedures: Preparedness is Key

Skin Contact:

  • Immediately remove all contaminated clothing.[11]

  • Rinse the affected skin with copious amounts of water for at least 15 minutes.[11]

  • Seek immediate medical attention.[11]

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[11]

  • Seek immediate medical attention.[11]

Inhalation:

  • Move the person to fresh air.[3]

  • If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.[11]

  • Rinse the mouth with water if the person is conscious.[11]

  • Seek immediate medical attention.[4]

Spill Response:

  • Evacuate the area and prevent entry.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[3]

  • Ventilate the area and decontaminate the spill site.

By adhering to these detailed protocols, you can confidently and safely handle 3-(3,5-Difluorophenyl)azetidine, ensuring both personal safety and the integrity of your research.

References

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  • Benchchem. Essential Safety and Operational Guide for Handling 3-(2-Phenoxyethyl)azetidine.
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  • AK Scientific, Inc. 3-(2,6-Difluorophenyl)azetidine hydrochloride.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.